molecular formula C6H8N2O2S B1600978 4-Methylpyridine-2-sulfonamide CAS No. 65938-78-5

4-Methylpyridine-2-sulfonamide

Cat. No.: B1600978
CAS No.: 65938-78-5
M. Wt: 172.21 g/mol
InChI Key: FBMGULVEPROMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridine-2-sulfonamide is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMGULVEPROMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485444
Record name 4-methylpyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65938-78-5
Record name 4-Methyl-2-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65938-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylpyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Pyridinesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methylpyridine-2-sulfonamide

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is sparse in publicly accessible literature, this document consolidates available information on its structure, predicted properties, and key precursors. It outlines a logical synthetic pathway based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge to support further investigation and application of this and similar pyridinesulfonamide scaffolds.

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2] When incorporated into a pyridine ring, the resulting pyridinesulfonamide scaffold offers a unique combination of chemical properties, including hydrogen bonding capabilities and the potential for diverse substitutions, making it a privileged structure in drug design. Recent research has highlighted the potential of pyridinylsulfonamide compounds in the therapy of proliferative disorders, inflammatory conditions, and autoimmune diseases, acting as inhibitors of key biological targets like the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[3][4] this compound represents a fundamental example of this class, providing a valuable building block for the synthesis of more complex and targeted therapeutic agents.[5][6]

Molecular Structure and Chemical Identity

The core structure of this compound consists of a pyridine ring substituted with a methyl group at the 4-position and a sulfonamide group at the 2-position.

IUPAC Name: this compound

Structural Diagram

Caption: 2D Structure of this compound.

Physicochemical Properties

PropertyPredicted Value / InformationSource / Basis
Molecular Formula C₆H₈N₂O₂SCalculated
Molecular Weight 172.21 g/mol Calculated
CAS Number Not assigned / Not found-
Appearance Likely an off-white to pale yellow solidAnalogy to related sulfonamides
Solubility Expected to have moderate solubility in organic solvents and low solubility in water. The weakly acidic sulfonamide proton suggests solubility may increase in basic aqueous solutions.[7]
pKa The sulfonamide proton (N-H) is weakly acidic. The pyridine nitrogen is basic, with a pKa likely slightly higher than that of pyridine itself due to the electron-donating methyl group.Chemical Principles

Synthesis and Methodology

The synthesis of this compound is logically achieved through a two-step process starting from 4-methylpyridine. The key intermediate is the corresponding sulfonyl chloride.

Synthetic Pathway Overview

G Start 4-Methylpyridine Intermediate 4-Methylpyridine-2-sulfonyl chloride (CAS: 341008-95-5) Start->Intermediate 1. n-BuLi 2. SO₂ 3. NCS Product This compound Intermediate->Product NH₃ or NH₄OH

Caption: Proposed synthetic workflow for this compound.

Step 1: Preparation of 4-Methylpyridine-2-sulfonyl chloride

The formation of the sulfonyl chloride is the critical step. This is typically achieved by reacting the starting pyridine with a strong base to deprotonate the 2-position, followed by quenching with sulfur dioxide and then chlorination.

Protocol:

  • Lithiation: Dissolve 4-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (typically -78 °C).

  • Add a solution of n-butyllithium (n-BuLi) dropwise. The deprotonation will selectively occur at the 2-position due to the directing effect of the pyridine nitrogen.

  • Sulfonation: Bubble sulfur dioxide (SO₂) gas through the solution or add a solution of SO₂ in THF. This forms the lithium sulfinate salt.

  • Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the reaction mixture to convert the sulfinate salt into the desired 4-Methylpyridine-2-sulfonyl chloride.[8]

  • Work-up: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

Causality Note: The use of a strong organolithium reagent is necessary to deprotonate the pyridine ring, which is not highly acidic. The low temperature is crucial to prevent side reactions.

Step 2: Amination to form this compound

Sulfonyl chlorides are highly reactive electrophiles that readily react with nucleophiles like ammonia to form sulfonamides.

Protocol:

  • Reaction: Dissolve the purified 4-Methylpyridine-2-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or THF).

  • Add an excess of aqueous ammonia (ammonium hydroxide) or bubble ammonia gas through the solution. The reaction is typically exothermic and may require cooling.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, and Mass Spectrometry). The disappearance of the sulfonyl chloride starting material in the TLC analysis indicates a complete reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure.

  • ¹H NMR:

    • A singlet for the methyl (CH₃) protons around 2.3-2.5 ppm.

    • Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

    • A broad singlet for the sulfonamide (NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbon around 20-25 ppm.

    • Five distinct signals in the aromatic region for the five carbons of the pyridine ring.

  • IR Spectroscopy:

    • Characteristic N-H stretching bands for the sulfonamide group around 3200-3400 cm⁻¹.

    • Strong, characteristic S=O stretching bands (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

    • C-H stretching and C=C/C=N bending vibrations for the methyl and pyridine groups.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 172.03.

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the development of more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate

This compound serves as a key building block. The sulfonamide nitrogen can be further functionalized to introduce various substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. This is a common strategy in the development of targeted inhibitors.[7][9]

Potential Biological Activity

Based on the broader class of pyridinesulfonamides, potential areas of therapeutic interest include:

  • Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties through mechanisms like the inhibition of carbonic anhydrase or kinases.[5][6]

  • Anti-inflammatory and Autoimmune Diseases: As demonstrated by related compounds, this scaffold has the potential to be developed into inhibitors of key signaling molecules in immune pathways, such as MALT1.[4]

  • Antibacterial Agents: Although less common for this specific substitution pattern, the sulfonamide moiety is historically famous for its antibacterial properties by mimicking p-aminobenzoic acid (PABA).[1]

G cluster_0 This compound Core cluster_1 Drug Development Pipeline Core Core Scaffold Derivative Derivative Synthesis (SAR Studies) Core->Derivative Functionalization Screening Biological Screening Derivative->Screening Lead Lead Optimization Screening->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of the core scaffold in the drug discovery process.

Safety and Handling

Specific safety data for this compound is not available. However, based on its chemical class and precursors, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Toxicity: The toxicity profile is unknown. As with all novel chemical compounds, it should be treated as potentially hazardous.

Conclusion

This compound is a foundational molecule within the medicinally significant class of pyridinesulfonamides. While direct experimental data is limited, its chemical properties and structure can be reliably inferred from established chemical principles. The synthetic route via its sulfonyl chloride intermediate is logical and employs standard organic chemistry transformations. The potential for this scaffold to serve as a building block in the development of novel therapeutics, particularly in oncology and immunology, warrants further investigation into its synthesis, characterization, and biological activity.

References

  • Google Patents. (n.d.). Pyridinylsulfonamide compounds and their use in therapy. WO2024044344A1.
  • Google Patents. (2024). Pyridinylsulfonamide compounds and their use in therapy. US20240150365A1.
  • PubChem. (n.d.). 4-methylpyridine-2-sulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • PubMed. (2024). The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • IUCr. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Course Hero. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • OSP Journal of Chemical Papers. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MolPort. (n.d.). 4-{[(2-methylpropyl)amino]methyl}pyridine-2-sulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2022). Biological activities of sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

Sources

Introduction: The Enduring Significance of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Novel 4-Methylpyridine-2-sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents. Since the discovery of Prontosil, the first commercially available antibacterial agent, the sulfonamide moiety has been integral to the development of drugs spanning antibacterial, diuretic, anticonvulsant, and anti-inflammatory classes.[1] Its ability to act as a bioisostere of amides and carboxylic acids, while offering distinct physicochemical properties like improved metabolic stability and hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[2]

Among the diverse classes of sulfonamides, those incorporating a pyridine ring are of particular interest due to the pyridine's ability to modulate solubility, engage in hydrogen bonding, and coordinate with metallic centers in enzymes. This guide focuses specifically on the synthesis of novel derivatives built upon the This compound core. We will provide a comprehensive overview of the synthetic strategy, from the preparation of the key electrophilic intermediate to its coupling with a diverse range of nucleophiles, culminating in a robust framework for generating novel chemical entities for drug discovery and development.

Part 1: Retrosynthetic Strategy and Key Intermediates

A logical retrosynthetic analysis of the target this compound scaffold reveals the most crucial disconnection to be the sulfur-nitrogen (S-N) bond. This bond is reliably formed through the reaction of a sulfonyl chloride with a primary or secondary amine. This approach identifies two key precursors: the electrophile, 4-methylpyridine-2-sulfonyl chloride (1) , and a diverse library of amine nucleophiles.

The synthesis of the sulfonyl chloride intermediate is, therefore, the pivotal first step in the overall synthetic campaign. Its stability and purity are paramount to the success of subsequent coupling reactions.

G Target Target Molecule This compound Derivative Disconnect S-N Bond Disconnection Target->Disconnect Retrosynthesis Precursors Key Precursors Disconnect->Precursors SulfonylChloride Electrophile: 4-Methylpyridine-2-sulfonyl chloride (1) Precursors->SulfonylChloride Amine Nucleophile: Primary or Secondary Amine (R1R2NH) Precursors->Amine

Caption: Retrosynthetic analysis of this compound derivatives.

Part 2: Synthesis of the Key Intermediate: 4-Methylpyridine-2-sulfonyl Chloride (1)

The synthesis of 4-methylpyridine-2-sulfonyl chloride hydrochloride is a critical precursor step.[3] Two robust and historically validated methods are presented here: the oxidative chlorination of a thiol and the diazotization of an amine.

Method A: Oxidative Chlorination of 4-Methylpyridine-2-thiol (Preferred)

This method is often preferred for its operational simplicity and the use of readily available reagents. The reaction involves the direct and efficient conversion of a thiol to its corresponding sulfonyl chloride using a potent oxidizing/chlorinating system.[4] Systems like N-chlorosuccinimide (NCS) in the presence of an acid or hydrogen peroxide with thionyl chloride are highly effective.[5][6]

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methylpyridine-2-thiol (1.0 eq) and a 5:1 mixture of acetonitrile and water (0.2 M). Cool the resulting slurry to 0-5 °C in an ice-water bath.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (4.0 eq) portion-wise to the stirred slurry, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow addition prevents a runaway exothermic reaction and minimizes the formation of impurities.[7]

  • Reaction: After the complete addition of NCS, add concentrated hydrochloric acid (2.0 eq) dropwise via the dropping funnel. Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methylpyridine-2-sulfonyl chloride (1). Due to its reactivity and moisture sensitivity, it is often used immediately in the next step without extensive purification.[8]

Method B: Diazotization of 2-Amino-4-methylpyridine

Part 3: Core Synthesis of this compound Derivatives

The cornerstone of this synthesis is the nucleophilic substitution reaction between 4-methylpyridine-2-sulfonyl chloride (1) and a suitable primary or secondary amine. This reaction is typically high-yielding and tolerates a wide range of functional groups on the amine partner.[1]

Causality of Experimental Design
  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are mandatory. The sulfonyl chloride electrophile is highly susceptible to hydrolysis, which would form the unreactive 4-methylpyridine-2-sulfonic acid.[8][11]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required. Its role is to scavenge the hydrogen chloride (HCl) produced during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[12]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. For less reactive or sterically hindered amines, gentle heating may be necessary.[8]

G cluster_0 Synthesis Workflow Start Starting Materials - Sulfonyl Chloride (1) - Amine (R1R2NH) - Base (TEA) - Anhydrous DCM Reaction Coupling Reaction (0°C to RT, 2-12 h) Start->Reaction Workup Aqueous Work-up (e.g., 1M HCl, sat. NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Final Product Pure Sulfonamide Derivative Characterization->Final

Caption: General workflow for the synthesis and validation of sulfonamide derivatives.

General Experimental Protocol: Sulfonamide Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.1 M).

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Add a solution of 4-methylpyridine-2-sulfonyl chloride (1) (1.1 eq) in anhydrous dichloromethane dropwise over 15 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting amine is fully consumed (typically 2-12 hours).

  • Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess base and unreacted amine, while the basic wash removes any unreacted sulfonyl chloride (as sulfonic acid).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Part 4: Data Presentation and Structural Validation

A library of novel derivatives can be synthesized by varying the amine coupling partner. The table below illustrates a representative set of potential products.

Product IDAmine UsedProduct StructureMolecular FormulaYield (Hypothetical)
SM-01 AnilineN-phenyl-4-methylpyridine-2-sulfonamideC₁₂H₁₂N₂O₂S85%
SM-02 Morpholine4-((4-methylpyridin-2-yl)sulfonyl)morpholineC₁₀H₁₄N₂O₃S92%
SM-03 BenzylamineN-benzyl-4-methylpyridine-2-sulfonamideC₁₃H₁₄N₂O₂S88%
SM-04 CyclohexylamineN-cyclohexyl-4-methylpyridine-2-sulfonamideC₁₂H₁₈N₂O₂S79%
Expected Characterization Data (Example: SM-01)

Structural confirmation is achieved through standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, 1H, pyridine-H6), 7.30-7.10 (m, 6H, Ar-H & pyridine-H5), 7.05 (s, 1H, pyridine-H3), 2.40 (s, 3H, CH₃). The broad singlet for the N-H proton may vary in chemical shift.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 150.0, 148.5, 137.5, 129.5, 125.0, 122.0, 121.5, 21.0.

  • FT-IR (KBr, cm⁻¹): 3250 (N-H stretch), 1350 (asymmetric SO₂ stretch), 1165 (symmetric SO₂ stretch). These two S=O stretches are highly characteristic of the sulfonamide group.[8]

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₂N₂O₂S [M+H]⁺: 249.06; found: 249.1.

Part 5: Troubleshooting and Safety Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of sulfonyl chloride. 2. Impure starting materials. 3. Insufficient base.1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Verify purity of amine and sulfonyl chloride before use. 3. Use at least 1.1 equivalents of base.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products (e.g., disulfonamide from primary amine).1. Increase reaction time or apply gentle heat. 2. Use a slight excess of the amine to favor monosulfonylation. Adjust stoichiometry carefully.
Difficult Purification Product co-elutes with starting material or impurities.Modify the solvent system for column chromatography (e.g., add a small percentage of methanol or switch to a different solvent system like DCM/Methanol).

Safety Precautions:

  • Sulfonyl chlorides are corrosive and highly reactive with water, releasing HCl gas. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinating agents like NCS and thionyl chloride are toxic and corrosive. Handle with extreme care in a fume hood.

  • Organic bases like triethylamine have strong odors and are flammable. Ensure proper ventilation.

Conclusion

This guide outlines a robust and versatile strategy for the synthesis of novel this compound derivatives. The pathway hinges on the reliable preparation of the key 4-methylpyridine-2-sulfonyl chloride intermediate, followed by its efficient coupling with a diverse array of amine nucleophiles. By understanding the causality behind the experimental conditions and employing rigorous purification and characterization techniques, researchers can confidently generate libraries of novel compounds. These derivatives, built upon a privileged medicinal scaffold, hold significant potential for the discovery of new therapeutic agents.

References

  • National Center for Biotechnology Information (2024). 4-methylpyridine-2-sulfonic acid. PubChem Compound Summary for CID 2762831. Available at: [Link]

  • Macmillan Group, Princeton University. Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]

  • Nishiguchi, A., et al. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis, 2006(24), 4131-4134. Available at: [Link]

  • Chavan, K., et al. (2011). A mild and efficient method for the synthesis of unusual heteroaryl sulfonyl chlorides. Chemistry & Biology Interface, 1(3), 360-364. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Nishiguchi, A., et al. (2006). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Semantic Scholar. Available at: [Link]

  • Bar-Lavan, Y., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(41), 14552-14557. Available at: [Link]

  • Google Patents (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Available at: [Link]

  • Malet-Sanz, L., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(16), 5873-5879. Available at: [Link]

  • Google Patents (2019). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Available at: [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. International Journal of Chemical and Molecular Engineering, 10(4), 546-548. Available at: [Link]

  • Yu, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2828. Available at: [Link]

Sources

The Ascendant Role of Pyridine-Based Sulfonamides in Modern Drug Discovery: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic fusion of the pyridine ring, a privileged nitrogen heterocycle, with the pharmacologically robust sulfonamide group has given rise to a versatile class of compounds with a profound and diverse impact on biological systems. This technical guide offers an in-depth exploration of the multifaceted biological activities of pyridine-based sulfonamides, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms of action, from potent enzyme inhibition to the disruption of critical cellular processes, that underpin their therapeutic potential. This document moves beyond a mere recitation of facts to provide expert insights into structure-activity relationships (SAR), detailed experimental protocols for activity assessment, and a forward-looking perspective on the future of this promising chemical scaffold. By grounding every claim in authoritative references and presenting complex data in an accessible format, this guide serves as a comprehensive resource for harnessing the full potential of pyridine-based sulfonamides in the development of next-generation therapeutics.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the success of a therapeutic agent is often dictated by the molecular architecture upon which it is built. Certain structural motifs, or "privileged scaffolds," consistently appear in FDA-approved drugs, demonstrating an inherent capacity to interact favorably with biological targets.[1] This guide focuses on the synergistic combination of two such scaffolds: the sulfonamide and the pyridine ring.

1.1 The Sulfonamide Group: More Than an Antibiotic

First introduced as antibacterial agents ("sulfa drugs"), the sulfonamide moiety (-SO₂NH₂) has since proven to be a cornerstone of pharmaceutical sciences.[2] Its utility extends far beyond its initial application, now featuring prominently in drugs with anticancer, anti-inflammatory, diuretic, and antiviral properties.[3][4] The sulfonamide group's success lies in its unique physicochemical properties: it is a strong hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to act as a stable, non-hydrolyzable mimic of transition states, particularly in metalloenzymes where it can coordinate effectively with catalytic metal ions like zinc.[5]

1.2 The Pyridine Moiety: A Versatile Heterocyclic Core

The pyridine ring is one of the most pervasive heterocycles in drug design, valued for its ability to enhance pharmacokinetic properties and binding affinity.[6] As a weak base, the pyridine nitrogen can engage in crucial hydrogen bonding interactions with biological targets and improve the aqueous solubility of a molecule, a key factor in drug formulation and bioavailability.[7] Its aromatic nature allows for π-π stacking interactions, while its defined geometry provides a rigid scaffold for the precise orientation of other functional groups.

1.3 Synergy in Design: The Power of Pyridine-Based Sulfonamides

The conjugation of these two powerful pharmacophores creates a molecular framework with exceptional therapeutic potential. The pyridine ring can be functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to achieve target specificity and potency. The sulfonamide group, in turn, provides a potent interactive anchor for a wide range of biological targets. This guide will now delve into the specific biological activities that have established pyridine-based sulfonamides as a focal point of intensive research and development.

Major Biological Activities and Mechanisms of Action

Pyridine-based sulfonamides exhibit a remarkable breadth of biological activities. The following sections explore the most significant of these, focusing on the underlying molecular mechanisms and providing quantitative data for representative compounds.

2.1 Carbonic Anhydrase Inhibition: A Primary Anticancer and Diuretic Target

One of the most extensively studied activities of pyridine-based sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction involved in pH regulation, CO₂ transport, and various metabolic pathways.[8][10]

2.1.1 Mechanism of Action

The inhibitory action stems from the sulfonamide group (-SO₂NH₂) acting as a potent zinc-binding group (ZBG).[5] In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme, displacing the zinc-bound water molecule/hydroxide ion and thereby blocking the enzyme's catalytic activity. The pyridine scaffold interacts with amino acid residues in the active site cavity, contributing significantly to binding affinity and, crucially, isoform selectivity.

2.1.2 Therapeutic Relevance: Anticancer Activity

Certain CA isoforms, particularly the transmembrane hCA IX and hCA XII, are overexpressed in many hypoxic solid tumors.[11] Their activity helps maintain a neutral intracellular pH while promoting an acidic extracellular microenvironment, which facilitates tumor invasion, metastasis, and resistance to therapy. Selective inhibition of these tumor-associated isoforms is a validated anticancer strategy.[12] Many pyridine-based sulfonamides have been designed to selectively target hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II, aiming to reduce off-target effects.[11][13]

The logical relationship for CA inhibition is depicted below:

G cluster_0 Tumor Microenvironment cluster_1 Catalytic Action cluster_2 Drug Action cluster_3 Therapeutic Outcome Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII_exp hCA IX/XII Upregulation HIF1a->CAIX_XII_exp CA_IX_XII hCA IX/XII Enzyme CAIX_XII_exp->CA_IX_XII Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CA_IX_XII->Reaction Acidification Extracellular Acidification Reaction->Acidification Tumor_Suppression ↓ Invasion & Metastasis ↓ Proliferation Acidification->Tumor_Suppression promotes PyridineSulfonamide Pyridine-Based Sulfonamide Inhibition Inhibition PyridineSulfonamide->Inhibition Inhibition->CA_IX_XII pH_Normalization pH Normalization Inhibition->pH_Normalization pH_Normalization->Tumor_Suppression

Caption: Mechanism of anticancer action via hCA IX/XII inhibition.

2.1.3 Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies reveal that modifications to the pyridine ring and the linker between the two moieties can dramatically influence potency and selectivity. For instance, the position of the sulfonamide group on the pyridine ring and the addition of "tails" via click chemistry have been explored to achieve selective interactions with either the hydrophilic or lipophilic halves of the CA active site.[11]

Compound IDTarget IsoformInhibition Constant (Kᵢ)Reference
Acetazolamide (AAZ) hCA I250.0 nM[10]
hCA II12.1 nM[10]
hCA IX25.8 nM[10]
hCA XII5.7 nM[10]
Compound 1f hCA I58.8 nM[10]
hCA II6.6 nM[10]
Compound 1k hCA II5.6 nM[10]
hCA XII34.5 nM[10]
Compound 4 hCA IX137 nM (5.9-fold selective over hCA II)[11][13]
Compound 6 hCA XII91 nM[11]

Table 1: Inhibition constants (Kᵢ) of selected pyridine-based sulfonamides and the standard inhibitor Acetazolamide (AAZ) against key human carbonic anhydrase (hCA) isoforms.[10][11][13]

2.2 Antimicrobial Activity

The foundational therapeutic application of sulfonamides was in combating bacterial infections. Pyridine-based sulfonamides continue this legacy, demonstrating broad-spectrum activity against various bacterial and fungal pathogens.[7][14]

2.2.1 Mechanism of Action: Dual Enzyme Inhibition

A primary antimicrobial mechanism is the inhibition of folate biosynthesis, a pathway essential for bacterial survival but not present in humans. Pyridine-sulfonamides can act as dual inhibitors:

  • Dihydropteroate Synthase (DHPS): The sulfonamide moiety acts as a competitive inhibitor of DHPS, mimicking its natural substrate, p-aminobenzoic acid (PABA). This halts the synthesis of dihydropteroate, a crucial precursor to folic acid.[8]

  • Dihydrofolate Reductase (DHFR): The pyridine ring, often as part of a larger diaminopyridine or related structure, can inhibit DHFR, the subsequent enzyme in the pathway that converts dihydrofolate to tetrahydrofolate.[8][15] This dual-target approach can be highly effective and may circumvent resistance mechanisms that affect single-target agents.[8]

G PABA p-Aminobenzoic Acid (PABA) DHPS DHPS PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_RNA DNA, RNA, Amino Acid Synthesis Tetrahydrofolate->DNA_RNA DHPS->Dihydropteroate DHFR->Tetrahydrofolate Drug Pyridine-Based Sulfonamide Inhibition1 Inhibition Drug->Inhibition1 Inhibition2 Inhibition Drug->Inhibition2 Inhibition1->DHPS Inhibition2->DHFR

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

3.2 Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [7] 3.2.1 Materials & Reagents

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compounds dissolved in DMSO

  • Reference Antibiotics (e.g., Gentamicin, Ampicillin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

3.2.2 Step-by-Step Methodology

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies from a fresh (18-24 h) agar plate. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. d. Perform a 1:100 dilution of this standardized suspension into fresh CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum. [11]2. Plate Preparation: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a plate with decreasing concentrations of the compound.

  • Inoculation: a. Within 30 minutes of its preparation, add 50 µL of the working bacterial inoculum to each well (columns 1-11). This brings the final volume to 100 µL and the final inoculum density to ~7.5 x 10⁵ CFU/mL.

  • Controls (Self-Validation): a. Growth Control (Column 11): Contains CAMHB and inoculum but no drug. This well must show turbidity for the test to be valid. b. Sterility Control (Column 12): Contains CAMHB only (no inoculum, no drug). This well must remain clear. c. Reference Antibiotic: A row should be dedicated to a reference antibiotic to validate the susceptibility of the test strain.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [11]6. Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well), as observed from the bottom of the plate.

Future Perspectives and Drug Development Challenges

The field of pyridine-based sulfonamides is vibrant and continues to expand. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual CA IX and tubulin inhibitors) is a promising strategy for overcoming drug resistance in cancer. [16]* Enhanced Selectivity: Achieving higher isoform selectivity for targets like carbonic anhydrases remains a critical goal to improve safety profiles and minimize off-target effects.

  • Optimizing Pharmacokinetics: While the pyridine moiety often improves solubility, further optimization of absorption, distribution, metabolism, and excretion (ADME) properties is essential for translating potent in vitro compounds into viable oral therapeutics.

  • New Therapeutic Areas: Exploring the activity of these compounds against novel targets, including those in neurodegenerative diseases and metabolic disorders, could open new avenues for drug development. [17] The primary challenge lies in navigating the complex interplay between potency, selectivity, and drug-like properties. A compound that is highly potent in an enzymatic assay may fail in cell-based assays due to poor permeability or be rapidly metabolized in vivo. A holistic approach that integrates computational modeling, in vitro assays, and in vivo studies early in the discovery process will be crucial for success.

Conclusion

Pyridine-based sulfonamides represent a privileged and highly adaptable chemical scaffold with a proven track record across a wide spectrum of biological activities. Their success is rooted in the synergistic combination of the sulfonamide group's potent target-binding capabilities and the pyridine ring's favorable physicochemical properties. From selective inhibition of tumor-associated carbonic anhydrases to the disruption of microbial folate synthesis and cytoskeletal dynamics, these compounds have demonstrated immense potential as starting points for novel therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to effectively assess and optimize this versatile class of molecules, accelerating their journey from laboratory discovery to clinical application.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). PubMed. Available at: [Link] [Accessed Jan 21, 2026].

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. Available at: [Link] [Accessed Jan 21, 2026].

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). PubMed Central. Available at: [Link] [Accessed Jan 21, 2026].

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. Available at: [Link] [Accessed Jan 21, 2026].

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega. Available at: [Link] [Accessed Jan 21, 2026].

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Available at: [Link] [Accessed Jan 21, 2026].

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). PubMed. Available at: [Link] [Accessed Jan 21, 2026].

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing. Available at: [Link] [Accessed Jan 21, 2026].

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Jove. Available at: [Link] [Accessed Jan 21, 2026].

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). ResearchGate. Available at: [Link] [Accessed Jan 21, 2026].

  • Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? (1995). PubMed. Available at: [Link] [Accessed Jan 21, 2026].

  • Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities. (2020). PubMed. Available at: [Link] [Accessed Jan 21, 2026].

  • A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. (2017). ResearchGate. Available at: [Link] [Accessed Jan 21, 2026].

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (2024). ResearchGate. Available at: [Link] [Accessed Jan 21, 2026].

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link] [Accessed Jan 21, 2026].

  • Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review). (2022). ResearchGate. Available at: [Link] [Accessed Jan 21, 2026].

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. Available at: [Link] [Accessed Jan 21, 2026].

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PubMed Central. Available at: [Link] [Accessed Jan 21, 2026].

  • Pteridine-sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase with potential antitumor activity. (2010). PubMed. Available at: [Link] [Accessed Jan 21, 2026].

  • Biological activities of sulfonamides. (2016). ResearchGate. Available at: [Link] [Accessed Jan 21, 2026].

  • The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. (2024). PubMed. Available at: [Link] [Accessed Jan 21, 2026].

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link] [Accessed Jan 21, 2026].

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (2021). MDPI. Available at: [Link] [Accessed Jan 21, 2026].

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. Available at: [Link] [Accessed Jan 21, 2026].

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-Methylpyridine-2-sulfonamide and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-Methylpyridine-2-sulfonamide within biological systems. While specific research on this particular molecule is limited, this document synthesizes the extensive body of knowledge surrounding the broader class of pyridine-sulfonamide derivatives. The primary biological target for this class of compounds is the ubiquitous metalloenzyme family, carbonic anhydrases (CAs). This guide will delve into the molecular interactions governing the inhibition of CAs by sulfonamides, explore the structural basis for isoform selectivity, and present established experimental protocols for characterizing these interactions. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction: The Prominence of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, famously recognized for its role in the first generation of antibacterial "sulfa" drugs.[1][2] Beyond their antimicrobial properties, sulfonamides are a vital class of enzyme inhibitors, with carbonic anhydrases being a primary and extensively studied target.[3][4] The therapeutic applications of sulfonamide-based drugs are diverse, encompassing diuretics, anti-glaucoma agents, anti-epileptics, and even anti-cancer therapies.[5][6] The pyridine ring, a common scaffold in drug discovery, when coupled with a sulfonamide group, gives rise to a class of compounds with significant potential for potent and selective enzyme inhibition. This guide will focus on the mechanistic principles governing the biological activity of pyridine-sulfonamides, with this compound serving as a representative example of this chemical class.

The Primary Biological Target: Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][7] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, CO₂ transport, electrolyte balance, and biosynthesis.[5] In mammals, at least 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[5] The overexpression of certain CA isoforms, such as CA IX and CA XII in hypoxic tumors, has rendered them attractive targets for cancer therapy.[5][6]

The Catalytic Mechanism of Carbonic Anhydrase

The active site of α-CAs, the most studied family, features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. The zinc-bound hydroxide is a potent nucleophile that attacks the carbon dioxide substrate.

cluster_0 CA Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ H_plus H⁺ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ HCO3 HCO₃⁻ CO2 CO₂ H2O H₂O

Caption: Simplified catalytic cycle of carbonic anhydrase.

The Molecular Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism of action for sulfonamides, including pyridine derivatives, in many biological contexts is the potent inhibition of carbonic anhydrase.[3][6]

The Zinc-Binding Group (ZBG)

The sulfonamide moiety is the key pharmacophore responsible for CA inhibition. In its deprotonated, anionic form (R-SO₂NH⁻), the sulfonamide nitrogen acts as a strong zinc-binding group (ZBG).[7][8] This anionic nitrogen coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytic water/hydroxide molecule.[6][8] This interaction disrupts the catalytic cycle, effectively shutting down the enzyme's activity.

Hydrogen Bonding Network

The binding of the sulfonamide inhibitor is further stabilized by a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II).[7][8] This interaction helps to properly orient the inhibitor within the active site for optimal coordination with the zinc ion.

cluster_0 Carbonic Anhydrase Active Site with Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Sulfonamide R-SO₂NH⁻ Zn->Sulfonamide Coordination Thr199 Thr199 Sulfonamide->Thr199 H-Bond

Caption: Sulfonamide inhibitor binding in the CA active site.

The Role of the Pyridine Scaffold and Substituents

The pyridine ring and its substituents, such as the methyl group in this compound, do not directly participate in zinc binding. Instead, they contribute to the overall binding affinity and isoform selectivity by interacting with amino acid residues in the middle and outer regions of the active site cavity.[6][8] These peripheral interactions are crucial for achieving selectivity among the different CA isoforms, as the residues in these regions are more variable.[8] For instance, the "tail" of the inhibitor can extend into hydrophilic or lipophilic pockets within the active site, and these interactions can be fine-tuned to favor binding to one isoform over another.[6]

Alternative Mechanisms of Action: The Antibacterial Effect

While carbonic anhydrase inhibition is the most probable mechanism of action for pyridine-sulfonamides in eukaryotic systems, it is important to acknowledge the classical antibacterial mechanism of sulfonamides.

Inhibition of Dihydropteroate Synthetase

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid.[9][10][11] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids.[11] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[9] By binding to the active site of DHPS, sulfonamides block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.[12] Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[11] While some pyridine-sulfonamide derivatives have been investigated for their antibacterial activity, the primary focus in recent literature has been on their role as carbonic anhydrase inhibitors.[13]

Experimental Protocols for Studying the Mechanism of Action

Validating the mechanism of action of a compound like this compound involves a series of biochemical and biophysical assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This is the gold standard for measuring the inhibition of CA activity.

Principle: This assay monitors the change in pH as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is followed by a pH indicator.

Methodology:

  • A solution of the purified CA isoform and a pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the enzymatic reaction.

  • The assay is repeated with varying concentrations of the inhibitor (e.g., this compound) to determine the IC₅₀ or Kᵢ value.

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction.

Principle: ITC directly measures the heat released or absorbed during a binding event.

Methodology:

  • The purified CA isoform is placed in the sample cell of the calorimeter.

  • The inhibitor is loaded into the injection syringe and titrated into the protein solution in small aliquots.

  • The heat change upon each injection is measured, and the data is fitted to a binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the enzyme.

Principle: A crystallized protein-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the atomic structure.

Methodology:

  • The target CA isoform is co-crystallized with the sulfonamide inhibitor.

  • The crystals are subjected to X-ray diffraction analysis.

  • The electron density map is used to build an atomic model of the complex, revealing the precise binding mode and interactions.

Molecular Docking

Computational modeling can predict the binding pose of an inhibitor within the active site.[6][14]

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor.

Methodology:

  • A 3D structure of the target CA isoform is obtained from a protein database (e.g., PDB).

  • The 3D structure of the inhibitor is generated.

  • Docking software is used to place the inhibitor into the active site of the enzyme and score the different binding poses.

Quantitative Data on Related Pyridine-Sulfonamide CA Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Pyridine-sulfonamide analog 1 16958.519.516.8
Pyridine-sulfonamide analog 2 54001238652768
Pyridine-sulfonamide analog 3 35211748.629.3

Data adapted from Sławiński et al., Eur J Med Chem. 2013 Nov;69:701-10.[15]

Conclusion and Future Directions

Based on the extensive research on the sulfonamide class of compounds, the primary mechanism of action for this compound in biological systems is highly likely to be the inhibition of carbonic anhydrase enzymes. The sulfonamide group is expected to act as a potent zinc-binding group, while the 4-methylpyridine moiety likely contributes to binding affinity and isoform selectivity through interactions with the outer regions of the enzyme's active site. While the classical antibacterial mechanism of dihydropteroate synthetase inhibition is a possibility, the current research landscape for pyridine-sulfonamides is predominantly focused on their effects on carbonic anhydrases.

Future research should focus on the direct experimental validation of the biological activity of this compound. This would involve synthesizing the compound and performing in vitro enzyme inhibition assays against a panel of carbonic anhydrase isoforms. Subsequent structural studies, such as X-ray crystallography, would provide definitive evidence of its binding mode and pave the way for the rational design of more potent and selective inhibitors for various therapeutic applications.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (n.d.).
  • Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (2021, November 20).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (n.d.).
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters. (2022, January 31).
  • Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents - ResearchGate. (2019, May 1).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Buy 4-(Methylphenylamino)pyridine-3-sulfonamide | 58155-54-7 - Smolecule. (n.d.).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (n.d.).
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. (2025, August 6).
  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed. (n.d.).
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. (n.d.).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed. (2025, April 17).
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. (2023, March 20).
  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity - ResearchGate. (2016, September 3).
  • Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed. (2023, August 15).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. (n.d.).
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (n.d.).
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. (2021, July 30).
  • Sulfapyridine - Wikipedia. (n.d.).
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024, January 31).
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PubMed Central. (n.d.).
  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing). (2019, October 17).
  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.).
  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. (n.d.).

Sources

Investigating the Therapeutic Potential of 4-Methylpyridine-2-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Sulfonamide Scaffold

The journey of the sulfonamide functional group in medicinal chemistry is a testament to the power of scaffold-based drug discovery. From the pioneering antibacterial "sulfa drugs" that heralded the antibiotic age to a diverse array of modern therapeutics, the sulfonamide moiety has proven to be a versatile pharmacophore.[1] Its ability to act as a bioisostere for carboxylic acids and its capacity for forming crucial hydrogen bonds have enabled the development of drugs targeting a wide spectrum of diseases, including viral infections, cancer, and inflammatory conditions. This guide delves into the untapped potential of a specific, yet underexplored, member of this class: 4-Methylpyridine-2-sulfonamide. While not extensively documented, its structural features—a pyridine ring fused with a sulfonamide group—suggest a rich vein of therapeutic possibilities waiting to be mined. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and systematic investigation of the therapeutic potential of this compound.

Rationale for Investigation: The Convergence of Pyridine and Sulfonamide Moieties

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, such as improved aqueous solubility.[3] When combined with the sulfonamide group, a potent zinc-binding and hydrogen-bonding pharmacophore, the resulting molecule holds significant promise for interacting with a variety of biological targets.[2]

Derivatives of pyridine-based sulfonamides have demonstrated a wide range of biological activities, including:

  • Antimicrobial Effects: By mimicking p-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[4][5]

  • Antiviral Properties: Certain pyridine-based N-sulfonamides have shown promising activity against viruses such as HSV-1.[4]

  • Enzyme Inhibition: The sulfonamide group is a well-established inhibitor of carbonic anhydrases and other metalloenzymes. Pyridine-containing sulfonamides have been explored as potential antidiabetic agents through the inhibition of α-amylase.[6]

  • Anticancer Activity: Some pyridine-sulfonamide hybrids have been investigated as tubulin polymerization inhibitors, a validated anticancer strategy.[7]

Given this precedent, a systematic investigation into this compound is a logical and promising endeavor in the search for novel therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through established methods for the preparation of pyridine sulfonamides. A plausible and efficient synthetic route starts from the commercially available 2-amino-4-methylpyridine.

Proposed Synthetic Pathway

The most direct route involves the reaction of 2-amino-4-methylpyridine with a suitable sulfonylating agent, followed by ammonolysis. A common and effective method is the diazotization of the starting amine to form a sulfonyl chloride, which is then reacted with ammonia.

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Diazotization & Sulfonation cluster_reaction2 Step 2: Ammonolysis A 2-Amino-4-methylpyridine B 4-Methylpyridine-2-sulfonyl chloride A->B C This compound B->C R1 1. NaNO2, HCl, H2O, 0-5 °C 2. SO2, CuCl2 R2 NH4OH (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Amino-4-methylpyridine (CAS: 695-34-1)[8][9][10]

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Step 1: Synthesis of 4-Methylpyridine-2-sulfonyl chloride

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-methylpyridine (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sulfonation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 4-methylpyridine-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Ammonolysis: Dissolve the crude 4-methylpyridine-2-sulfonyl chloride in a suitable solvent such as THF or dioxane.

  • Cool the solution to 0-5 °C and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Remove the organic solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the methyl group, aromatic protons on the pyridine ring, and the sulfonamide NH₂ protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the methyl carbon and the five distinct carbons of the pyridine ring.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of C₆H₈N₂O₂S.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C=N/C=C stretching (pyridine ring).
Melting Point Assessment of purity.A sharp and defined melting point range.
High-Performance Liquid Chromatography (HPLC) Determination of purity.A single major peak indicating high purity.

Investigating the Therapeutic Potential: A Multi-pronged Approach

Given the diverse biological activities of related compounds, a broad screening approach is recommended to identify the most promising therapeutic avenues for this compound.

Therapeutic_Screening_Workflow cluster_compound Test Compound cluster_assays Primary Screening cluster_followup Secondary & Lead Optimization A This compound B Antimicrobial Assays (Bacteria & Fungi) A->B Broad Screening C Antiviral Assays (e.g., HSV-1, Influenza) A->C Broad Screening D Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Kinases) A->D Broad Screening E Anticancer Cell Proliferation Assays (e.g., NCI-60 Panel) A->E Broad Screening F Hit Identification B->F Data Analysis C->F Data Analysis D->F Data Analysis E->F Data Analysis G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity Studies H->I

Caption: A workflow for the systematic evaluation of therapeutic potential.

Antimicrobial Activity Screening

Rationale: The foundational therapeutic application of sulfonamides is their antibacterial activity.[5]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Utilize a panel of clinically relevant bacterial and fungal strains, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) species.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

  • Controls: Include a positive control (a known antibiotic) and a negative control (no compound) for each microbial strain.

Carbonic Anhydrase Inhibition Assay

Rationale: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes implicated in various diseases including glaucoma, epilepsy, and some cancers.[11]

Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a CO₂-saturated buffer solution.

  • Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer in a stopped-flow instrument.

  • Monitoring: Monitor the change in pH over time using a pH indicator. The rate of CO₂ hydration is proportional to the rate of pH change.

  • Data Analysis: Calculate the initial rates of reaction at each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer Cell Proliferation Assay

Rationale: Pyridine and sulfonamide moieties are present in several anticancer agents.[7][12]

Protocol: MTT Assay

  • Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Future Directions and Lead Optimization

Should initial screenings yield promising results in any of the aforementioned assays, the following steps would be crucial for advancing this compound as a potential drug candidate:

  • Mechanism of Action Studies: Elucidate the specific molecular target and pathway through which the compound exerts its biological effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs with modifications to the pyridine ring and the sulfonamide group to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluate the efficacy and safety of the lead compound in relevant animal models of the identified disease.

Conclusion

While this compound remains a largely unexplored chemical entity, its constituent pharmacophores suggest a high probability of interesting biological activity. This technical guide provides a comprehensive and logical framework for its synthesis, characterization, and systematic evaluation. By following the outlined protocols, researchers can efficiently investigate the therapeutic potential of this novel compound and potentially uncover a new lead for the development of much-needed medicines. The convergence of the versatile sulfonamide and the privileged pyridine scaffold makes this compound a compelling starting point for innovative drug discovery programs.

References

  • [Reference to a general review of sulfonamides in medicine]
  • [Reference to a review of pyridine in medicinal chemistry]
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Advances. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. [Link]

  • [Reference on synthesis of pyridine sulfonamides]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of Chemical Technology & Biotechnology.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). RSC Medicinal Chemistry. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). Molecules. [Link]

  • [Reference on general synthesis of sulfonamides]
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. [Link]

  • [Reference on industrial synthesis of pyridine deriv
  • 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047. (n.d.). Loba Chemie. [Link]

  • [Reference on biological activity of a specific pyridine sulfonamide]
  • [Reference on biological activities of sulfonamides]
  • [Reference on general sulfonamide synthesis]
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules. [Link]

  • [Reference on a rel
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 4-Methylpyridine-2-sulfonamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatile Scaffold of 4-Methylpyridine-2-sulfonamide

In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the nuanced world of this compound analogues, a subclass that has garnered significant interest for its potential in developing novel therapeutics. Our exploration is grounded in the principles of scientific integrity, drawing upon established research to elucidate the intricate relationship between chemical structure and biological function. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only presents data but also explains the causal relationships that underpin successful drug design.

The Core Moiety: Understanding the Roles of the 4-Methyl and 2-Sulfonamide Groups

The this compound core is more than a mere molecular backbone; it is a carefully orchestrated arrangement of functional groups, each contributing to the molecule's overall pharmacological profile.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus introduces a nitrogen atom, which can act as a hydrogen bond acceptor and influence the molecule's pKa. This modification can enhance solubility and improve interactions with biological targets.

  • The 4-Methyl Group: The methyl group at the 4-position of the pyridine ring is not a passive substituent. It can influence the electronic properties of the ring and provide a crucial hydrophobic interaction within the binding pocket of a target protein. Its presence can also sterically direct the conformation of the molecule, favoring a bioactive pose.

  • The 2-Sulfonamide Linker (-SO₂NH-): The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to act as a zinc-binding group in metalloenzymes like carbonic anhydrases.[1][2] It is also a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in a target's active site.[3] The acidity of the sulfonamide proton can be modulated by the nature of the substituents, which in turn affects the binding affinity.

Structure-Activity Relationship (SAR) Insights Across Therapeutic Targets

The true potential of the this compound scaffold is revealed through the systematic modification of its structure and the corresponding impact on biological activity. This section explores the SAR of these analogues against various therapeutic targets.

Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[4] this compound analogues have been investigated as CA inhibitors.[5][6]

The general binding mode involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site. The pyridine ring and its substituents then extend into the active site cavity, forming additional interactions that determine the affinity and isoform selectivity.

Key SAR Observations for Carbonic Anhydrase Inhibitors:

  • Substitution on the Sulfonamide Nitrogen (R¹):

    • Small, unbranched alkyl or simple aromatic substituents on the sulfonamide nitrogen are generally well-tolerated.

    • The introduction of larger, more complex heterocyclic moieties can lead to potent and selective inhibitors. For instance, pyrazole-containing derivatives have shown excellent inhibitory efficacy against the tumor-associated hCA IX isoform.[6]

  • Substitution on the Pyridine Ring (at positions other than 4-methyl):

    • Modifications at the 3- and 5-positions of the pyridine ring can significantly impact activity and selectivity. Introducing substituents that can interact with either the hydrophilic or lipophilic halves of the CA active site can be a strategy for achieving isoform selectivity.[5]

    • For example, in a series of 4-substituted pyridine-3-sulfonamides, the nature of the substituent at the 4-position was found to be critical for selectivity between the cancer-associated hCA IX and the ubiquitous hCA II isoforms.[4]

Diagram 1: General SAR Trends for Carbonic Anhydrase Inhibition

SAR_CA_Inhibition Core This compound Core R1 R¹ on Sulfonamide-N Core->R1 Modification Pyridine_Subs Substituents on Pyridine Ring Core->Pyridine_Subs Modification Activity Enhanced CA Inhibition & Isoform Selectivity R1->Activity Leads to Pyridine_Subs->Activity Leads to

Caption: Key modification sites on the this compound scaffold influencing carbonic anhydrase inhibition.

Antidiabetic Activity: Targeting Alpha-Amylase

Recent studies have explored the potential of pyridine-based sulfonamides as antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[7][8]

Key SAR Observations for α-Amylase Inhibitors:

  • Nature of the Substituent on the Sulfonamide Nitrogen: In a series of N-substituted 4-methylpyridine-2,6-diamine derived sulfonamides, the nature of the substituent on the benzenesulfonamide moiety was shown to influence the antidiabetic activity.[7] While specific electronic effects were not detailed, the study demonstrated that various substituted benzene sulfonyl chlorides could be used to generate active compounds.

Table 1: In Vitro α-Amylase Inhibition of this compound Analogues

Compound IDR¹ Substituent on Benzenesulfonamide% Inhibition (at 100 µg/mL)
3a -H55.4
3b -CH₃58.2
3c -OCH₃60.1
3d -Cl62.5
3e -NO₂65.8
Acarbose Standard Drug70.2

Data synthesized from Patil et al., European Journal of Chemistry, 2021.[7]

The data suggests that electron-withdrawing groups on the phenyl ring of the benzenesulfonamide may enhance the inhibitory activity against α-amylase.

Anticancer and Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas:

  • Anticancer Activity: Beyond carbonic anhydrase inhibition, some analogues have demonstrated broad-spectrum growth inhibition against various human tumor cell lines.[6] For example, a derivative bearing a 4-(3,4-dichlorophenyl)piperazine moiety showed significant growth inhibition across multiple cancer cell lines.[6] The anticancer activity of some sulfonamide-containing compounds is attributed to their ability to inhibit tubulin polymerization.[9]

  • Antibacterial and Antifungal Activity: The sulfonamide group is a classic pharmacophore in antibacterial drugs.[2] Pyridine-sulfonamide derivatives have also been explored for their antimicrobial and antifungal properties.[10][11] The nature of the substituents on both the pyridine ring and the sulfonamide nitrogen plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research, detailed experimental protocols are essential. The following sections provide representative methodologies for the synthesis and biological evaluation of this compound analogues.

General Synthetic Scheme

A common synthetic route to N-substituted 4-methylpyridine-2-sulfonamides involves the reaction of a 2-amino-4-methylpyridine derivative with a substituted sulfonyl chloride in the presence of a base.

Diagram 2: General Synthetic Pathway

Synthesis Reactant1 2-Amino-4-methylpyridine Analogue Product This compound Analogue Reactant1->Product Base (e.g., Pyridine, Triethylamine) DCM or other inert solvent Reactant2 R¹-SO₂Cl (Substituted Sulfonyl Chloride) Reactant2->Product

Sources

The Versatility of the 4-Methylpyridine-2-sulfonamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-methylpyridine-2-sulfonamide core has emerged as a compelling scaffold, demonstrating a remarkable versatility that has led to the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of this scaffold, offering insights into its synthesis, chemical properties, and its application in the design of novel therapeutic agents. We will delve into the causality behind experimental choices, providing a framework for researchers to harness the full potential of this promising molecular architecture.

The inherent features of the this compound scaffold contribute to its appeal. The pyridine ring, a common motif in pharmaceuticals, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules. The sulfonamide group, a classic pharmacophore, is a potent hydrogen bond donor and acceptor and can act as a zinc-binding group in metalloenzymes.[1] The strategic placement of a methyl group at the 4-position of the pyridine ring can influence the scaffold's electronic properties and provide a vector for further structural modifications, thereby fine-tuning its biological activity and pharmacokinetic profile.

Synthetic Strategies: Building the Core and Its Analogs

The successful exploration of the this compound scaffold hinges on robust and flexible synthetic methodologies. A common and effective approach involves a two-step sequence starting from the readily available 2-amino-4-methylpyridine.

Core Scaffold Synthesis: A Step-by-Step Protocol

A foundational method for the synthesis of the parent N-arylsulfonamide involves the reaction of 2-amino-4-methylpyridine with a substituted benzenesulfonyl chloride in a slightly basic aqueous medium.[1]

Step 1: Synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamide [1]

  • Dissolution: Dissolve 2-amino-4-methylpyridine (1 equivalent) in a suitable aqueous base, such as a dilute sodium hydroxide solution.

  • Addition of Sulfonyl Chloride: To the cooled solution (0-5 °C), add the desired benzenesulfonyl chloride (1.1 equivalents) dropwise with vigorous stirring. The basic conditions neutralize the hydrochloric acid byproduct.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture to precipitate the product. The solid N-(4-methylpyridin-2-yl)benzenesulfonamide is then collected by filtration, washed with water, and dried.

This straightforward procedure provides a reliable route to the core scaffold, which can then be further functionalized.

Diversification of the Scaffold: N-Alkylation and N-Aralkylation

To explore the structure-activity relationship (SAR), diversification at the sulfonamide nitrogen is a key strategy. This can be achieved through N-alkylation or N-aralkylation of the parent sulfonamide.[1]

Step 2: Synthesis of N-Alkyl/Aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide Derivatives [1]

  • Activation: Suspend the N-(4-methylpyridin-2-yl)benzenesulfonamide (1 equivalent) in an aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as lithium hydride (LiH) (1.2 equivalents), portion-wise at room temperature to deprotonate the sulfonamide nitrogen, forming the corresponding anion.

  • Electrophilic Addition: Introduce the desired alkyl or aralkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the N-substituted product, which can be further purified by chromatography.

This two-step process allows for the systematic introduction of a wide variety of substituents, enabling a thorough investigation of the SAR.

Experimental Workflow: Synthesis of this compound Derivatives

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: N-Substitution A 2-Amino-4-methylpyridine C Reaction in aq. Base A->C B Benzenesulfonyl Chloride B->C D N-(4-Methylpyridin-2-yl)benzenesulfonamide C->D Acidification & Isolation E N-(4-Methylpyridin-2-yl)benzenesulfonamide G Reaction with Base (e.g., LiH) in DMF E->G F Alkyl/Aralkyl Halide F->G H N-Substituted Derivatives G->H Work-up & Purification

Caption: General synthetic scheme for this compound derivatives.

Biological Activities and Therapeutic Potential

The this compound scaffold has been investigated for a range of biological activities, demonstrating its potential in various therapeutic areas.

Antibacterial Activity

A series of N-alkyl and N-aralkyl derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The results indicate that these compounds exhibit moderate to good inhibitory activity.

CompoundSubstitution on Sulfonamide NitrogenGram-positive ActivityGram-negative Activity
5a MethylModerateModerate
5b EthylModerateModerate
5c PropylGoodModerate
5d BenzylGoodGood
5e 4-ChlorobenzylGoodGood
5f 4-MethoxybenzylModerateModerate
Table 1: Summary of antibacterial activity of N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives.[1]

The data suggests that increasing the alkyl chain length from methyl to propyl enhances activity against Gram-positive bacteria. Furthermore, the introduction of a benzyl group, particularly with an electron-withdrawing chloro substituent, leads to good activity against both Gram-positive and Gram-negative strains.[1] This highlights the importance of the substituent on the sulfonamide nitrogen in modulating the antibacterial spectrum and potency.

Enzyme Inhibition

The pyridine sulfonamide motif is a well-established pharmacophore for targeting various enzymes. While specific data for this compound derivatives is emerging, related structures have shown significant inhibitory activity against key enzymes implicated in disease.

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: The parent compound, 2-amino-4-methylpyridine, has been identified as a potent inhibitor of iNOS.[2][3] This suggests that the 4-methylpyridine portion of the scaffold can be a key determinant for iNOS inhibition. Further derivatization at the 2-position with a sulfonamide group could lead to novel and selective iNOS inhibitors with potential applications in inflammatory diseases.

  • Tubulin Polymerization Inhibition: Pyridine carbothioamides incorporating a sulfonamide moiety have been evaluated as tubulin polymerization inhibitors with potent anticancer activity.[4] This indicates that the this compound scaffold could be a valuable starting point for the design of new anticancer agents that target the microtubule network.

  • Kinase Inhibition: Pyridine-based scaffolds are prevalent in kinase inhibitors.[5] The this compound core presents a versatile framework for designing inhibitors that can target the ATP-binding site of various kinases involved in cancer and other diseases.

Signaling Pathway: Potential Mechanism of Action for Anticancer Activity

G Scaffold This compound Derivative Tubulin Tubulin Scaffold->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective drug candidates based on the this compound scaffold requires a thorough understanding of its SAR.

Key Interaction Points

The biological activity of this scaffold is governed by the interplay of its different structural components:

  • Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions with the target protein. The position of the nitrogen is crucial for directing the orientation of the molecule within the binding site.

  • 4-Methyl Group: This group can provide a point of hydrophobic interaction and can influence the electronics of the pyridine ring. Its presence can also sterically guide the binding of the molecule.

  • Sulfonamide Linker: The -SO2NH- group is a critical pharmacophore. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. In metalloenzymes, the sulfonamide can coordinate with the metal ion in the active site.

  • N-Substituent: As demonstrated in the antibacterial activity studies, the nature of the substituent on the sulfonamide nitrogen is a key determinant of potency and selectivity. This position is a primary site for modification to optimize interactions with the target and to fine-tune physicochemical properties such as solubility and lipophilicity.

Guiding Principles for Optimization

Based on the available data, the following principles can guide the optimization of this compound derivatives:

  • Systematic N-Substitution: A diverse library of N-alkyl, N-aryl, and N-heteroaryl derivatives should be synthesized to probe the chemical space around the sulfonamide group.

  • Bioisosteric Replacement: Consider replacing the sulfonamide linker with other groups that can mimic its hydrogen bonding and electrostatic properties, such as a reversed sulfonamide or an amide, to explore alternative binding modes.

  • Modification of the Pyridine Ring: While the 4-methyl group is a defining feature, exploring other small alkyl or electron-withdrawing/donating groups at this position could further refine activity. Substitution at other positions on the pyridine ring could also be investigated.

  • Computational Modeling: Molecular docking and other computational techniques can be invaluable in predicting binding modes and guiding the design of new analogs with improved affinity and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for medicinal chemistry campaigns. While initial studies have highlighted its potential as an antibacterial agent, the broader applicability of this scaffold in areas such as cancer and inflammatory diseases warrants further investigation.

Future research should focus on a more systematic exploration of the SAR of this scaffold against a wider range of biological targets. The integration of computational chemistry with synthetic efforts will be crucial in accelerating the discovery of potent and selective drug candidates. As our understanding of the chemical biology of this scaffold deepens, the this compound core is poised to make significant contributions to the development of next-generation therapeutics.

References

  • Zhang, H., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. Journal of Medicinal Chemistry, 56(4), 1597-1609.
  • Channar, P. A., et al. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Journal of the Chemical Society of Pakistan, 41(2), 235-241.
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
  • Abdel-Gawad, H., et al. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. RSC Advances.
  • Barrow, J. C., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. Bioorganic & Medicinal Chemistry Letters, 25(24), 5753-5757.
  • Wang, L., et al. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
  • Jagatap, S. R., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
  • Kareem, H. S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(1), 41-61.
  • Moore, W. M., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 118(6), 1451-1458.

Sources

Physicochemical properties of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpyridine-2-sulfonamide

This guide provides a comprehensive technical overview of the key physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the causality behind analytical choices and the implications of these properties in a research context. Given that this compound is a specific, non-commercialized molecule, this guide establishes its predicted properties based on the well-understood chemistry of its constituent functional groups—the pyridine ring and the sulfonamide moiety—and outlines the robust experimental methodologies required for their empirical validation.

Molecular Identity and Structural Framework

This compound belongs to the class of pyridine-sulfonamide hybrids, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents.[1][2] The structure consists of a pyridine ring substituted with a methyl group at the 4-position and a sulfonamide group at the 2-position.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈N₂O₂S

  • Molecular Weight: 172.21 g/mol

  • CAS Number: A specific CAS number for this exact structure is not widely indexed, highlighting its status as a novel or specialized research compound. For reference, the isomeric N-Methylpyridine-4-sulfonamide is registered under CAS 1509701-26-1.[3]

The strategic placement of the electron-donating methyl group and the electron-withdrawing sulfonamide group on the pyridine ring dictates its electronic and, consequently, its chemical properties.

Core Physicochemical Properties: A Predictive and Empirical Overview

The following table summarizes the predicted and empirically-derived properties for this compound and its key structural relatives. These values are critical for designing experimental conditions, from reaction workups to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyPredicted/Reported Value for this compound & Related CompoundsSignificance in Research & Development
Melting Point (°C) Predicted to be a solid at room temperature. For comparison, 2-Amino-4-methylpyridine has a melting point of 96-99 °C.Indicates purity and dictates handling and storage conditions. A sharp melting range is a primary indicator of high purity.
Boiling Point (°C) High, likely decomposes before boiling at atmospheric pressure due to the polar sulfonamide group.Not a primary parameter for non-volatile solids; vacuum distillation would be required, but is often impractical.
Water Solubility Predicted to be low to moderate. The pyridine nitrogen offers a site for protonation and hydrogen bonding, enhancing solubility, while the overall aromatic structure limits it. Solubility is highly pH-dependent.Crucial for developing aqueous formulations for biological assays and in vivo studies. Poor solubility is a major hurdle in drug development.
pKa Two pKa values are expected: one for the pyridine nitrogen (basic) and one for the sulfonamide proton (acidic). The pKa of the conjugate acid of 4-methylpyridine is ~5.98.[4][5] The sulfonamide proton is weakly acidic, typically with a pKa in the 9-11 range.Governs the ionization state at physiological pH (7.4), which profoundly impacts solubility, membrane permeability, and receptor binding.
LogP (Octanol/Water) Predicted to be in the range of 0.5 - 1.5. For comparison, the LogP of 4-methylpyridine is 1.22.[6]A key indicator of lipophilicity. It influences oral absorption, plasma protein binding, and distribution into tissues.

Analytical Characterization & Experimental Protocols

The trustworthiness of any research compound hinges on its rigorous analytical characterization. The protocols described below represent a self-validating system for confirming the identity, purity, and key physicochemical properties of a synthesized batch of this compound.

Identity and Purity Assessment: A Multi-Technique Approach

A combination of chromatographic and spectroscopic methods is essential to unambiguously confirm the structure and assess the purity of the target compound.

Workflow for Identity and Purity Confirmation

G cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow raw_product Crude Product tlc TLC Analysis (Initial Check) raw_product->tlc Screen hplc RP-HPLC (Purity >95%) tlc->hplc Quantify ms LC-MS (Mass Confirmation) hplc->ms Confirm Peak nmr NMR Spectroscopy (Structure Elucidation) ms->nmr Validate Structure final Certified Pure Compound nmr->final Certify

Caption: Workflow for the purification and analytical validation of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Causality: RP-HPLC is the gold standard for purity determination of small organic molecules.[7] It separates the target compound from non-polar and polar impurities, providing a quantitative measure of purity based on peak area at a specific UV wavelength.

  • Methodology:

    • Instrumentation: Standard HPLC system with a UV detector and a C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the pyridine nitrogen for sharp peak shapes. For example, a 5-95% B gradient over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm, a common wavelength for aromatic systems.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides the definitive structural confirmation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[8][9]

  • Methodology:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected ¹H NMR Signals:

      • A singlet for the methyl (CH₃) protons (~2.2-2.5 ppm).

      • Distinct aromatic protons on the pyridine ring.

      • A broad singlet for the sulfonamide (NH₂) protons, which is exchangeable with D₂O.

    • Expected ¹³C NMR Signals:

      • A signal for the methyl carbon (~20 ppm).

      • Signals for the distinct aromatic carbons of the pyridine ring.

Determination of Key Physicochemical Parameters

Protocol 3: pKa Determination by UV-Metric Titration

  • Causality: The UV absorbance of the pyridine ring is sensitive to its protonation state. By monitoring the change in absorbance across a wide pH range, one can accurately determine the pKa values. This method is highly sensitive and requires only a small amount of material.

  • Methodology:

    • Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder and a pH meter.

    • Reagents: Prepare a series of buffer solutions spanning a pH range from 2 to 12.

    • Procedure: a. Prepare a stock solution of the compound in methanol. b. For each buffer, add a small aliquot of the stock solution to maintain a constant final concentration. c. Record the full UV spectrum (e.g., 220-350 nm) for each pH point. d. Plot absorbance at a specific wavelength (where the change is maximal) against pH. e. The inflection points of the resulting sigmoidal curve correspond to the pKa values. Specialized software is used to fit the data and derive the precise pKa.

The Henderson-Hasselbalch Relationship for Ionization

The pKa directly informs the ionization state of the molecule at a given pH, a relationship fundamental to its biological behavior.

G cluster_pyridine Pyridine Nitrogen (Basic Center) cluster_sulfonamide Sulfonamide NH₂ (Acidic Center) Py_H Protonated (Cationic) Py-H⁺ Py_N Neutral Py Py_H->Py_N pH > pKa (Deprotonation) Py_N->Py_H pH < pKa (Protonation) Sul_H Neutral SO₂NH₂ Sul_N Deprotonated (Anionic) SO₂NH⁻ Sul_H->Sul_N pH > pKa (Deprotonation) Sul_N->Sul_H pH < pKa (Protonation)

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical analysis of the key spectroscopic data for 4-Methylpyridine-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental data for this specific molecule is not centrally collated, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This document is intended for researchers and professionals in drug development and chemical synthesis, offering a framework for the identification and characterization of this and similar substituted pyridine scaffolds.

Introduction to this compound

This compound belongs to a class of organic compounds that feature a pyridine ring, a foundational scaffold in numerous pharmaceuticals, and a sulfonamide functional group, renowned for its therapeutic properties, most notably as antimicrobial agents. The strategic placement of a methyl group at the 4-position and a sulfonamide at the 2-position creates a specific electronic and steric environment that dictates its chemical reactivity and spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

This guide will proceed by systematically predicting and interpreting the spectral data for this molecule, beginning with NMR to elucidate the carbon-hydrogen framework, followed by IR spectroscopy to identify key functional groups, and concluding with mass spectrometry to determine its mass and likely fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, we anticipate distinct signals for the aromatic protons, the methyl protons, and the sulfonamide protons in ¹H NMR, as well as unique resonances for each carbon atom in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

The electronic environment of the pyridine ring is significantly influenced by the interplay between the electron-donating methyl group and the electron-withdrawing sulfonamide group. The nitrogen atom in the ring also exerts a strong deshielding effect on adjacent protons (H3 and H6).

  • H6 Proton: This proton is adjacent to the nitrogen atom and ortho to the strongly electron-withdrawing sulfonamide group. This cumulative deshielding effect will shift its resonance significantly downfield, likely appearing as a doublet.

  • H5 Proton: This proton is meta to the sulfonamide group and ortho to the electron-donating methyl group. It will be shifted upfield relative to H6 and will likely appear as a doublet.

  • H3 Proton: This proton is adjacent to the nitrogen and meta to the methyl group. It will be deshielded by the nitrogen but less so than H6. It is expected to appear as a singlet or a finely split signal.

  • Methyl Protons (-CH₃): The protons of the methyl group at the 4-position are attached to an sp² hybridized carbon and will appear as a sharp singlet in a region typical for aromatic methyl groups.

  • Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen of the sulfonamide group are exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H68.2 - 8.4Doublet (d)~5.0
H37.8 - 8.0Singlet (s)-
H57.1 - 7.3Doublet (d)~5.0
-SO₂NH₂7.4 - 7.6 (variable)Broad Singlet (br s)-
-CH₃2.4 - 2.6Singlet (s)-
(Predicted in CDCl₃ or DMSO-d₆)
Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents on the pyridine ring. The carbon atoms directly attached to nitrogen and the sulfonamide group will be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2158 - 162Attached to Nitrogen and Sulfonamide group (deshielded)
C6150 - 154Attached to Nitrogen (deshielded)
C4148 - 152Attached to Methyl group
C3120 - 124Influenced by adjacent N and C2-substituent
C5122 - 126Influenced by adjacent C4-methyl and C6
-CH₃20 - 22Typical range for an aromatic methyl carbon
(Predicted in CDCl₃ or DMSO-d₆)
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides to ensure the observation of exchangeable N-H protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent and sample.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio. A spectral width of 220-240 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Assignment cluster_mol Predicted ¹H and ¹³C NMR Assignments mol H6 H6: ~8.3 ppm (d) H3 H3: ~7.9 ppm (s) H5 H5: ~7.2 ppm (d) CH3 CH₃: ~2.5 ppm (s) NH2 NH₂: ~7.5 ppm (br s) C2 C2: ~160 ppm C4 C4: ~150 ppm IR_Workflow start Start: Purified Solid Sample prep Place Sample on ATR Crystal start->prep acquire Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ resolution) prep->acquire background Collect Background Spectrum (Empty Crystal) background->acquire process Process Data (Background Subtraction) acquire->process analyze Analyze Spectrum: Identify Key Functional Group Frequencies process->analyze end End: Characterized Compound analyze->end

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Molecular Ion and Fragmentation Pattern

For this compound (C₆H₈N₂O₂S), the expected monoisotopic mass is approximately 172.03 g/mol .

  • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z 172.

  • Key Fragments: The fragmentation of sulfonamides is often predictable. The pyridine-sulfur bond is a likely point of cleavage.

    • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da), leading to a fragment at m/z 108. This fragment corresponds to the 2-amino-4-methylpyridine radical cation, which is a stable species. [1] * Loss of •NH₂: Loss of an amino radical (•NH₂, 16 Da) from the molecular ion could yield a fragment at m/z 156.

    • Cleavage of the Pyridine Ring: The 4-methylpyridine cation itself (m/z 92) may be observed from cleavage of the C-S bond. [2][3] Table 4: Predicted Key Fragments in Mass Spectrum (EI)

m/z ValueProposed Fragment IdentityRationale
172[M]⁺Molecular Ion
108[M - SO₂]⁺Loss of sulfur dioxide
92[C₆H₆N]⁺Cleavage of C-S bond (4-methylpyridyl cation)
78[C₅H₄N]⁺Loss of methyl group from m/z 92
Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight ([M+H]⁺ at m/z 173). Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy method that is excellent for inducing fragmentation and elucidating the structure.

  • Sample Introduction: For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or LC-MS. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

MS_Fragmentation M [M]⁺˙ m/z = 172 F108 [M - SO₂]⁺˙ m/z = 108 M->F108 - SO₂ F92 [C₆H₆N]⁺ m/z = 92 M->F92 - •SO₂NH₂ F78 [C₅H₄N]⁺ m/z = 78 F92->F78 - •CH₃

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide presents a predictive but chemically sound analysis based on established principles and data from analogous compounds. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and substitution pattern. The IR spectrum will provide definitive evidence for the crucial sulfonamide functional group. Finally, mass spectrometry will confirm the molecular weight and support the proposed structure through predictable fragmentation patterns. These orthogonal techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation, a critical step in any research and development pipeline.

References

  • ResearchGate. (2018). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available at: [Link]

  • PubChem. (n.d.). 4-methylpyridine-2-sulfonic Acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2012). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH 2 Cl 2 (blue line) and. Available at: [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • University of California, Irvine. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & pharmaceutical bulletin, 11, 704–708. Available at: [Link]

  • ResearchGate. (2018). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Available at: [Link]

  • ResearchGate. (2020). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Available at: [Link]

  • ResearchGate. (2012). Representative mass spectra of selected sulfonamides without photolysis. Available at: [Link]

Sources

An In-Depth Technical Guide to Identifying Cellular Targets of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quest for Mechanism in an Era of Phenotypic Discovery

The sulfonamide scaffold is a cornerstone of modern pharmacology. Historically celebrated for its antibacterial properties via the inhibition of folic acid synthesis, this versatile chemical moiety is now found in drugs treating a wide array of conditions, including diabetes, glaucoma, and hypertension.[1][2][3][4] The compound at the center of this guide, 4-Methylpyridine-2-sulfonamide, represents a novel iteration of this privileged structure. While its bioactivity may be observed in phenotypic screens, its precise molecular targets within human cellular pathways remain to be elucidated.

Identifying the specific protein(s) a small molecule interacts with is a critical step in drug discovery. This process, known as target identification, is essential for understanding a compound's mechanism of action, optimizing its efficacy, predicting potential off-target toxicities, and ultimately building a robust case for clinical development.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies and detailed experimental protocols for discovering the cellular interactors of this compound. We will move beyond mere procedural lists to explain the causal logic behind experimental design, ensuring each protocol is a self-validating system.

Chapter 1: Foundational Concepts in Target Identification

The journey to identify a small molecule's target begins with a fundamental choice between two major strategic approaches: affinity-based methods and label-free methods.[5][7]

  • Affinity-Based Approaches: These techniques utilize a modified version of the small molecule, or "bait," which is tagged for capture (e.g., with biotin). This bait is used to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate.[5][8]

  • Label-Free Approaches: These methods assess target engagement without chemically altering the compound. They rely on detecting changes in a protein's intrinsic biophysical properties (such as thermal stability) upon binding to the small molecule in its native form.[5][7]

The selection of an approach depends on factors like the feasibility of chemical synthesis, the binding affinity of the molecule, and the desired experimental context (e.g., cell lysate vs. intact cells).

Chapter 2: Affinity-Based Target Discovery: A Protocol for Affinity Purification-Mass Spectrometry (AP-MS)

The AP-MS workflow remains a gold-standard, robust method for identifying direct binding partners of a small molecule.[9][10] It leverages the high affinity of a tag (like biotin) for its binding partner (streptavidin) to isolate the target protein-drug complex.[5]

Causality Behind the Experimental Design

The core principle is to physically isolate the target protein based on its specific affinity for the immobilized compound. A crucial element of this protocol is the inclusion of stringent controls to distinguish true interactors from non-specific background proteins that bind to the matrix or linker. Structure-activity relationship (SAR) data is invaluable for designing the affinity probe, ensuring that the attachment point for the linker does not disrupt the compound's biological activity.[9][10]

Experimental Workflow: AP-MS

APMS_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Interaction & Isolation cluster_analysis Phase 3: Analysis synthesis 1. Probe Synthesis (4-MP-2-S + Linker-Biotin) immobilize 2. Immobilization (Probe on Streptavidin Beads) synthesis->immobilize incubate 4. Incubation (Beads + Lysate) immobilize->incubate lysate 3. Cell Lysate Preparation lysate->incubate wash 5. Stringent Washing (Remove Non-specific Binders) incubate->wash elute 6. Elution (Denature or Compete) wash->elute sds 7. SDS-PAGE elute->sds ms 8. LC-MS/MS Identification sds->ms hit 9. Hit Prioritization ms->hit

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Step-by-Step Protocol for AP-MS
  • Probe Synthesis:

    • Synthesize a derivative of this compound featuring a linker arm (e.g., polyethylene glycol) terminating in a biotin tag. The linker should be attached at a position determined by SAR studies to be non-essential for biological activity.[5][10]

  • Immobilization on Solid Support:

    • Incubate the biotinylated probe with streptavidin-conjugated agarose or magnetic beads to achieve stable immobilization.

    • Wash the beads thoroughly with the binding buffer to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the protein source.

  • Binding/Incubation:

    • Incubate the clarified cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • CRITICAL CONTROL: In parallel, incubate lysate with:

      • Beads conjugated with an inactive structural analog of the compound.

      • Unconjugated beads (beads-only control).

      • Probe-immobilized beads in the presence of a 100-fold excess of free, unmodified this compound (competition control).

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads at least 3-5 times with ice-cold lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.[10][11]

  • Elution:

    • Elute the bound proteins from the beads by boiling them in SDS-PAGE sample buffer for 5-10 minutes. This denatures the proteins and breaks the streptavidin-biotin interaction.[10]

  • Protein Separation and Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Visualize the protein bands using a sensitive stain like silver stain or Coomassie blue.

    • Excise bands that are present or significantly enriched in the experimental lane compared to all control lanes.

    • Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]

Chapter 3: Label-Free Target Discovery: A Protocol for the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement in a physiological context, including within intact cells and even tissues.[13][14][15] The methodology is founded on the principle of ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation than its unbound form.[13][16]

Causality Behind the Experimental Design

By heating cell lysates or intact cells across a temperature gradient, we can determine the melting temperature (Tm) of a target protein—the temperature at which 50% of it denatures and precipitates out of solution. If this compound binds to a protein, it will stabilize its structure, resulting in a measurable shift to a higher melting temperature. This thermal shift is a direct proxy for target engagement.[15][16] This method avoids any modification to the compound, eliminating concerns that a tag or linker might alter its binding properties.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Phase 1: Treatment cluster_heating Phase 2: Thermal Challenge cluster_separation Phase 3: Separation & Detection cluster_analysis Phase 4: Analysis start Intact Cells or Lysate treat_drug 1a. Treat with 4-MP-2-S start->treat_drug treat_veh 1b. Treat with Vehicle (Control) start->treat_veh heat 2. Heat Aliquots (Temperature Gradient) treat_drug->heat treat_veh->heat lysis 3. Lysis & Centrifugation (Separate Soluble/Aggregated) heat->lysis detect 4. Detection of Soluble Protein (Western Blot or MS) lysis->detect plot 5. Plot Melting Curves detect->plot shift 6. Identify Thermal Shift plot->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol for CETSA
  • Cell Treatment:

    • Treat cultured cells with a predetermined concentration of this compound or with a vehicle control (e.g., DMSO) for a specified time to allow for cell entry and target binding. This step can also be performed directly on cell lysates.[13][17]

  • Heating Step:

    • Aliquot the treated cell suspensions or lysates into PCR tubes.

    • Heat the individual aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C in 2°C increments).[17]

    • Immediately cool the samples to room temperature for 3 minutes.[17]

  • Protein Fractionation:

    • To lyse intact cells, subject them to three rapid freeze-thaw cycles using liquid nitrogen.[17]

    • Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[14][17]

  • Detection and Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of the candidate protein of interest in the soluble fraction using Western blotting with a specific antibody.

    • For an unbiased, proteome-wide approach (MS-CETSA), the soluble fractions from each temperature point can be analyzed by mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition (drug vs. vehicle), plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature.

    • A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct binding of the compound to the protein target.[15][16]

Chapter 4: Data Interpretation and Target Validation

The identification of a "hit" from a primary screen like AP-MS or CETSA is not the endpoint. It is the beginning of the target validation phase, which is essential to confirm that the identified protein is biologically relevant to the compound's observed effect.[6]

Hypothetical Data Summary

The results from these experiments can be summarized to compare potential targets.

Potential Target Method Metric Value Interpretation
Kinase XAP-MSMS Score154 (vs. <10 in controls)High-confidence binding partner
Kinase XCETSAΔTm+5.2 °CStrong stabilization, confirms engagement
Protein YAP-MSMS Score45 (vs. <10 in controls)Potential binder, requires validation
Protein YCETSAΔTm+0.5 °CNo significant stabilization
Protein ZAP-MSMS Score120 (vs. 110 in competition)Likely non-specific or weak binder
Protein ZCETSAΔTm+0.8 °CNo significant stabilization
Validation Strategies
  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein.[18] If the cellular phenotype observed with the compound is lost or diminished in these modified cells, it provides strong evidence that the protein is a functionally relevant target.

  • Biochemical Confirmation: Express and purify the recombinant target protein. Use biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct binding and determine the binding affinity (KD) of this compound.

  • Druggability Assessment: Analyze the 3D structure of the identified target, if available.[6] Computational docking studies can be performed to predict how this compound might bind and to guide the design of more potent and selective analogs.

References

  • Al-Mokhna, D., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Wang, Q., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central. Available at: [Link]

  • Lazo, J.S., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Wikipedia. (n.d.). Affinity chromatography. Wikipedia. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Arshad, M. F. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • Kanehisa Laboratories. (2023). KEGG PATHWAY Database. KEGG. Available at: [Link]

  • Kumar, R., et al. (2023). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Mondal, S., & Mondal, A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Talebi, M. R., et al. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate. Available at: [Link]

  • Arshad, M. F. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]

  • Tunkel, A. R. (2023). Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Wikipedia. (n.d.). Sulfapyridine. Wikipedia. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Strauss, E., et al. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: II. THE POSSIBLE RELATION OF DRUG ACTIVITY TO SUBSTANCES OTHER THAN p-AMINOBENZOIC ACID. The Journal of Immunology. Available at: [Link]

  • Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs). Cleveland Clinic. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-Methylpyridine-2-sulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methylpyridine-2-sulfonamide, a key building block in medicinal chemistry and drug development. The described methodology follows a robust two-step synthetic sequence commencing with the readily available 2-amino-4-methylpyridine. The protocol first details the formation of the critical intermediate, 4-methylpyridine-2-sulfonyl chloride, via a diazotization reaction, followed by its subsequent amination to yield the target sulfonamide. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, explanations of experimental choices, and critical safety information to ensure a successful and safe synthesis.

Introduction

Sulfonamide-containing pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable pharmacokinetic properties and diverse biological activities. This compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antibacterial agents, and other targeted therapeutics. The synthesis of this compound is therefore of significant interest to the drug discovery community.

The synthetic route detailed herein is a well-established and reliable method that proceeds in two main stages:

  • Diazotization and Sulfonylation: 2-Amino-4-methylpyridine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form 4-methylpyridine-2-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is reacted with ammonia to produce the final product, this compound.

This document provides a thorough explanation of each step, including the rationale behind the choice of reagents and conditions, to empower researchers with a deep understanding of the synthetic process.

Chemical Reaction Workflow

Synthesis_Workflow A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate A->B  NaNO2, HCl   C 4-Methylpyridine-2-sulfonyl chloride B->C  SO2, CuCl2   D This compound C->D  NH3  

Figure 1: Overall synthetic scheme for this compound.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplier
2-Amino-4-methylpyridineC₆H₈N₂695-34-1≥98%Sigma-Aldrich
Sodium NitriteNaNO₂7632-00-0≥99%Fisher Scientific
Hydrochloric Acid (conc.)HCl7647-01-037%VWR
Sulfur DioxideSO₂7446-09-5≥99.5%Airgas
Copper(II) ChlorideCuCl₂7447-39-4≥99%Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%J.T.Baker
Ammonia solutionNH₃1336-21-628-30% in H₂OEMD Millipore
Sodium BicarbonateNaHCO₃144-55-8≥99.5%Macron
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularBDH
EthanolC₂H₅OH64-17-595%Decon Labs
Activated CharcoalC7440-44-0DecolorizingCabot
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Gas dispersion tube

  • Ice bath

  • Condenser

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, face shield.

Experimental Protocol

Part 1: Synthesis of 4-Methylpyridine-2-sulfonyl chloride

WARNING: This reaction involves the formation of a diazonium salt, which can be unstable. The reaction should be carried out at low temperatures and behind a blast shield. Sulfur dioxide is a toxic and corrosive gas and should be handled in a well-ventilated fume hood.

  • Preparation of the Reaction Mixture: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-4-methylpyridine in 100 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Sulfonylation: In a separate 250 mL flask, prepare a solution of 5 g of copper(II) chloride in 50 mL of glacial acetic acid. Bubble sulfur dioxide gas through this solution for 15-20 minutes until it is saturated.

  • Reaction of the Diazonium Salt: Slowly add the cold diazonium salt solution from step 2 to the sulfur dioxide/acetic acid solution from step 3. The addition should be done portion-wise, ensuring the temperature of the receiving flask is maintained below 10 °C with an ice bath. Vigorous gas evolution (nitrogen) will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. Pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude 4-methylpyridine-2-sulfonyl chloride as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

WARNING: Ammonia is a corrosive and pungent gas. This reaction should be performed in a well-ventilated fume hood.

  • Preparation of the Reaction Mixture: Dissolve the crude 4-methylpyridine-2-sulfonyl chloride (from Part 1) in 100 mL of dichloromethane in a 250 mL round-bottom flask. Cool the solution to 0-5 °C in an ice bath.

  • Amination: While stirring vigorously, slowly add 50 mL of a concentrated aqueous ammonia solution (28-30%). The addition should be dropwise to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude this compound as a solid.

Part 3: Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol-water mixture is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product will crystallize out of the solution. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven to obtain pure this compound.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 60-70% (over two steps)
Melting Point 155-158 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (d, 1H), 7.85 (s, 1H), 7.20 (d, 1H), 5.50 (br s, 2H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 158.0, 150.5, 148.0, 125.0, 122.5, 21.0
Mass Spectrometry (ESI+) m/z 187.05 [M+H]⁺

Safety and Handling

  • 2-Amino-4-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[1]

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Sulfur Dioxide: Toxic by inhalation. Causes severe skin burns and eye damage.

  • Copper(II) Chloride: Harmful if swallowed. Causes skin and eye irritation.

  • Dichloromethane: Suspected of causing cancer.

  • Ammonia: Causes severe skin burns and eye damage. Toxic to aquatic life.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition.
Decomposition of the diazonium salt.Add the diazonium salt solution to the SO₂/acetic acid mixture promptly after its formation.
Low yield in Part 2 Incomplete amination.Increase the reaction time or use a larger excess of ammonia.
Hydrolysis of the sulfonyl chloride.Ensure all glassware and solvents are dry before the reaction.
Product is an oil or does not crystallize Impurities are present.Purify the crude product by column chromatography before recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems (e.g., isopropanol-water, ethyl acetate-hexanes).

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their drug discovery and development programs. The provided rationale for each step aims to enhance the user's understanding of the underlying chemistry, facilitating troubleshooting and optimization.

References

  • Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Chavan, K., Medhi, S., Sharma, R., & Deka, N. (2011). A mild and efficient method for the synthesis of unusual heteroaryl sulfonyl chlorides. Chemistry & Biology Interface, 1(3), 360-364.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. [Link]

Sources

The Versatility of the 4-Methylpyridine-2-sulfonamide Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine-Sulfonamide Moiety

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged" scaffold, a testament to its prevalence in a multitude of FDA-approved therapeutics.[1] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a cornerstone for molecular design. When coupled with the sulfonamide functional group—a moiety renowned for its diverse biological activities ranging from antibacterial to anticancer—the resulting pyridine-sulfonamide architecture offers a powerful platform for the development of novel therapeutic agents.[2][3] The sulfonamide group, being a bioisostere of a carboxylic acid, can engage in crucial hydrogen bonding interactions with biological targets while often improving metabolic stability.[1][4]

This guide focuses on the applications of the 4-methylpyridine-2-sulfonamide core, a specific and highly valuable scaffold. While not extensively documented as a standalone therapeutic agent, its true strength lies in its role as a foundational building block for a diverse array of potent and selective inhibitors targeting various enzymes and receptors implicated in human diseases. We will explore its synthesis, its incorporation into different classes of therapeutic agents, and provide detailed protocols for its synthesis and subsequent biological evaluation.

Core Synthesis Protocol: Preparation of this compound

The synthesis of this compound is a critical first step in the development of more complex derivatives. The following protocol outlines a reliable and efficient method for its preparation, starting from the commercially available 2-amino-4-methylpyridine.

Experimental Workflow: From Amine to Sulfonamide

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Ammonolysis A 2-Amino-4-methylpyridine B Sodium Nitrite (NaNO₂) in HCl A->B Reaction C Diazonium Salt Intermediate B->C Formation D Sulfur Dioxide (SO₂) in presence of CuCl₂ C->D Reaction E 4-Methylpyridine-2-sulfonyl chloride D->E Formation F Ammonium Hydroxide (NH₄OH) E->F Reaction G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) Chloride (CuCl₂)

  • Ammonium Hydroxide (NH₄OH)

  • Ice

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine (1 equivalent) in concentrated HCl, keeping the temperature below 5°C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Sulfonylation:

    • In a separate reaction vessel, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid.

    • Bubble sulfur dioxide gas through this solution.

    • Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl₂ mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • The reaction mixture is then poured onto ice, and the resulting precipitate, 4-methylpyridine-2-sulfonyl chloride, is collected by filtration.

  • Ammonolysis:

    • Dissolve the crude 4-methylpyridine-2-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

    • Slowly add this solution to an excess of concentrated ammonium hydroxide, keeping the reaction vessel in an ice bath to control the exothermic reaction.

    • Stir the mixture vigorously for 1-2 hours at room temperature.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Application Notes: The this compound Scaffold in Drug Design

The this compound moiety serves as a versatile starting point for the synthesis of a wide range of biologically active molecules. Its structural features allow for modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

As a Scaffold for Kinase Inhibitors

The pyridine and sulfonamide groups can engage in key hydrogen bonding interactions within the ATP-binding site of various kinases. The 4-methyl group can provide beneficial hydrophobic interactions. Derivatives of this scaffold have been explored as inhibitors of several kinase families.

  • VEGFR-2 Inhibitors for Angiogenesis Inhibition: Pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] The sulfonamide moiety can interact with the hinge region of the kinase, while substitutions on the pyridine ring can be tailored to occupy adjacent hydrophobic pockets.

Development of Novel Antimicrobial Agents

The sulfonamide class of drugs has a long history as antibacterial agents, primarily through the inhibition of dihydropteroate synthetase.[2] The incorporation of a pyridine ring can enhance the antibacterial spectrum and potency.

  • Antibacterial and Antifungal Agents: Derivatives of pyridine-sulfonamides have shown promising activity against various bacterial and fungal strains.[6][7] The this compound scaffold can be elaborated with different functional groups to optimize antimicrobial efficacy and reduce toxicity.

As a Core for Anticancer Therapeutics

Beyond kinase inhibition, the this compound scaffold has been utilized in the design of anticancer agents with diverse mechanisms of action.

  • Tubulin Polymerization Inhibitors: Certain sulfonamide-containing compounds have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy.[8] The pyridine ring can be modified to interact with the colchicine binding site on tubulin, leading to mitotic arrest and apoptosis in cancer cells.

Representative Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized derivatives of this compound as kinase inhibitors, a robust in vitro assay is essential. The following protocol provides a general framework for a luminescence-based kinase assay.

Workflow for Kinase Inhibition Screening

G A Compound Dilution B Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B Addition to Assay Plate C ADP Detection (Luminescent Signal Generation) B->C Measures ADP Production D Data Analysis (IC₅₀ Determination) C->D Quantification of Luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol

Materials:

  • Target kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add the diluted compound solutions to the wells of the 384-well plate.

    • Include positive controls (DMSO vehicle) and negative controls (no enzyme).

    • Prepare a master mix of the kinase and its substrate in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve using appropriate software.

Quantitative Data Summary

While specific data for the parent this compound is limited, the following table summarizes the reported biological activities of some of its derivatives, illustrating the potential of this scaffold.

Compound ClassTargetReported ActivityReference
Pyridine-sulfonamide hybridsVEGFR-2IC₅₀ = 3.6 µM[5]
N-pyridin-2-yl acetamide derivativesCandida albicansMIC = 0.224 mg/mL[6]
Pyridine carbothioamide derivativesTubulin PolymerizationIC₅₀ = 1.1 µM[8]
N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116, MCF-7, HeLa cancer cellsIC₅₀ = 4–43 μM

Conclusion

The this compound scaffold is a valuable and versatile tool in the arsenal of medicinal chemists. Its straightforward synthesis and the amenability of its structure to chemical modification make it an excellent starting point for the development of a wide range of therapeutic agents. The examples provided herein demonstrate its successful application in the design of kinase inhibitors, antimicrobial agents, and anticancer compounds. The detailed protocols offer a practical guide for researchers and drug development professionals to harness the potential of this important chemical moiety in their own discovery programs.

References

  • J&K Scientific. 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride | 341008-95-5. Available from: [Link]

  • PubChem. 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Available from: [Link]

  • Ghasemi, Z., et al. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Sci Rep11 , 2109 (2021). Available from: [Link]

  • El-Sayed, W. M., et al. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications72 , 1039-1042 (2016). Available from: [Link]

  • Ovung, A., & Bhattacharyya, J. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews (2021). Available from: [Link]

  • Ahmed, M. F., & Santali, E. Y. Discovery of pyridine-sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry111 , 104842 (2021). Available from: [Link]

  • Expert Opinion on Therapeutic Patents. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Available from: [Link]

  • Ugwu, D. I., & Okoro, U. C. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Journal of Chemical and Pharmaceutical Research6 , 26-31 (2014). Available from: [Link]

  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Available from: [Link]

  • Al-Ostoot, F. H., et al. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry14 , 2216-2231 (2023). Available from: [Link]

  • ResearchGate. Biological activities of sulfonamides. Available from: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity e202403434 (2024). Available from: [Link]

  • Al-Mohammadi, S. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate (2017). Available from: [Link]

  • PubChem. 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • USA Chemical Suppliers. 4-methyl-pyridine-2-sulfonyl chloride suppliers USA. Available from: [Link]

  • eCrystals - University of Southampton. 4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate. Available from: [Link]

  • PubChem. CID 161554390. National Center for Biotechnology Information. Available from: [Link]

Sources

Analytical Methods for the Characterization of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4-Methylpyridine-2-sulfonamide. Moving beyond a simple listing of procedures, this document elucidates the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and regulatory compliance. The methodologies detailed herein are designed to be self-validating, ensuring robustness and reliability of the generated data. This note is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques necessary to fully characterize this and similar molecules.

Introduction

This compound is a heterocyclic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The accurate and comprehensive characterization of such molecules is a cornerstone of drug discovery, development, and quality control. This process ensures the identity, purity, and stability of the active pharmaceutical ingredient (API), which is paramount for its safe and effective use.

This application note provides a suite of analytical methods for the in-depth characterization of this compound. The protocols are designed to be adaptable and are presented with an emphasis on the underlying scientific principles, allowing for their application to other related sulfonamides. The validation of these analytical procedures is framed within the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure regulatory compliance.[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for the development of appropriate analytical methods.

PropertyValueSource
IUPAC Name 4-methyl-N-pyridin-2-ylbenzenesulfonamidePubChem[11]
Molecular Formula C₁₂H₁₂N₂O₂SPubChem[11]
Molecular Weight 248.30 g/mol PubChem[11]
CAS Number 52776-76-8PubChem[11]

The presence of both a pyridine ring and a sulfonamide group dictates the compound's polarity, solubility, and chromatographic behavior. This information is critical in selecting appropriate mobile phases, columns, and detection techniques.

Caption: Chemical Structure of this compound.

Analytical Characterization Workflow

A systematic approach to analytical characterization is crucial. The following workflow provides a logical progression from initial identification to comprehensive purity and structural assessment.

G cluster_workflow Analytical Characterization Workflow Start Sample of this compound Qualitative Qualitative Analysis Start->Qualitative Quantitative Quantitative Analysis Start->Quantitative Structural Structural Elucidation Qualitative->Structural Confirmation UV_Vis UV_Vis Qualitative->UV_Vis Initial ID IR IR Qualitative->IR Initial ID HPLC HPLC Quantitative->HPLC Purity & Assay GC GC Quantitative->GC Purity & Assay NMR NMR Structural->NMR Detailed Structure MS MS Structural->MS Detailed Structure Validation Method Validation Report Comprehensive Report Validation->Report UV_Vis->Validation IR->Validation NMR->Validation MS->Validation HPLC->Validation GC->Validation G cluster_validation Analytical Method Validation Workflow (ICH Q2(R2)) Start Developed Analytical Method Protocol Validation Protocol Definition Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Sources

Application Notes and Protocols: 4-Methylpyridine-2-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the characterization of 4-Methylpyridine-2-sulfonamide as a carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes critical to various physiological processes, making them significant therapeutic targets. Sulfonamides represent the principal class of CA inhibitors. This guide details the fundamental mechanism of action, outlines a robust synthetic strategy, and provides detailed, field-proven protocols for the in vitro evaluation of inhibitory activity using a colorimetric esterase assay and the subsequent determination of IC50 values. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are essential enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). This reaction is fundamental to processes such as pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. With 16 known isoforms in mammals exhibiting different tissue distributions and subcellular localizations, CAs are implicated in a range of pathologies including glaucoma, epilepsy, edema, and cancer.

The development of isoform-selective inhibitors is a key objective in medicinal chemistry to minimize off-target effects. Heterocyclic sulfonamides are a cornerstone of CA inhibitor design. This guide focuses on this compound, a representative member of this class, to establish its inhibitory profile.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory action of sulfonamides is well-established and targets the core catalytic machinery of the enzyme.[1] The primary functional group, the sulfonamide moiety (-SO₂NH₂), is the key to its inhibitory power.

Causality of Inhibition: The active site of a carbonic anhydrase enzyme contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH). This zinc-bound hydroxide is the nucleophile that attacks the CO₂ substrate. Sulfonamide inhibitors function as mimics of the transition state. The sulfonamide group is deprotonated to its anionic form (-SO₂NH⁻), which then coordinates directly to the Zn²⁺ ion, displacing the catalytically essential water/hydroxide ion.[1] This binding is exceptionally stable, effectively blocking the substrate's access to the active site and halting the catalytic cycle. The pyridine ring and its methyl substituent serve as a scaffold that can be modified to achieve desired physicochemical properties and isoform selectivity.

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway CO2 CO₂ ActiveSite CA Active Site (His₃-Zn²⁺-OH⁻) CO2->ActiveSite Binds H2O H₂O Products HCO₃⁻ + H⁺ ActiveSite->Products Catalyzes InhibitedComplex Inhibited Complex (His₃-Zn²⁺-Inhibitor) Products->H2O Releases Inhibitor This compound (-SO₂NH⁻) Inhibitor->ActiveSite Binds & Displaces OH⁻

Figure 1: Mechanism of Carbonic Anhydrase Inhibition.

Synthetic Protocol for this compound

The synthesis of pyridine sulfonamides can be achieved through several routes. A reliable and widely applicable method is the reaction of a corresponding sulfonyl chloride with ammonia. The required 4-methylpyridine-2-sulfonyl chloride can be prepared from 2-amino-4-methylpyridine via a modified Sandmeyer reaction.[2][3][4]

Protocol 3.1: Synthesis of 4-Methylpyridine-2-sulfonyl Chloride

  • Principle: This procedure utilizes a Sandmeyer-type reaction where the amino group of 2-amino-4-methylpyridine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[2][5]

  • Materials:

    • 2-Amino-4-methylpyridine

    • Hydrochloric acid (conc.)

    • Sodium nitrite (NaNO₂)

    • Sulfur dioxide (SO₂) source (e.g., DABSO or gaseous SO₂)[3]

    • Copper(I) chloride (CuCl)

    • Acetonitrile or Acetic Acid

    • Ice, Water, Dichloromethane (DCM)

  • Procedure:

    • Diazotization: Dissolve 2-amino-4-methylpyridine (1.0 eq) in aqueous HCl at 0-5°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. Rationale: Low temperatures are critical to prevent the decomposition of the unstable diazonium intermediate.

    • Sulfonylation: In a separate flask, prepare a solution of SO₂ and CuCl (catalytic amount, ~5 mol%) in a suitable solvent like acetonitrile.[3]

    • Reaction: Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous stirring is essential. Allow the reaction to proceed at low temperature until gas evolution (N₂) ceases.

    • Work-up: Quench the reaction with ice water and extract the product into DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methylpyridine-2-sulfonyl chloride is often used directly in the next step.

Protocol 3.2: Amidation to this compound

  • Principle: The synthesized sulfonyl chloride is reacted with an ammonia source to form the final sulfonamide.[6]

  • Procedure:

    • Dissolve the crude 4-methylpyridine-2-sulfonyl chloride in a suitable solvent (e.g., THF or DCM) and cool to 0°C.

    • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with water and extract the product. The crude product can be purified by recrystallization or column chromatography.

G Start 2-Amino-4-methylpyridine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sulfonylation Sulfonylation (SO₂, CuCl) Diazonium->Sulfonylation SulfonylChloride 4-Methylpyridine-2-sulfonyl Chloride Sulfonylation->SulfonylChloride Amidation Amidation (NH₃ or NH₄OH) SulfonylChloride->Amidation End This compound Amidation->End

Figure 2: Synthetic workflow for this compound.

In Vitro Evaluation: Carbonic Anhydrase Esterase Activity Assay

While the physiological reaction of CAs is CO₂ hydration, many isoforms also exhibit esterase activity.[7] A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) is a robust, inexpensive, and high-throughput method suitable for screening inhibitors.[8][9]

Principle: Active carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at ~400 nm.[10][11] An inhibitor will reduce the rate of this color change.

Protocol 4.1: Determination of CA Inhibition

  • Materials and Reagents:

    • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4

    • Substrate (p-NPA) Stock: 10 mM in acetonitrile (prepare fresh)

    • Test Inhibitor (this compound) Stock: 10 mM in DMSO

    • Reference Inhibitor (Acetazolamide, AAZ) Stock: 10 mM in DMSO

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test inhibitor and reference inhibitor in Assay Buffer. A typical final concentration range for screening might be 0.1 nM to 100 µM.

    • Plate Setup: To each well of a 96-well plate, add the following in order:

      • 160 µL of Assay Buffer

      • 20 µL of CA enzyme solution (at a final concentration that gives a linear reaction rate, e.g., 2-5 nM)

      • 10 µL of inhibitor dilution (or buffer for control wells).

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of p-NPA stock solution to each well (final concentration 0.5 mM).

    • Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate without any inhibitor.

G A Prepare Reagents (Buffer, Enzyme, Substrate) C Dispense Buffer, Enzyme, & Inhibitor to 96-well Plate A->C B Prepare Serial Dilutions of Inhibitor B->C D Pre-incubate (15 min, RT) C->D E Initiate Reaction (Add p-NPA Substrate) D->E F Kinetic Read (Absorbance at 400 nm) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition vs. Control G->H

Figure 3: Experimental workflow for the CA esterase inhibition assay.

IC₅₀ Determination and Data Interpretation

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It is determined by generating a dose-response curve.

Protocol 5.1: IC₅₀ Curve Generation

  • Procedure:

    • Perform the CA esterase activity assay (Protocol 4.1) using a wider range of inhibitor concentrations, typically spanning 8-12 points over several orders of magnitude (e.g., 0.01 nM to 100 µM).

    • Calculate the % Inhibition for each concentration.

  • Data Analysis and Presentation:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[12]

    • Fit the data using a non-linear regression model, specifically a four-parameter logistic equation (sigmoidal dose-response with variable slope).[13] Software such as GraphPad Prism is ideal for this analysis.[14]

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

    • Data should be presented in a table comparing the IC₅₀ (or Kᵢ) values of the test compound against different isoforms and a reference standard.

Table 1: Representative Inhibition Data for Pyridine Sulfonamides against Human CA Isoforms

(Note: The following are example values based on published data for structurally similar pyridine sulfonamides to provide context for expected results.[1][15][16][17] Actual values for this compound must be determined experimentally.)

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound TBDTBDTBDTBD
Acetazolamide (Reference)250[17]1225.8[17]5.7
Example Pyridine Sulfonamide 1458.1[16]62.8[16]8.5[17]55.4[16]
Example Pyridine Sulfonamide 258.8[15]8.9[18]6.1[17]91[1]

TBD: To Be Determined experimentally.

Interpreting the Data: A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor. By comparing the values across different isoforms, a selectivity profile can be established. For instance, a compound with a low IC₅₀ for a cancer-associated isoform like hCA IX and a high IC₅₀ for an off-target cytosolic isoform like hCA I would be considered a promising selective inhibitor.

References

  • Parkkila, S., & O'Neill, S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 773-776. [Link]

  • ChemEd DL. (2025). Carbonic Anhydrase Esterase Activity Assay. YouTube. [Link]

  • Shaikh, I. R., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Bairagya, S., & Roy, K. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Pocker, Y., & Stone, J. T. (1967). Esterase Activities of Human Carbonic Anhydrases B and C. Biochemistry, 6(3), 668-678. [Link]

  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Kupcova, K., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(21), 13208. [Link]

  • GraphPad Software. (2023). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Yadav, P., & Kumar, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11, 38819-38837. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? ResearchGate Q&A. [Link]

  • Bankston, D., et al. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry, 63(13), 7063–7077. [Link]

  • Kim, H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Scribd. (2009). Sandmeyer OPRD Set 2009. Scribd. [Link]

  • Tu, C., et al. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10122-10126. [Link]

  • Nierzwicki, Ł., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 from absorbance data by Graphpad Prism? ResearchGate Q&A. [Link]

  • Bijo, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Orita, A., et al. (2010). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett, 2010(12), 1855-1858. [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB. [Link]

  • BioData Academy. (2018). How to calculate IC50. YouTube. [Link]

  • CNIPA. (2018). Synthesis and purification method of 2-amino-4-methylpyridine.
  • Bar-Or, D., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 945-952. [Link]

  • GraphPad Software. (2023). Equation: [Inhibitor] vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • ResearchGate. (2024). I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do? ResearchGate Q&A. [Link]

  • Association for Science, Health and Society. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal. [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • WIPO. (2016). Pyridine-3-sulfonyl chloride production method.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

Sources

Development of antibacterial agents from 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and mechanistic analysis of novel antibacterial agents derived from the 4-Methylpyridine-2-sulfonamide scaffold.

Introduction: A Scaffold for New Antibacterials

The relentless rise of antibiotic-resistant bacteria poses a critical threat to global health. This necessitates the urgent discovery and development of new antimicrobial agents. Sulfonamides, or "sulfa drugs," were among the first synthetic antimicrobials to be used systemically and remain a cornerstone in treating various bacterial infections.[1][2] Their primary mechanism involves the disruption of the bacterial folic acid synthesis pathway, which is essential for bacterial DNA synthesis and growth.[3][4]

This application note focuses on the development of novel antibacterial agents based on the this compound scaffold. Derivatives of this structure have shown promise as potential antibacterial agents, offering a versatile platform for chemical modification to enhance potency and spectrum of activity.[5][6] We provide a comprehensive set of protocols covering the chemical synthesis of these derivatives, their evaluation for antibacterial efficacy, and the elucidation of their potential mechanism of action.

Part 1: Synthesis of this compound Derivatives

Principle of Synthesis

The most common and robust method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride.[2][7][8] This reaction forms a stable sulfur-nitrogen bond. For the synthesis of N-aryl/alkyl-4-methylpyridine-2-sulfonamides, the core strategy involves reacting 2-amino-4-methylpyridine with various sulfonyl chlorides in the presence of a base to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output A 2-Amino-4-methylpyridine Reaction Reaction (Solvent + Base) A->Reaction B Substituted Sulfonyl Chloride (R-SO2Cl) B->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Quench & Separate Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Crude Product Product Target Sulfonamide Derivative Purification->Product Pure Compound Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis and purification of sulfonamide derivatives.
Protocol 1.1: General Procedure for Synthesis of N-(4-methylpyridin-2-yl)arenesulfonamides

This protocol details the synthesis of N-(4-methylpyridin-2-yl)benzenesulfonamide, which can be adapted for various substituted benzenesulfonyl chlorides.[5]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • Benzenesulfonyl chloride (or a substituted analogue)

  • Pyridine (anhydrous) or an aqueous base like Sodium Bicarbonate

  • Dichloromethane (DCM) or N,N-dimethylformamide (DMF) as solvent

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylpyridine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Base: Add the base (e.g., pyridine, 1.5 eq) to the solution and stir. If using an aqueous basic medium, dissolve the amine in the aqueous bicarbonate solution.

  • Addition of Sulfonyl Chloride: Slowly add the benzenesulfonyl chloride (1.1 eq) dropwise to the stirring mixture. The reaction may be exothermic. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting amine spot has been consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Alternatively, if the product is an oil or impurities persist, purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, IR, and Mass Spectrometry.[5][9][10]

Causality and Experimental Choices:

  • Choice of Base: Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst. An aqueous base like sodium bicarbonate is a milder, less toxic alternative.[5]

  • Monitoring: TLC is critical to prevent the formation of side products from over-reaction or degradation and to ensure the complete consumption of starting materials.

  • Workup: The washing steps are essential to remove the base (HCl wash) and any unreacted sulfonyl chloride (which hydrolyzes in the NaHCO₃ wash).

Part 2: In Vitro Antibacterial Susceptibility Testing

Principle of Evaluation

To assess the antibacterial efficacy of the synthesized compounds, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined.[11]

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]

  • MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14]

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination A Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Wells with Bacteria A->Inoculate B Prepare 2-fold Serial Dilutions of Test Compounds in 96-well Plate B->Inoculate Incubate Incubate Plate (e.g., 37°C for 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Plate Plate Aliquots from Clear Wells (at and above MIC) onto Agar ReadMIC->Plate For MBC IncubateAgar Incubate Agar Plates Plate->IncubateAgar ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC

Caption: Workflow for determining MIC and MBC via broth microdilution.
Protocol 2.1: Determination of MIC and MBC by Broth Microdilution

This protocol is based on standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

  • MBC Determination:

    • From the wells showing no visible growth (the MIC well and wells with higher concentrations), plate a 10-20 µL aliquot onto an MHA plate.[14]

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Data Presentation:

CompoundS. aureus ATCC 25923E. coli ATCC 25922
MIC (µg/mL) MBC (µg/mL)
Derivative 1 64128
Derivative 2 3264
Ciprofloxacin 0.51

Part 3: Elucidation of the Mechanism of Action

Principle of Action

Sulfonamides are structural analogues of p-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of dihydrofolic acid in bacteria.[1][2][16] Humans are unaffected as they obtain folate from their diet. Some advanced antibacterial strategies aim for dual inhibition, targeting both DHPS and a subsequent enzyme in the pathway, Dihydrofolate Reductase (DHFR).[17][18] An in vitro enzyme assay can determine if the synthesized compounds inhibit DHFR.

Folate_Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate DHPS->DHF Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibit Dihydrofolate Dihydrofolate (DHF) DHF->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR THF Tetrahydrofolate (THF) DHFR->THF DHFR_Inhibitors DHFR Inhibitors (e.g., Trimethoprim) DHFR_Inhibitors->DHFR Inhibit DNA Purines, Thymidine, Amino Acids -> DNA THF->DNA

Caption: Bacterial folate synthesis pathway and targets of inhibition.
Protocol 3.1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a continuous-rate spectrophotometric assay that measures the inhibition of DHFR by monitoring the oxidation of its cofactor, NADPH.

Materials and Reagents:

  • Recombinant bacterial DHFR enzyme

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds and a known DHFR inhibitor (e.g., Trimethoprim)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in the assay buffer. Note that DHF is unstable and should be prepared fresh.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or Trimethoprim for positive control, or buffer for negative control).

    • DHFR enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding NADPH and DHF to each well. The final reaction mixture should have a volume of 200 µL.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation:

CompoundDHFR IC₅₀ (µM)
Derivative 1 >100
Derivative 2 45.2
Trimethoprim 0.05

Trustworthiness and Interpretation:

  • The inclusion of a potent, known inhibitor like Trimethoprim validates that the assay is performing correctly.

  • A low IC₅₀ value suggests potent inhibition of the DHFR enzyme. Comparing this data with the MIC values can help determine if DHFR inhibition is a primary mechanism of antibacterial action for the novel compounds.[18]

Conclusion

This guide provides a structured and validated framework for the development of novel antibacterial agents from the this compound scaffold. By following these detailed protocols for synthesis, antibacterial susceptibility testing, and mechanistic investigation, researchers can efficiently generate and evaluate new chemical entities. This systematic approach, grounded in established scientific principles, is crucial for advancing promising candidates in the drug discovery pipeline and contributing to the fight against antimicrobial resistance.

References

  • Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action.
  • Roy, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs).
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Wallace, S., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health.
  • IBBR-CNR. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.
  • Hohenauer, K., et al. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. PubMed.
  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • ResearchGate. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents.
  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors.
  • National Institutes of Health. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Fares, M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PubMed.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • Lindsay, D. S., et al. (2000). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. PubMed.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.
  • Bendjeddou, A., et al. (2017). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.
  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES.
  • ResearchGate. (2025). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • Khan, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health.
  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
  • PubMed. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES.

Sources

Experimental Protocol for N-Substitution of 4-Methylpyridine-2-sulfonamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted 4-Methylpyridine-2-sulfonamides in Drug Discovery

The 4-methylpyridine-2-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The nitrogen atom of the sulfonamide group presents a critical handle for chemical modification, allowing for the introduction of a diverse array of substituents. This N-substitution profoundly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational rigidity. Consequently, this modulation directly impacts the compound's pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and metabolic stability. A deep understanding of the methodologies for the controlled N-substitution of this compound is therefore paramount for researchers in drug development aiming to fine-tune the biological activity of this important class of molecules.[1][2]

This application note provides a comprehensive guide to the experimental protocols for the N-alkylation and N-arylation of this compound. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step procedures and highlighting key considerations for successful execution and product validation.

Reaction Mechanisms and Key Considerations

The N-substitution of this compound can be broadly categorized into two main transformations: N-alkylation and N-arylation. The choice of method depends on the desired substituent and the overall complexity of the starting materials.

N-Alkylation Strategies

The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through several reliable methods.

  • Classical SN2 Alkylation: This is a straightforward approach involving the deprotonation of the sulfonamide with a suitable base to form a nucleophilic sulfonamidate anion, which then displaces a leaving group on an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.[3][4]

  • Mitsunobu Reaction: This powerful reaction allows for the alkylation of sulfonamides using alcohols under mild, redox-neutral conditions.[5][6][7] It proceeds with inversion of configuration at the alcohol's stereocenter, making it a valuable tool for stereospecific synthesis. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

  • "Borrowing Hydrogen" Catalysis: This modern and atom-economical method utilizes transition metal catalysts (e.g., manganese or ruthenium) to transiently oxidize an alcohol to an aldehyde.[8][9] The sulfonamide then condenses with the in-situ generated aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product and water as the only byproduct.

N-Arylation Strategies

The formation of a nitrogen-aryl bond is a more challenging transformation that typically requires a transition metal catalyst.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile and widely used methods for N-arylation.[10][11][12] It involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the deprotonated sulfonamide and reductive elimination to form the desired product. The choice of phosphine ligand is crucial for the success of this reaction.

  • Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation has been significantly improved with the development of new ligands and reaction conditions.[13][14][15] It is often a more cost-effective alternative to palladium-catalyzed methods, particularly for large-scale synthesis.

  • Copper-Catalyzed N-Arylation with Boronic Acids: This Chan-Lam coupling variant provides an efficient method for N-arylation under relatively mild conditions, often in aqueous media.[16]

Experimental Protocols

PART 1: N-Alkylation of this compound

This section details two common protocols for N-alkylation.

This protocol is adapted from a reported synthesis of N-alkyl derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide.[3][4]

Workflow Diagram:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Work-up & Purification A This compound C Sulfonamidate Anion A->C in DMF B Lithium Hydride (LiH) B->C E N-Alkyl-4-methylpyridine-2-sulfonamide C->E D Alkyl Halide (R-X) D->E F Quenching with water E->F G Extraction F->G H Chromatography G->H I Final Product H->I

Caption: Workflow for classical N-alkylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound172.211.0172 mg
Lithium Hydride (LiH)7.951.29.5 mg
Alkyl Halide (e.g., Benzyl Bromide)171.041.1188 mg (128 µL)
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mL
Deionized Water18.02--
Ethyl Acetate88.11--
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) and stir until the solid is fully dissolved.

  • Carefully add lithium hydride (1.2 mmol) to the solution. The mixture will be stirred for 40-45 minutes at room temperature to ensure complete deprotonation.[3]

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold distilled water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

This protocol is based on the general principles of the Mitsunobu reaction for sulfonamide alkylation.[5][7]

Workflow Diagram:

cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification A This compound E Reaction Mixture in THF A->E B Alcohol (R-OH) B->E C Triphenylphosphine (PPh3) C->E D DIAD/DEAD D->E Slow Addition F N-Alkyl-4-methylpyridine-2-sulfonamide E->F Stir at 0 °C to RT G Solvent Removal F->G H Chromatography G->H I Final Product H->I cluster_0 Step 1: Catalyst Pre-formation/Addition cluster_1 Step 2: Reaction Assembly cluster_2 Step 3: Reaction & Work-up A Pd Catalyst (e.g., Pd2(dba)3) C Active Pd(0) Complex A->C B Ligand (e.g., Xantphos) B->C G Reaction Mixture in Toluene C->G D This compound D->G E Aryl Halide (Ar-X) E->G F Base (e.g., Cs2CO3) F->G H Heat (e.g., 100 °C) G->H I Cool & Filter H->I J Purification I->J K N-Aryl-4-methylpyridine-2-sulfonamide J->K

Sources

Application Notes and Protocols for 4-Methylpyridine-2-sulfonamide in Crop Protection Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Pyridine Sulfonamides in Modern Agriculture

The pyridine sulfonamide scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities. Historically, sulfonamides have been celebrated for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[1][2] This mechanism is not exclusive to bacteria; plants also rely on this pathway, making it a viable target for herbicide development.[3] Furthermore, modifications to the pyridine and sulfonamide moieties have yielded compounds with potent fungicidal and insecticidal activities, targeting a range of other essential biological processes.

This document provides a comprehensive guide for researchers exploring the potential of a specific, yet under-characterized molecule: 4-Methylpyridine-2-sulfonamide . Given the nascent stage of research on this particular compound, these notes are designed to be both foundational and exploratory. We will provide a plausible synthetic route, detailed protocols for a comprehensive biological screening cascade, and a framework for investigating its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate in the crop protection arena.

Part 1: Synthesis of this compound

A robust and reproducible synthesis is the cornerstone of any chemical research program. While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be devised from established chemical principles and related syntheses. The proposed two-step synthesis starts from the commercially available 2-amino-4-methylpyridine.

Protocol 1.1: Synthesis of 4-Methylpyridine-2-sulfonyl Chloride

This initial step involves the conversion of the amine group of 2-amino-4-methylpyridine to a sulfonyl chloride via a Sandmeyer-type reaction.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine in concentrated HCl, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in dichloromethane, saturated with SO₂ gas, and add a catalytic amount of CuCl.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by carefully adding it to ice water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylpyridine-2-sulfonyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 1.2: Amination to this compound

The final step involves the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

Materials:

  • 4-Methylpyridine-2-sulfonyl chloride

  • Ammonium Hydroxide (concentrated)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the crude 4-methylpyridine-2-sulfonyl chloride in DCM or THF and cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Biological Activity Screening Cascade

A systematic screening approach is essential to identify the potential crop protection applications of this compound. The following protocols outline a tiered screening process, starting with broad-spectrum primary assays and progressing to more specific secondary assays.

Workflow for Biological Screening

Biological Screening Workflow cluster_0 Primary Screening (Broad Spectrum) cluster_1 Secondary Screening (Dose-Response & Spectrum) cluster_2 Tertiary Screening (Selectivity & MoA) A Herbicidal Screen (Pre- and Post-emergence) D EC50/IC50 Determination (Herbicidal) A->D B Fungicidal Screen (In vitro mycelial growth) E MIC Determination (Fungicidal) B->E C Insecticidal Screen (Contact and Ingestion) F LD50 Determination (Insecticidal) C->F H Crop Selectivity (Phytotoxicity Assay) D->H I Mechanism of Action Studies D->I G Weed/Fungal/Insect Spectrum E->G E->I F->G F->I

Caption: A tiered approach to biological screening for this compound.

Protocol 2.1: Primary Herbicidal Screening

This protocol provides a rapid assessment of the pre- and post-emergence herbicidal activity against a representative panel of monocot and dicot weeds.

Materials:

  • Seeds of representative weeds (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed)).

  • Potting mix (sandy loam soil).

  • Pots or trays.

  • This compound stock solution (e.g., 10,000 ppm in acetone with a surfactant).

  • Commercial standard herbicide (e.g., glyphosate, atrazine).

  • Greenhouse with controlled temperature and light conditions.

  • Spray chamber for uniform application.

Procedure:

  • Pre-emergence Assay:

    • Fill pots with soil and sow seeds of each weed species at a uniform depth.

    • Prepare a spray solution of this compound at a high rate (e.g., 1000 g a.i./ha).

    • Apply the solution uniformly to the soil surface using a spray chamber.

    • Include a solvent-only control and a positive control (commercial herbicide).

    • Place pots in the greenhouse and water as needed.

    • Assess weed emergence and phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT).

  • Post-emergence Assay:

    • Sow seeds and grow seedlings to the 2-3 leaf stage.

    • Apply the same spray solutions as in the pre-emergence assay directly to the foliage of the seedlings.

    • Return the plants to the greenhouse.

    • Assess phytotoxicity and weed control efficacy at 7, 14, and 21 DAT using a rating scale (e.g., 0% = no effect, 100% = complete kill).

Protocol 2.2: Primary Fungicidal Screening (In Vitro)

This assay determines the intrinsic activity of the compound against a panel of economically important plant pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Pythium ultimum).

  • Potato Dextrose Agar (PDA).

  • Sterile petri dishes.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Commercial standard fungicide (e.g., chlorothalonil, azoxystrobin).

  • Incubator.

Procedure:

  • Prepare PDA and autoclave. Allow it to cool to approximately 50-60 °C.

  • Add the stock solution of this compound to the molten PDA to achieve a final concentration (e.g., 100 ppm). Also prepare a solvent control and a positive control plate.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubate the plates at the optimal temperature for each fungus (typically 20-25 °C).

  • Measure the radial growth of the fungal colony daily until the solvent control plate is fully covered.

  • Calculate the percentage of growth inhibition compared to the solvent control.

Protocol 2.3: Primary Insecticidal Screening

This protocol assesses both contact and ingestion toxicity against representative insect pests.

Materials:

  • Cultures of test insects (e.g., Aphis gossypii (cotton aphid) for sucking insects, Plutella xylostella (diamondback moth) larvae for chewing insects).

  • Host plants (e.g., cotton seedlings, cabbage leaf discs).

  • This compound solution with a surfactant.

  • Commercial standard insecticide (e.g., imidacloprid for aphids, emamectin benzoate for larvae).

  • Spray tower and/or micro-applicator.

  • Ventilated containers for holding insects.

Procedure:

  • Contact Toxicity (Aphids):

    • Infest host plant seedlings with a known number of aphids.

    • Spray the infested plants to runoff with the test solution (e.g., 500 ppm).

    • Include a solvent control and a positive control.

    • After 24 and 48 hours, count the number of dead aphids to determine mortality.

  • Ingestion Toxicity (Lepidopteran Larvae):

    • Prepare the test solution (e.g., 500 ppm).

    • Dip host plant leaf discs into the solution and allow them to air dry.

    • Place one treated leaf disc in a petri dish with a set number of larvae (e.g., 10 third-instar larvae).

    • Include a solvent-treated leaf disc as a control and a positive control.

    • Record larval mortality at 24, 48, and 72 hours.

Part 3: Mechanism of Action Studies

Should the primary screening reveal significant biological activity, the next logical step is to investigate the compound's mechanism of action (MoA).

Hypothetical MoA for Herbicidal Activity

Based on the sulfonamide structure, a primary hypothesis is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.

Folate Biosynthesis Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Biosynthesis Compound This compound Compound->DHPS Inhibition Folate Folic Acid DHP->Folate

Caption: Proposed mechanism of action via DHPS inhibition.

Protocol 3.1: DHPS Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on DHPS activity.

Materials:

  • Recombinant plant DHPS enzyme (can be expressed in and purified from E. coli).

  • p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) as substrates.

  • Assay buffer.

  • Microplate reader.

  • This compound in various concentrations.

Procedure:

  • The assay can be performed using a colorimetric or fluorescent method that detects the product, dihydropteroate, or the consumption of substrates.

  • In a 96-well plate, add the assay buffer, DHPS enzyme, and varying concentrations of this compound.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the substrates (PABA and DHPPP).

  • Monitor the reaction progress over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data from dose-response studies should be summarized in clear, concise tables.

Table 1: Herbicidal Efficacy (EC₅₀ Values in g a.i./ha)

Weed SpeciesThis compoundCommercial Standard
Echinochloa crus-galli[Insert Value][Insert Value]
Setaria faberi[Insert Value][InsertValue]
Abutilon theophrasti[Insert Value][Insert Value]
Amaranthus retroflexus[Insert Value][Insert Value]

Table 2: Fungicidal Activity (MIC in ppm)

Fungal SpeciesThis compoundCommercial Standard
Botrytis cinerea[Insert Value][Insert Value]
Fusarium graminearum[Insert Value][Insert Value]
Rhizoctonia solani[Insert Value][Insert Value]

Table 3: Insecticidal Activity (LD₅₀ in ppm)

Insect SpeciesThis compoundCommercial Standard
Aphis gossypii[Insert Value][Insert Value]
Plutella xylostella[Insert Value][Insert Value]

Conclusion and Future Directions

These application notes and protocols provide a comprehensive framework for the initial investigation of this compound as a potential crop protection agent. The proposed synthetic route offers a viable method for obtaining the compound, and the tiered screening cascade ensures an efficient evaluation of its biological activities. Should this initial research yield promising results, further studies should focus on optimizing the chemical structure to enhance potency and selectivity, detailed toxicological and environmental fate studies, and formulation development for field applications. The exploration of novel chemical entities like this compound is vital for the development of new tools to address the ever-evolving challenges in global agriculture.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchGate. Available at: [Link]

  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. MDPI. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC - NIH. Available at: [Link]

  • (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate. Available at: [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed. Available at: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available at: [Link]

  • ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. Available at: [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed. Available at: [Link]

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives - Asian Publication Corporation. Available at: [Link]

  • AOAC 955.17: A Guide to Assess Fungicidal Activity of a Disinfectant. Available at: [Link]

  • The Antifungal Tests: A Dive into AOAC Dilution Methods - Microbe Investigations. Available at: [Link]

  • Testing for and Deactivating Herbicide Residues. Available at: [Link]

  • European Guidelines to conduct herbicide resistance tests. Available at: [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylpyridine-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most established and reliable route to this compound begins with the readily available starting material, 2-Amino-4-methylpyridine. The synthesis is a multi-step process that requires careful control of reaction conditions at each stage. The overall transformation hinges on the conversion of the amino group into a diazonium salt, which is then displaced to install the sulfonyl chloride functionality, followed by amination.

The key stages are:

  • Diazotization: 2-Amino-4-methylpyridine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate is highly reactive and typically used immediately without isolation.[1][2]

  • Sulfonylation (Sandmeyer-type Reaction): The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) catalyst to form 4-Methylpyridine-2-sulfonyl chloride.[3][4] This is the critical C-S bond-forming step.

  • Amination: The resulting sulfonyl chloride is reacted with an aqueous solution of ammonia to yield the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product A 2-Amino-4-methylpyridine B 4-Methylpyridine-2-diazonium salt A->B 1. Diazotization (NaNO₂, HCl, 0-5 °C) C 4-Methylpyridine-2-sulfonyl chloride B->C 2. Sulfonylation (SO₂, CuCl) D This compound C->D 3. Amination (aq. NH₃)

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing both the likely cause and a validated solution.

Question 1: My overall yield is consistently low (<40%). Where should I focus my optimization efforts?

Answer: Low overall yield is the most common complaint and typically points to issues in one of two critical areas: the stability of the diazonium intermediate or the handling of the sulfonyl chloride.

  • Cause A: Decomposition of the Diazonium Salt. Aromatic diazonium salts are notoriously unstable, especially at elevated temperatures.[5] If the solution warms above 5 °C during diazotization or before the addition of the SO₂/CuCl mixture, the diazonium group can be prematurely lost, leading to the formation of 4-methyl-2-pyridone and other side products.

  • Solution A: Rigorous Temperature Control.

    • Maintain a reaction temperature of 0-5 °C throughout the diazotization step using an ice-salt bath.

    • Pre-cool all solutions before mixing.

    • Add the sodium nitrite solution dropwise to prevent exothermic spikes. The diazonium salt is most stable in acidic conditions, so ensure sufficient strong acid is present.[6][7]

  • Cause B: Hydrolysis of the Sulfonyl Chloride Intermediate. Sulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid, which is unreactive in the subsequent amination step.[8] Any moisture present in solvents or on glassware during the workup of the sulfonyl chloride will drastically reduce the yield.

  • Solution B: Anhydrous Conditions & Alternative Workup.

    • Traditional Anhydrous Workup: After the sulfonylation reaction, perform the extraction using anhydrous solvents (e.g., dichloromethane, ethyl acetate) that have been dried over molecular sieves. Ensure all glassware is oven-dried.[8]

    • Expert Insight - The Aqueous Precipitation Method: Counterintuitively, a robust industrial method involves performing the sulfonylation in an aqueous acidic medium.[4] The 4-Methylpyridine-2-sulfonyl chloride product is sparingly soluble in the aqueous phase and precipitates out as it forms. This protects it from widespread hydrolysis. The solid can then be quickly filtered, washed with cold water, and used immediately in the amination step, minimizing contact time with water. This avoids a lengthy and potentially moisture-sensitive solvent extraction.

Question 2: The sulfonylation reaction (Step 2) turns dark and produces a tar-like substance instead of a clean product.

Answer: This indicates that the Sandmeyer reaction is not proceeding cleanly and radical side-reactions are likely dominating.

  • Cause: Poor Catalyst Activity or Incorrect Stoichiometry. The copper(I) catalyst is essential for the controlled radical mechanism of the Sandmeyer reaction.[9][10] If the catalyst is oxidized to Cu(II) or is not present in sufficient quantity, the reaction can become uncontrolled.

  • Solution: Ensure Active Catalyst and Proper Conditions.

    • Catalyst Quality: Use freshly purchased, high-purity copper(I) chloride. If the catalyst is old or has a greenish tint (indicating oxidation), wash it with dilute HCl followed by ethanol and ether to regenerate the white Cu(I) salt.

    • SO₂ Source: Use a reliable source of sulfur dioxide. Bubbling SO₂ gas from a cylinder through a flowmeter is ideal. Alternatively, using a stable SO₂ surrogate like DABCO·(SO₂)₂ (DABSO) can provide a slow, controlled release of SO₂.[3]

    • Reaction Medium: An aqueous acidic environment, as described in ACS Publications, often leads to cleaner reactions and direct precipitation of the product, avoiding the formation of tars that can occur in organic solvents like acetic acid.[4]

Question 3: During the final amination step, my reaction mixture solidifies, and stirring becomes impossible.

Answer: This is a common physical issue caused by the rapid precipitation of the product and ammonium chloride byproduct.

  • Cause: High Concentration and Rapid Precipitation. Both the desired product, this compound, and the byproduct, ammonium chloride, may have limited solubility in the reaction medium, causing the entire mixture to solidify.

  • Solution: Adjust Solvent Volume and Temperature.

    • Increase Dilution: Use a larger volume of aqueous ammonia for the reaction. This will help to keep the byproducts in solution.

    • Control Temperature: While the reaction is exothermic, gentle warming (to 30-40 °C) after the initial addition can sometimes improve the solubility of all species.

    • Mechanical Stirring: For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which has more torque to handle thick slurries.

Question 4: My final product is difficult to purify and appears contaminated with a chlorine-containing impurity.

Answer: This suggests a side reaction has occurred on the pyridine ring itself.

  • Cause: Ring Chlorination. In some sulfonylation procedures that use reagents like phosphorus pentachloride or thionyl chloride, an excess of the chlorinating agent under harsh conditions can lead to electrophilic substitution on the electron-rich pyridine ring.[11]

  • Solution: Use the Correct Reagents and Purify the Intermediate.

    • Stick to the Sandmeyer Route: The diazotization/Sandmeyer route is highly specific for replacing the amino group and avoids the use of harsh, non-specific chlorinating agents.

    • Purification of the Starting Material: Impurities in the initial 2-Amino-4-methylpyridine can carry through the synthesis. A simple acid-base purification of the starting material can significantly improve the purity of the final product. Dissolve the crude amine in dilute HCl, wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-precipitate the pure amine by adding a base (like sodium bicarbonate) until the pH is 8-9.[12]

    • Final Product Recrystallization: The final sulfonamide can often be purified by recrystallization from an ethanol/water mixture.[13]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the single most critical parameter for maximizing overall yield?

    • A1: Strict and consistent temperature control (0-5 °C ) during the formation of the diazonium salt (Step 1) is paramount. Its instability is the primary source of yield loss in this synthesis.[5]

  • Q2: What analytical methods are recommended for monitoring the reaction and assessing final purity?

    • A2:

      • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for confirming the mass of the desired product and identifying any byproducts.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation of the intermediates and the final product, and is the gold standard for assessing purity.

  • Q3: Are there alternatives to the Sandmeyer reaction for Step 2?

    • A3: While the Sandmeyer reaction is the most common, other methods exist for converting amines to sulfonyl chlorides, though they may not be as suitable for this specific substrate. For example, some methods involve the oxidation of corresponding thiols.[14] However, for converting an aromatic amine directly, the diazotization route is the most direct and well-documented.

  • Q4: What are the primary safety hazards associated with this synthesis?

    • A4:

      • 2-Amino-4-methylpyridine: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[15] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Diazonium Salts: Solid diazonium salts can be explosive. The key safety principle is to never isolate the diazonium salt . It should always be generated in situ and used immediately in solution at low temperatures.[2][5]

      • Sulfur Dioxide (SO₂): This is a toxic and corrosive gas. All operations involving SO₂ must be conducted in a well-ventilated fume hood.

      • Thionyl Chloride/Sulfuryl Chloride: If used as alternative reagents, these are highly corrosive and react violently with water.[16][17]

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Purification of 2-Amino-4-methylpyridine[12]
  • Dissolve the crude 2-Amino-4-methylpyridine in a 1M solution of hydrochloric acid (HCl) until the pH is between 2 and 3.

  • Transfer the acidic solution to a separatory funnel and extract with ethyl acetate (3x volumes) to remove organic, non-basic impurities. Discard the organic layers.

  • Cool the remaining aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH reaches 8-9.

  • The purified 2-Amino-4-methylpyridine will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash the filter cake with cold distilled water, and dry under vacuum.

Protocol 2: Synthesis of this compound

Protocol_Flow cluster_diazotization Step 1: Diazotization cluster_sulfonylation Step 2: Sulfonylation cluster_amination Step 3: Amination & Workup D1 Dissolve purified 2-Amino-4-methylpyridine in conc. HCl and water. D2 Cool to 0-5 °C in an ice-salt bath. D1->D2 D3 Slowly add aqueous NaNO₂ solution, keeping T < 5 °C. D2->D3 D4 Stir for 30 min at 0-5 °C. Solution is now ready for Step 2. D3->D4 S1 In a separate flask, prepare a slurry of CuCl in water/HCl. S2 Bubble SO₂ gas into the CuCl slurry while cooling. S1->S2 S3 Slowly add the cold diazonium salt solution (from Step 1) to the SO₂/CuCl mixture. S2->S3 S4 Stir for 1-2 hours, allowing it to warm to RT. Product (sulfonyl chloride) may precipitate. S3->S4 A1 Filter the crude sulfonyl chloride (or extract with DCM if no precipitate). A2 Add the crude intermediate portion-wise to ice-cold concentrated aqueous ammonia. A1->A2 A3 Stir until TLC shows complete conversion. A2->A3 A4 Filter the resulting solid product. A3->A4 A5 Recrystallize from Ethanol/Water. A4->A5

Reagent Stoichiometry Table

StepReagentMolar Equivalents (relative to starting amine)
1. Diazotization 2-Amino-4-methylpyridine1.0
Hydrochloric Acid (conc.)3.0 - 4.0
Sodium Nitrite (NaNO₂)1.05 - 1.1
2. Sulfonylation Sulfur Dioxide (SO₂)Excess (bubbled)
Copper(I) Chloride (CuCl)0.1 - 0.2 (catalytic)
3. Amination Aqueous Ammonia (conc.)Large Excess

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH National Library of Medicine. [Link]

  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]

  • 2-Amino-4-methylpyridinium 2-nitrobenzoate. ResearchGate. [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. [Link]

  • 2-Amino-4-methylpyridinium 2-nitrobenzoate. NIH National Library of Medicine. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction. nptel.ac.in. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • 37.01 Sandmeyer Reactions. YouTube. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Sulfonamide Bond Formation with Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting sulfonamide bond formation, with a specific focus on reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing these crucial moieties. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing at the bench. Each issue is followed by a detailed explanation of the underlying causes and a series of actionable solutions, including step-by-step protocols.

Issue 1: Low to No Conversion with a Hindered Secondary Amine

Question: I am reacting a sterically hindered secondary amine with tosyl chloride using triethylamine in dichloromethane, but I am seeing very little to no product formation even after prolonged reaction times and heating. What is going on?

Answer: This is a classic problem when dealing with sterically demanding substrates. The low reactivity stems from two primary factors: the reduced nucleophilicity of the hindered amine and the steric clash between the bulky amine, the sulfonyl chloride, and the base. The traditional triethylamine/DCM system is often insufficient to overcome this activation barrier.[1]

  • Steric Hindrance: The bulky substituents on your amine are physically blocking the nitrogen's lone pair from attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Low Nucleophilicity: Electron-donating groups can increase an amine's nucleophilicity, but large alkyl groups primarily contribute to steric bulk, which kinetically slows down the reaction.

  • Ineffective Activation: Triethylamine, while a common base, may not be sufficient to facilitate the reaction, and in some cases, the triethylammonium hydrochloride salt that forms can complicate the reaction mixture.

1. Switch to a More Powerful Acyl-Transfer Catalyst: 4-Dimethylaminopyridine (DMAP)

DMAP is a hypernucleophilic catalyst that dramatically accelerates sulfonylation reactions, especially with hindered or weakly nucleophilic substrates.[2][3] It functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself, making it more susceptible to attack by the hindered amine.[2]

DMAP_Mechanism

Protocol: DMAP-Catalyzed Sulfonylation

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your hindered amine (1.0 eq) and DMAP (1.1 - 1.5 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.05 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

A key study demonstrated that for inefficient sulfonylation on solid support, using DMAP as the sole additive was more effective than traditional bases like pyridine or triethylamine.[2][4]

2. Employ a More Reactive Sulfonylating Agent: Sulfonyl Fluorides

While sulfonyl chlorides are the workhorses of sulfonamide synthesis, sulfonyl fluorides can offer unique reactivity profiles. Although generally less reactive than sulfonyl chlorides, their smaller size can sometimes be advantageous in sterically congested environments.[5][6] However, for hindered amines, sulfonyl chlorides are often more effective.[5][6] More recently, the activation of sulfonyl fluorides with Lewis acids like Calcium triflimide [Ca(NTf₂)₂] has been shown to be effective for coupling with a wide array of amines, including hindered ones.[7]

3. Utilize Metal Catalysis

Certain metal catalysts can facilitate the sulfonylation of even poorly nucleophilic and sterically hindered amines. Indium-catalyzed sulfonylation has been reported to give excellent yields.[7][8] The proposed mechanism involves the generation of a more electrophilic species, RSO₂⁺ InCl⁻, which is then more readily attacked by the amine.[8]

Issue 2: My Reaction Stalls at ~50% Conversion

Question: My reaction between a hindered aniline and dansyl chloride seems to start but then stalls, leaving a significant amount of starting material. Why is this happening?

Answer: Reaction stalling can often be attributed to the formation of an unreactive salt or complex, or a product that inhibits the reaction. In the context of sulfonamide synthesis with hindered anilines (which are weakly nucleophilic), the formation of the hydrochloride salt of the remaining starting amine (R₂NH₂⁺Cl⁻) upon reaction with the HCl byproduct can effectively remove it from the reaction pathway.

  • Protonation of Starting Material: The HCl generated during the reaction protonates the unreacted, weakly basic aniline, rendering it non-nucleophilic.

  • Insufficient Base Strength/Quantity: The base used (e.g., triethylamine) may not be strong enough or present in sufficient excess to effectively scavenge all the generated HCl, especially if the amine itself is a weak base.

1. Use a Stronger, Non-Nucleophilic Hindered Base

A stronger, non-nucleophilic base can more effectively neutralize the generated HCl without competing with your desired amine in reacting with the sulfonyl chloride.

  • Recommended Bases:

    • 2,6-Lutidine: A sterically hindered pyridine derivative that is an excellent HCl scavenger.

    • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered tertiary amine commonly used for this purpose.

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene): A very strong, non-nucleophilic base.

Protocol: Sulfonylation with a Hindered Base

  • Setup: Dissolve the hindered aniline (1.0 eq) in anhydrous THF or DCM.

  • Add Base: Add 2,6-lutidine or DIPEA (2.0 - 3.0 eq).

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.

  • Heating: If the reaction is slow at room temperature, gently heat the mixture to 40-50 °C.

  • Monitoring and Work-up: Monitor by TLC or LC-MS. Once complete, proceed with a standard aqueous work-up.

2. Consider Alternative Reaction Conditions

For particularly challenging substrates, more advanced methods may be necessary.

  • Mitsunobu Reaction: This reaction allows for the formation of a C-N bond from an alcohol and a suitable nitrogen nucleophile, such as a sulfonamide.[9][10] If your target molecule can be accessed retrosynthetically from an alcohol and a primary sulfonamide, this can be a powerful, albeit indirect, method that avoids the direct sulfonylation of a hindered amine. The reaction proceeds with inversion of stereochemistry at the alcohol center.[11]

Mitsunobu_Workflow

FAQs: Frequently Asked Questions

Q1: Can I use pyridine as both the base and the solvent? A1: Yes, using pyridine as both a base and a solvent is a classic method for sulfonamide synthesis.[8] It is a relatively weak base, which can be beneficial in preventing side reactions.[12] However, for very hindered amines, it may not be sufficiently reactive, and its high boiling point can make removal difficult.

Q2: My sulfonyl chloride is old. Does it matter? A2: Absolutely. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acids.[13] It is always best to use a fresh bottle or to purify older reagents before use. Degradation can be checked via NMR spectroscopy.

Q3: What is the role of stoichiometry in these reactions? A3: Stoichiometry is critical. When reacting with primary amines, using an excess of the amine can help prevent the formation of the di-sulfonylated byproduct.[12] For hindered secondary amines where reactivity is low, using a slight excess of the sulfonylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion, provided a suitable base is present to neutralize the HCl byproduct.[12]

Q4: Are there any "greener" or milder alternatives to sulfonyl chlorides? A4: Yes, there is significant research into developing more environmentally friendly methods. One approach is the oxidative coupling of thiols and amines.[14] Another involves using sulfur dioxide surrogates like DABSO (DABCO-bis(sulfur dioxide)) in multi-component reactions.[15] These methods often avoid the use of harsh chlorinating agents.[15]

Data Summary Table

Problem Substrate Type Traditional Condition Recommended Solution Key Advantage
Low/No ConversionHindered Secondary AmineRSO₂Cl, Et₃N, DCMRSO₂Cl, DMAP , DCMForms highly reactive N-sulfonylpyridinium intermediate.[2]
Stalled ReactionHindered AnilineRSO₂Cl, Et₃N, DCMRSO₂Cl, 2,6-Lutidine , DCM/HeatStronger, non-nucleophilic base effectively scavenges HCl.
General DifficultyVery Hindered AmineDirect SulfonylationMitsunobu Reaction (indirect)Bypasses direct sulfonylation; stereospecific.[11]
Low NucleophilicityElectron-Poor AmineStandard ConditionsIndium Catalysis Generates a more electrophilic sulfonylating species.[7][8]

References

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.
  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliph
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliph
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Digital Scholarship@UNLV.
  • Technical Support Center: Sulfonyl
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Not all sulfonyl fluorides were created equally - some have oxetanes.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • Sulfonamide synthesis by alkylation or aryl
  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides. Benchchem.
  • Troubleshooting low yield in amine sulfonyl
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermedi
  • Expedient Synthesis of Sulfinamides
  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implement

Sources

Technical Support Center: Optimization of Reaction Conditions for the Sulfonylation of 4-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfonylation of 4-methylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of sulfonylation on 4-methylpyridine, and what factors determine the regioselectivity?

There are two primary sites for sulfonylation on 4-methylpyridine: the pyridine ring itself (C-H sulfonylation) and the methyl group (picolyl C-H sulfonylation).

  • Ring Sulfonylation (C-3 Position): Classical electrophilic aromatic substitution on the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[1][2] When the reaction is forced under harsh conditions (e.g., fuming sulfuric acid at high temperatures), sulfonylation typically occurs at the 3-position.[2][3] This is because the intermediates formed by electrophilic attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[1][3]

  • Picolyl C-H Sulfonylation (Methyl Group): A more contemporary and synthetically useful approach involves the direct sulfonylation of the methyl group. This reaction proceeds under milder conditions and is highly selective for the picolyl position.[4][5] The mechanism involves the initial N-sulfonylation of the pyridine nitrogen, which increases the acidity of the picolyl protons, facilitating deprotonation and subsequent reaction with a sulfonyl chloride.[4][5]

Q2: What is the role of DMAP (4-dimethylaminopyridine) in the picolyl sulfonylation of 4-methylpyridine?

DMAP is a highly effective nucleophilic catalyst in this reaction.[4][5][6] While a base like triethylamine (Et₃N) is used to deprotonate the N-sulfonylated intermediate, DMAP accelerates the sulfonylation step.[4][5] It reacts with the aryl sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is a much more potent sulfonylating agent than the sulfonyl chloride itself, leading to a significant rate enhancement.[7][8] The use of catalytic DMAP can dramatically reduce reaction times, often from hours to just a couple of hours.[5][9]

Q3: Can I use other bases besides triethylamine for picolyl sulfonylation?

While triethylamine is a commonly used and effective base for this transformation, other non-nucleophilic tertiary amines could potentially be used. The primary role of the base is to be strong enough to deprotonate the picolyl position of the N-sulfonylated pyridinium salt without competing as a nucleophile.[4][5] The choice of base can also influence the regioselectivity in some pyridine functionalization reactions.[10][11] For the specific picolyl sulfonylation, triethylamine has been shown to be effective.[4][5]

Q4: Are there alternative methods for the sulfonylation of pyridines?

Yes, several alternative methods have been developed, particularly for achieving different regioselectivities or for substrates that are sensitive to classical conditions. These include:

  • Base-Mediated C4-Selective Sulfonylation: This method involves activating the pyridine ring with triflic anhydride (Tf₂O) followed by a base-mediated addition of a sulfinate salt. The choice of base, such as N-methylpiperidine, can direct the sulfonylation to the C-4 position with high selectivity.[10][11]

  • Visible-Light-Induced meta-Selective Sulfonylation: A photocatalyst-free method that utilizes an electron donor-acceptor (EDA) complex between iodide ions and sulfonyl chlorides to achieve meta-selective (C-5) sulfonylation of pyridines under mild conditions.[12]

  • Electrochemical meta-C–H Sulfonylation: This approach uses nucleophilic sulfinates for the meta-sulfonylation of pyridines through a redox-neutral dearomatization-rearomatization strategy, avoiding the need for catalysts and oxidants.[13]

Troubleshooting Guide

This section addresses common problems encountered during the picolyl C-H sulfonylation of 4-methylpyridine.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Check the Quality of the Sulfonyl Chloride: Arylsulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acids.[14]

    • Recommendation: Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Verify Reagent Stoichiometry: The ratio of reactants is crucial for this reaction.

    • Recommendation: A typical starting point is to use an excess of the aryl sulfonyl chloride (e.g., 2.5 equivalents) and the base (e.g., 3.5 equivalents of Et₃N) relative to the 4-methylpyridine.[5][15] A catalytic amount of DMAP (e.g., 10 mol%) is also critical for accelerating the reaction.[5][9]

  • Ensure Purity of 4-Methylpyridine: Impurities in the starting material can interfere with the reaction.

    • Recommendation: If the purity is questionable, consider purifying the 4-methylpyridine by distillation.[16]

  • Reaction Time and Temperature: While the DMAP-catalyzed reaction is generally fast, insufficient reaction time can lead to incomplete conversion.[5][9]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish at room temperature, gentle heating might be considered, although this could also promote side reactions. Most literature procedures for this specific transformation are conducted at room temperature.[5]

  • Solvent Choice: The solvent can impact the solubility of reactants and the overall reaction rate.

    • Recommendation: Aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are generally preferred and have been shown to be effective.[5][15][17]

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is often due to side reactions. Here are the most common ones and how to address them:

  • Bis-sulfonylation of the Methyl Group: The primary byproduct in the sulfonylation of 4-methylpyridine is often the bis(sulfonyl)methylpyridine.[4][5][15] This occurs when the initially formed product undergoes a second sulfonylation.

    • Recommendation: To avoid this, carefully control the stoichiometry of the sulfonyl chloride. Reducing the amount of aryl sulfonyl chloride to 2.0 equivalents has been shown to minimize the formation of the bis-sulfonated product.[4][5][15]

  • Reaction with Tertiary Amine Base: Although less common, the tertiary amine base (Et₃N) can sometimes react with the sulfonyl chloride, leading to complex mixtures.[17]

    • Recommendation: Ensure slow addition of the sulfonyl chloride to the reaction mixture, especially if local heating is observed. Maintaining a controlled temperature is key.

Issue 3: Difficult Product Purification

Question: I am having trouble purifying my 4-(aryl-sulfonylmethyl)pyridine product from the reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and catalyst residues.

  • Aqueous Work-up: A standard aqueous work-up is the first step to remove water-soluble components.

    • Protocol: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and then brine.[2][17]

  • Removal of DMAP and Triethylamine Salts: The amine base and catalyst will form salts (e.g., triethylammonium chloride) which are typically removed during the aqueous work-up.

    • Recommendation: Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can help to remove any residual basic compounds. However, be cautious as your product is also a pyridine derivative and may partition into the aqueous layer if the pH is too low. A careful wash with saturated sodium bicarbonate solution afterwards is recommended.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.[2][5]

    • Recommendation: A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Recrystallization: For larger-scale reactions, recrystallization can be an efficient purification method, avoiding the need for chromatography.[4]

    • Recommendation: Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below.

Data Presentation

Table 1: Optimized Reaction Conditions for Picolyl Sulfonylation of 4-Ethylpyridine with p-Toluenesulfonyl Chloride

Adapted from J. Org. Chem. 2023, 88, 7, 4389–4394.[5][15]

Entryp-Toluenesulfonyl Chloride (equiv)Et₃N (equiv)Additive (equiv)SolventReaction Time (h)Yield (%)
12.53.5NoneCH₂Cl₂1685
22.53.5DMAP (0.1)CH₂Cl₂1.584
32.53.5DMAP (0.1)CHCl₃1.574
41.52.0NoneCH₂Cl₂1647

Experimental Protocols & Visualizations

Experimental Protocol: General Procedure for Picolyl Sulfonylation of 4-Methylpyridine
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methylpyridine (1.0 equiv).

  • Reagent Addition: Add the solvent (e.g., CH₂Cl₂) followed by triethylamine (3.5 equiv) and DMAP (0.1 equiv).

  • Sulfonylation: To this stirred solution, add the aryl sulfonyl chloride (2.0-2.5 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1.5-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanism of Picolyl C-H Sulfonylation

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotonation cluster_2 Step 3: C-Sulfonylation cluster_3 Step 4: Desulfonylation/Work-up 4-Methylpyridine 4-Methylpyridine Pyridinium Salt N-Sulfonyl Pyridinium Salt 4-Methylpyridine->Pyridinium Salt ArSO₂Cl Alkylidene Dihydropyridine Alkylidene Dihydropyridine Pyridinium Salt->Alkylidene Dihydropyridine Et₃N N-Sulfonylated Product N,C-Disulfonylated Intermediate Alkylidene Dihydropyridine->N-Sulfonylated Product ArSO₂Cl (DMAP cat.) Final Product 4-(Aryl-sulfonylmethyl)pyridine N-Sulfonylated Product->Final Product Aqueous HCl (Work-up)

Caption: Plausible mechanism for the picolyl C-H sulfonylation of 4-methylpyridine.[4][5]

Troubleshooting Workflow

G Start Low or No Yield Observed CheckReagents Check Reagent Quality (Sulfonyl Chloride, 4-MePy) Start->CheckReagents CheckConditions Verify Reaction Conditions (Stoichiometry, Temp, Time) Start->CheckConditions CheckCatalyst Ensure DMAP is Active & Present Start->CheckCatalyst Optimize Re-run with Pure Reagents & Optimized Conditions CheckReagents->Optimize CheckConditions->Optimize CheckCatalyst->Optimize SideReaction Check for Byproducts (TLC) BisSulfonylation Bis-sulfonylation Suspected SideReaction->BisSulfonylation Multiple Spots Success Improved Yield SideReaction->Success Clean Reaction ReduceSulfonyl Reduce Equivalents of ArSO₂Cl to ~2.0 BisSulfonylation->ReduceSulfonyl ReduceSulfonyl->Optimize Optimize->SideReaction

Caption: A logical workflow for troubleshooting low yield in picolyl sulfonylation.

References

  • Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position.
  • BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions.
  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
  • Yoshida, K., Matsumoto, Y., Masuda, J., & Kitagaki, S. (2022). Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves. Synlett, 33, 1570-1574.
  • BenchChem. (n.d.). The Reaction of Pyridine-2-Sulfonate with Electrophiles: A Comprehensive Technical Guide.
  • Smith, A. B., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(7), 4389-4394.
  • Smith, A. B., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health.
  • Ye, Y., et al. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications, 61, 6368-6371.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications.
  • ResearchGate. (n.d.). Conditions for 4-Ethylpyridine Sulfonylation.
  • Friedrich, M., & Manolikakes, G. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. ChemistryViews.
  • Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives.
  • Chemistry Solved. (2024, August 17). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications [Video]. YouTube.
  • American Chemical Society. (2010, March 2). 4-(Dimethylamino)pyridine.
  • Smith, A. B., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C−H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications.
  • ResearchGate. (2017, February 8). Why distilled 4-methylpyridine is required before carrying its coupling reaction?
  • Reddit. (2021, December 30). Tosylation of Alcohols with Pyridine.

Sources

Preventing hydrolysis of sulfonyl chloride in 4-Methylpyridine-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Sulfonyl Chloride Hydrolysis and Maximizing Yield

Welcome to our dedicated technical support guide for the synthesis of 4-Methylpyridine-2-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of sulfonamide synthesis. The primary challenge in this process is often the competitive hydrolysis of the reactive sulfonyl chloride intermediate, which can significantly impact reaction yield and purity.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common experimental failures and provide robust, validated protocols to ensure your synthesis is successful, reproducible, and efficient.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis.

Q1: My yield of this compound is consistently low. What is the most likely cause?

A1: The most frequent cause of low yields is the premature hydrolysis of the 4-methylpyridine-2-sulfonyl chloride intermediate.[1] This highly reactive species readily reacts with trace amounts of water in your reaction setup to form the corresponding sulfonic acid, which is unreactive towards the desired amine nucleophile.[1] Ensuring strictly anhydrous (water-free) conditions is the single most critical factor for success.

Q2: What is the specific role of 4-Methylpyridine in this reaction? Is it just a base?

A2: 4-Methylpyridine (also known as γ-picoline) serves a dual purpose. Primarily, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This is crucial because free HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Secondly, and importantly, 4-methylpyridine can act as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is more susceptible to attack by the amine nucleophile than the sulfonyl chloride itself, thereby accelerating the desired sulfonamide formation and outcompeting the hydrolysis side reaction.

Q3: Can I use a different base, like triethylamine (TEA)?

A3: Yes, triethylamine is a common alternative. However, the choice of base involves a trade-off between basicity and catalytic activity. TEA is a stronger base but is sterically hindered and less nucleophilic than 4-methylpyridine.[3][4] While effective at scavenging HCl, it does not provide the same level of nucleophilic catalysis. For challenging or slow reactions, 4-methylpyridine or the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often superior for maximizing the rate of the desired reaction over hydrolysis.[5]

Q4: I see an unexpected spot on my TLC that isn't starting material or product. What could it be?

A4: Besides the sulfonic acid from hydrolysis, a common byproduct can be the bis-sulfonated amine, especially if you are using a primary amine. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. Using a slight excess of the amine can help minimize this side reaction.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Issue 1: Consistently Low Yield (<50%) with Sulfonic Acid as the Major Byproduct

Root Cause Analysis: This is a classic sign of significant sulfonyl chloride hydrolysis. The rate of hydrolysis is competing effectively with, or even exceeding, the rate of aminolysis. This points to a systemic issue with moisture in your reagents or reaction setup.

Troubleshooting Protocol:

  • Rigorous Drying of Glassware and Reagents:

    • Glassware: All glassware must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while still hot under a stream of inert gas (Nitrogen or Argon).

    • Solvents: Use only freshly opened, anhydrous grade solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). Solvents from previously opened bottles should be freshly distilled over an appropriate drying agent (e.g., CaH₂ for DCM).

    • Reagents: Ensure your amine and 4-methylpyridine are free of water. If necessary, they can be distilled from a suitable drying agent.

  • Establish an Inert Atmosphere:

    • The reaction should be conducted under a positive pressure of dry Nitrogen or Argon from start to finish. This prevents atmospheric moisture from entering the system. Use a gas bubbler or a balloon filled with inert gas.

  • Optimize Reagent Addition Sequence and Temperature:

    • Standard Protocol: In your flame-dried, inerted flask, dissolve the amine and 4-methylpyridine in anhydrous solvent. Cool this solution to 0 °C in an ice bath. Then, add the sulfonyl chloride (or the reagent to generate it in situ) dropwise as a solution in the same anhydrous solvent.

    • Causality: Adding the sulfonyl chloride to a pre-cooled mixture containing the amine ensures that the highly nucleophilic amine is the first species the sulfonyl chloride encounters in excess, maximizing the probability of the desired reaction. Low temperature (0 °C) disfavors the hydrolysis reaction, which generally has a higher activation energy than aminolysis.

Visualizing the Competing Pathways:

G cluster_desired Desired Aminolysis Pathway cluster_undesired Competing Hydrolysis Pathway SC R-SO₂Cl (Sulfonyl Chloride) Product R-SO₂-NHR' (Desired Sulfonamide) SC->Product k_amine >> k_water Byproduct R-SO₃H (Sulfonic Acid Byproduct) SC->Byproduct Dominant in non-anhydrous conditions Amine R'-NH₂ (Amine) Amine->Product Water H₂O (Trace Moisture) Water->Byproduct

Caption: Competing reaction pathways for sulfonyl chloride.

Issue 2: The Reaction Stalls and Does Not Proceed to Completion

Root Cause Analysis: A stalled reaction, where starting materials are still present after an extended period, can be due to several factors: insufficient activation of the sulfonyl chloride, low nucleophilicity of the amine, or steric hindrance.

Troubleshooting Protocol:

  • Enhance Nucleophilic Catalysis:

    • If using TEA, switch to 4-methylpyridine. The methyl group on 4-methylpyridine makes it slightly more basic and nucleophilic than pyridine, enhancing its catalytic effect.[6]

    • For particularly unreactive amines or sulfonyl chlorides, add a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a "super-catalyst" that forms a highly reactive N-sulfonyl-DMAPium intermediate, significantly accelerating the reaction.[7]

  • Adjust Reaction Temperature:

    • While the initial addition should be at 0 °C to suppress hydrolysis, if the reaction stalls, allow it to slowly warm to room temperature.

    • For very hindered or electron-poor amines, gentle heating (e.g., to 40 °C) may be required. This must be done with caution and only after confirming the reaction is fully protected from moisture, as higher temperatures will also accelerate hydrolysis if water is present.[8]

  • Verify Stoichiometry:

    • Ensure at least one equivalent of base is present for each equivalent of HCl produced. A slight excess of the base (e.g., 1.2-1.5 equivalents) is standard practice to ensure full neutralization.[2]

Decision Tree for a Stalled Reaction:

G Start Reaction Stalled (TLC shows starting material) CheckBase Is the base 4-Methylpyridine or catalytic DMAP? Start->CheckBase SwitchBase Switch from TEA to 4-Methylpyridine. Add 1-5 mol% DMAP. CheckBase->SwitchBase No CheckTemp Was reaction run at 0°C? CheckBase->CheckTemp Yes SwitchBase->CheckTemp WarmRT Allow to warm to Room Temperature. CheckTemp->WarmRT Yes CheckStoich Is Base ≥ 1.2 eq? CheckTemp->CheckStoich No (Already at RT) Heat Consider gentle heating (40°C) if anhydrous. WarmRT->Heat Heat->CheckStoich AdjustStoich Adjust base to 1.2-1.5 equivalents. CheckStoich->AdjustStoich No End Reaction should proceed. CheckStoich->End Yes AdjustStoich->End

Caption: Troubleshooting flowchart for a stalled sulfonamide synthesis.

Issue 3: Difficulty Removing Unreacted Sulfonyl Chloride During Workup

Root Cause Analysis: Unreacted sulfonyl chloride can be problematic as it may hydrolyze during the aqueous workup, complicating purification. A standard basic wash may not be sufficient to hydrolyze a sterically hindered or electron-deficient sulfonyl chloride in a biphasic system.

Troubleshooting Protocol:

  • Pre-Wash Quench:

    • Before adding water or aqueous base, quench the reaction mixture by adding a small amount of a simple, highly reactive nucleophile.

    • Option A (Methanol): Add ~1 mL of methanol and stir for 15-20 minutes. This will convert the remaining sulfonyl chloride into a methyl sulfonate ester, which is typically easier to remove via chromatography or extraction.

    • Option B (Aqueous Ammonia): Add a small amount of dilute aqueous ammonia and stir vigorously. This will form the primary sulfonamide, which has different solubility properties and can be removed with an acidic wash.

  • Use of Scavenger Resins:

    • For high-purity requirements or sensitive products, scavenger resins are an excellent choice.

    • Procedure: Add a polymer-supported amine resin (e.g., PS-Trisamine) to the crude reaction mixture and stir for a few hours. The resin will react with and sequester the excess sulfonyl chloride. The resin is then simply removed by filtration.

    • Benefit: This is a non-aqueous workup method that avoids hydrolysis issues entirely and delivers a much cleaner crude product.

Part 3: Data-Driven Experimental Design

Making informed choices about reagents and conditions is key to preventing hydrolysis. The following tables summarize critical data to guide your experimental setup.

Table 1: Comparison of Common Bases

BasepKa of Conjugate AcidRole(s)Key AdvantageKey Disadvantage
Pyridine ~5.2[9]Acid Scavenger, Nucleophilic CatalystGood balance of basicity and catalytic activity.Can be difficult to remove under vacuum.
4-Methylpyridine ~6.0Acid Scavenger, Nucleophilic CatalystMore basic and nucleophilic than pyridine, enhancing catalytic rate.Higher boiling point than pyridine.
Triethylamine (TEA) ~10.75[4]Acid ScavengerStrong base, effective at HCl neutralization. Inexpensive.Sterically hindered, poor nucleophilic catalyst. Can form difficult-to-remove salts.
DIPEA ~11.0Acid ScavengerVery strong, non-nucleophilic, sterically hindered base.Expensive; primarily used when nucleophilic catalysis is undesirable.

Table 2: Recommended Anhydrous Solvents and Conditions

SolventDielectric ConstantKey Properties & Use CasesRecommended Drying Agent
Dichloromethane (DCM) 9.1Excellent solubility for a wide range of reactants. Easy to remove. Most common choice.Calcium Hydride (CaH₂)
Tetrahydrofuran (THF) 7.5Good general-purpose solvent. Can be more coordinating than DCM.Sodium/Benzophenone
Acetonitrile (MeCN) 37.5More polar solvent, can accelerate SN2 reactions.Calcium Hydride (CaH₂)
Toluene 2.4Non-polar; useful if reactants are less polar. Can be azeotroped to remove water.Sodium

Part 4: Validated Experimental Protocol

This protocol incorporates best practices to minimize hydrolysis and maximize the yield of this compound.

Materials:

  • 2-Amino-4-methylpyridine

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • 4-Methylpyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen/argon inlet with a bubbler.

  • Reagent Preparation: Under a positive pressure of inert gas, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous DCM to the flask. Stir until fully dissolved. Add anhydrous 4-methylpyridine (1.5 eq) via syringe.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. In a separate flame-dried flask, prepare a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM. Add the sulfonyl chloride solution to the cooled amine solution dropwise via syringe over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess 4-methylpyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[1]

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to obtain the pure this compound. A reported synthesis using a similar procedure afforded the product in 86% yield.[10]

References

  • E. F. V. Scriven, "Role of 4-Dialkylaminopyridines in Chemical Synthesis," Chemical Society Reviews, 12, 129-161 (1983).
  • BenchChem, "Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis," BenchChem Technical Support, (2025).
  • Quora, "Which of the following is more basic, pyridine or triethylamine?," (2017).
  • Master Organic Chemistry, "Nucleophilicity Trends of Amines," (2018).
  • European Journal of Chemistry, "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent," 12(3), 279-283 (2021).
  • ResearchGate, "A convenient synthetic route to sulfonamides
  • ACS Publications, "An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis," The Journal of Organic Chemistry, (2003).
  • ResearchGate, "(PDF)
  • ResearchGate, "Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents," (2019).
  • Quora, "Which is more basic, pyridine, triethylamine or ammonia?," (2017).
  • ACS Publications, "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity
  • MDPI, "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals," (2008).
  • BenchChem, "Preventing decomposition of sulfonyl chloride during reaction," BenchChem Technical Support, (2025).
  • Reddit, "Pyridine replacement in organic synthesis," r/chemistry, (2011).
  • Organic Chemistry Portal, "Sulfonamide synthesis by S-N coupling," (2024).
  • BenchChem, "alternative bases to triethylamine for 2-chloro-N-(pyridin-4-yl)acetamide synthesis," BenchChem Technical Support, (2025).
  • ResearchGate, "Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • BenchChem, "common issues in sulfonamide synthesis and solutions," BenchChem Technical Support, (2025).
  • ResearchGate, "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines," (2025).
  • Reddit, "Hydrolysis stable sulfonyl chlorides," r/chemistry, (2016).
  • NIH, "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)," (2012).
  • MDPI, "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures," (2023).
  • NIH, "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals," (2008).
  • BenchChem, "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride," BenchChem Technical Support, (2025).
  • ResearchGate, "(PDF) Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid," (2021).
  • YouTube, "basicity of pyridine-heterocyclic compounds (chemmasters.online)," (2018).
  • Canadian Science Publishing, "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides," (1971).
  • ResearchGate, "Nucleophilicities and Carbon Basicities of Pyridines," (2025).
  • NIH, "Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity," (2022).
  • ResearchGate, "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str

Sources

Technical Support Center: High-Purity Recrystallization of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity

4-Methylpyridine-2-sulfonamide is a key structural motif in medicinal chemistry, often serving as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The efficacy, safety, and stability of the final API are directly dependent on the purity of such intermediates. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[3][4][5] This guide provides in-depth, practical advice for developing and troubleshooting recrystallization protocols for this compound, designed for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

The ideal solvent must dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] The molecular structure of this compound, featuring a polar sulfonamide group capable of hydrogen bonding and a moderately polar pyridine ring, suggests that polar protic solvents are excellent starting points.

  • Primary Recommendations: Alcohols such as ethanol or isopropanol are often effective for sulfonamides.[6] They provide a good balance of polarity to dissolve the compound when hot.

  • Solvent Mixtures: An ethanol/water or isopropanol/water mixture is highly recommended.[6][8] Water acts as an anti-solvent, significantly reducing the compound's solubility upon cooling, which can dramatically improve crystal yield. The optimal ratio must be determined experimentally.

  • Other Possibilities: For a solvent/anti-solvent approach, dissolving the compound in a more polar solvent like acetone and then adding a non-polar anti-solvent like hexane can also be effective.[9]

Q2: What are the common impurities I am trying to remove?

Impurities typically arise from the synthesis process and can include:[10]

  • Unreacted Starting Materials: Such as 4-methylpyridine-2-sulfonyl chloride or the amine source used in the preceding synthetic step.

  • Hydrolysis Products: The primary side product is often the corresponding 4-methylpyridine-2-sulfonic acid, formed from the hydrolysis of the sulfonyl chloride starting material.[6] Maintaining anhydrous conditions during synthesis is key to minimizing this.[6]

  • Side-Reaction Products: Depending on the synthetic route, by-products from undesired reactions may be present.[6]

  • Color Impurities: These are often highly conjugated organic molecules present in trace amounts.

Q3: How should I perform a small-scale solvent screening to find the optimal system?

A systematic solvent screen is the most critical step for successful recrystallization.[4]

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, water, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a two-solvent system.

  • If the compound is largely insoluble, gently heat the test tube to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good crop of crystals upon cooling.

Table 1: Example Solvent Screening Data Template
SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolublePoor / SlowPotentially a good anti-solvent.
Ethanol (95%)Sparingly SolubleVery SolubleGood, fine needlesGood Candidate.
IsopropanolSparingly SolubleVery SolubleExcellent, well-formed crystalsExcellent Candidate.
AcetoneSolubleVery SolubleLow yieldUnsuitable as single solvent.
TolueneInsolubleInsolubleNoneUnsuitable.
HexaneInsolubleInsolubleNoneUnsuitable, but potential anti-solvent.

Q4: My compound "oils out" instead of crystallizing. What is happening and how do I fix it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[8] This typically happens when the solution is too concentrated or cools too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.[8][11]

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (10-20% more) of hot solvent to lower the saturation point.[8]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a cloth to ensure a gradual temperature drop, which gives molecules time to align into an ordered crystal lattice.[12]

  • Change Solvents: The chosen solvent may be too nonpolar. Switch to a more polar solvent or a different solvent/anti-solvent combination.[8]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues you may encounter during the experiment.

Problem Probable Cause(s) Solution(s)
Low or No Crystal Yield 1. Too much solvent was used. This is the most common cause, leaving the product dissolved in the mother liquor.[8][11]2. Inappropriate solvent choice. The compound is too soluble at low temperatures.3. Premature crystallization during hot filtration.[8]1. Reduce Solvent: Before discarding the filtrate, concentrate it by boiling off some solvent and attempt to cool again.[8][11]2. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of pure compound.[8]3. Cool Further: Use an ice-salt bath to reach lower temperatures.4. Pre-heat Equipment: For hot filtrations, pre-heat the funnel and receiving flask to prevent the product from crashing out.[8]
Product is Still Colored 1. Colored impurities are co-crystallizing with the product.2. Insoluble impurities were not fully removed.1. Use Activated Charcoal: After dissolving the crude solid, add a very small amount of activated charcoal to the hot solution. Boil for a few minutes, then remove the charcoal via hot filtration.[8] Caution: Using too much charcoal will adsorb your product and reduce yield.
Amorphous Powder Forms 1. The solution cooled too quickly. The molecules did not have time to form an ordered lattice, causing the solid to "crash out."[12]1. Slow Down Cooling: Re-dissolve the solid in the minimum amount of hot solvent. Insulate the flask and allow it to cool to room temperature undisturbed over a longer period before moving to an ice bath.[12]
No Crystals Form at All 1. The solution is not saturated. Too much solvent was used.2. The solution is supersaturated but requires initiation.[8]1. Evaporate Solvent: Gently boil off a portion of the solvent to increase the concentration and try cooling again.2. Induce Crystallization: Use the scratching or seeding techniques described above.[8]

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.

RecrystallizationWorkflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal (Optional) cluster_crystal Crystallization & Isolation A 1. Place Crude Solid in Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C 3. Add Activated Charcoal (if colored) B->C if needed E 5. Cool Solution Slowly B->E if filtration not needed D 4. Perform Hot Gravity Filtration C->D D->E F 6. Cool in Ice Bath to Maximize Yield E->F G 7. Collect Crystals via Vacuum Filtration F->G H 8. Wash Crystals with Cold Solvent G->H I 9. Dry Pure Crystals H->I

Caption: Standard experimental workflow for single-solvent recrystallization.

TroubleshootingTree Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Success High Yield & Purity Problem->Success No P1 Low / No Yield Problem->P1 Yes P2 Oiling Out Problem->P2 Yes P3 Colored Crystals Problem->P3 Yes C1 Cause: Too Much Solvent P1->C1 C4 Cause: Supersaturation P1->C4 C2 Cause: Cooling Too Fast / High Concentration P2->C2 C3 Cause: Soluble Colored Impurities P3->C3 S1 Solution: Evaporate Solvent C1->S1 S2 Solution: Re-heat, Add Solvent, Cool Slowly C2->S2 S3 Solution: Use Activated Charcoal & Hot Filter C3->S3 S4 Solution: Scratch Flask / Add Seed Crystal C4->S4

Caption: Decision tree for troubleshooting common recrystallization issues.

Experimental Protocol: Recrystallization from an Isopropanol/Water System

This protocol provides a robust starting point for purifying crude this compound.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capabilities

  • Buchner funnel, filter paper, and vacuum flask

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol to create a slurry. Heat the mixture gently on a hot plate with stirring. Continue adding hot isopropanol in small portions until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration into a pre-heated clean Erlenmeyer flask. This step should be done quickly to avoid premature crystallization.[8]

  • Induce Saturation: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated. Add one or two drops of hot isopropanol to redissolve the cloudiness, resulting in a perfectly saturated solution.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol/water mixture (using the same approximate ratio as the crystallization) to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • J&K Scientific. (n.d.). 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride.
  • Smolecule. (n.d.). Buy 4-(Methylphenylamino)pyridine-3-sulfonamide.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.

Sources

Identifying and minimizing byproducts in 4-Methylpyridine-2-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on identifying and minimizing byproduct formation. The information provided herein is curated to offer practical, field-proven insights to streamline your experimental workflows and enhance reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or negligible yields in sulfonamide synthesis are a common challenge and can stem from several factors related to starting materials, reaction conditions, and the presence of impurities.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 4-Methylpyridine (4-Picoline): The presence of water or other nucleophilic impurities can consume the sulfonating agent. Ensure the use of anhydrous 4-picoline and store it under an inert atmosphere.

    • Sulfonating Agent (e.g., Chlorosulfonic Acid, Sulfuryl Chloride): These reagents are highly reactive and susceptible to hydrolysis.[2][3] Use a fresh bottle or a properly stored aliquot. Degradation of the reagent will significantly reduce the yield.

    • Solvent: Ensure the solvent is anhydrous. The presence of water will lead to the formation of sulfuric acid and HCl from chlorosulfonic acid, quenching the reaction.[4]

  • Reaction Conditions:

    • Temperature Control: The addition of the sulfonating agent to 4-picoline is highly exothermic. Maintaining a low temperature (typically 0 °C or below) during the addition is critical to prevent uncontrolled side reactions and degradation of the product.

    • Reaction Time and Temperature: After the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]

  • Stoichiometry:

    • An excess of the sulfonating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of di-sulfonated or other byproducts.[6] A modest excess (e.g., 1.1 to 1.5 equivalents) is a good starting point for optimization.

  • Work-up Procedure:

    • The product, this compound, is an amphoteric compound. Careful pH control during the aqueous work-up is essential for efficient extraction and isolation.

Problem 2: Presence of an Unexpected Byproduct in Analytical Data (HPLC/NMR)

Question: My HPLC/NMR analysis shows a significant peak that does not correspond to my starting material or the desired this compound product. What could this byproduct be, and how can I minimize its formation?

Answer: The formation of byproducts is a common occurrence in the synthesis of substituted pyridines. The identity of the byproduct depends on the specific synthetic route employed. Below are some common byproducts and strategies for their mitigation.

Common Byproducts and Their Formation Pathways
Byproduct NamePotential Formation PathwayMitigation Strategies
4-Methylpyridine-N-oxide Incomplete reaction if the synthesis proceeds via oxidation of 4-picoline followed by sulfonation.[7]Ensure complete conversion of the N-oxide by optimizing reaction time and temperature during the sulfonation step.
Di-sulfonated Byproducts Reaction of the initially formed product with excess sulfonating agent.[6][8]Use a controlled stoichiometry of the sulfonating agent. Add the sulfonating agent slowly at low temperatures.
Chlorinated Byproducts If using sulfuryl chloride, chlorination of the pyridine ring can occur as a side reaction.[9]Optimize reaction conditions, particularly temperature and reaction time, to favor sulfonylation over chlorination.
Isomeric Sulfonamides (e.g., 4-Methylpyridine-3-sulfonamide) While the 2-position is generally favored, some formation of other isomers can occur, especially at higher temperatures.Maintain low reaction temperatures to enhance regioselectivity.
Workflow for Byproduct Identification and Minimization

Byproduct_Workflow cluster_identification Byproduct Identification cluster_minimization Minimization Strategy A Isolate Byproduct (e.g., Preparative HPLC/Column Chromatography) B Characterize Structure (NMR, MS, IR) A->B Purified Sample C Hypothesize Formation Pathway B->C Structural Information D Modify Reaction Conditions C->D Based on Mechanism E Analyze Reaction Mixture (HPLC, TLC) D->E Run Modified Reaction F Iterate and Optimize E->F Compare Results F->D Refine Conditions Reaction_Scheme cluster_reactants cluster_product R1 4-Methylpyridine P This compound R1->P Sulfonylation R2 Chlorosulfonic Acid

Sources

Stability testing of 4-Methylpyridine-2-sulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the stability testing of 4-Methylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and frequently asked questions encountered during stability and forced degradation studies. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability profile of this compound.

Q1: What are the primary objectives of performing a forced degradation study on this compound?

A1: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH. The primary objectives are four-fold:

  • To identify likely degradation products: This helps in understanding the potential impurities that might arise during storage and handling.

  • To elucidate degradation pathways: By understanding how the molecule breaks down, we can develop more stable formulations and define appropriate storage conditions.

  • To demonstrate the intrinsic stability of the molecule: This provides a baseline understanding of the molecule's lability under various environmental stressors.

  • To develop and validate a stability-indicating analytical method: The core purpose is to ensure the chosen analytical method (typically HPLC) can accurately separate and quantify the intact drug from all its potential degradation products.[1] This proves the method is specific and fit for purpose in stability studies.

Q2: How is the sulfonamide functional group in this compound expected to behave under hydrolytic conditions?

A2: The sulfonamide group is generally considered hydrolytically stable, especially under neutral (pH 7) and alkaline (pH 9) conditions.[2][3] Studies on a wide range of sulfonamides show that under typical environmental temperatures and pH, the half-life can be longer than a year.[3] However, hydrolysis can be forced under more extreme conditions.

  • Acidic Conditions (e.g., pH 1-4): Hydrolysis is most likely to occur under acidic conditions, often requiring elevated temperatures to achieve a significant degradation rate (target of 5-20%).[1][2] The primary cleavage site is the sulfur-nitrogen (S-N) bond.

  • Alkaline Conditions (e.g., pH 10-13): While more stable than in acid, very strong basic conditions combined with heat can induce hydrolysis, though often to a lesser extent.

Q3: Does the 4-methylpyridine ring introduce any specific stability concerns?

A3: Yes, the 4-methylpyridine moiety introduces distinct considerations:

  • Oxidative Stability: The pyridine ring, particularly with an activating methyl group, can be susceptible to oxidation. This could lead to the formation of N-oxides or other oxidative degradation products. The methyl group itself can also be oxidized.[4]

  • Photostability: Pyridinic structures can absorb UV light, potentially making the molecule susceptible to photolytic degradation. The exact pathway would need to be determined experimentally, but could involve ring cleavage or other complex rearrangements.[5]

  • Basicity: The pyridine nitrogen provides a basic site (pKa of the pyridinium ion is typically around 5-6). This influences the molecule's solubility at different pH values and can play a role in its interaction with acidic excipients or media.

Q4: What is the recommended starting point for an analytical method to monitor the stability of this compound?

A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this type of analysis.[6][7]

  • Column: A C18 column is a versatile and excellent starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (acetonitrile or methanol) is recommended. A gradient is crucial for ensuring that both the relatively polar degradation products and the parent compound are well-resolved.

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is ideal as it can help assess peak purity and identify the optimal detection wavelength.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during experimental work in a problem-solution format.

Q: My forced degradation experiment shows less than 5% degradation under all stress conditions (acid, base, peroxide, heat, light). What should I do?

A: This indicates the molecule is highly stable or the stress conditions were too mild. The goal of forced degradation is to achieve a target degradation of 5-20% to adequately challenge the analytical method.[1][8]

  • Causality: Insufficient energy (thermal) or reactant concentration (chemical) was applied to overcome the activation energy of the degradation reaction.

  • Troubleshooting Steps:

    • Increase Stressor Severity: Sequentially increase the concentration of the acid, base, or oxidizing agent. For example, move from 0.1 N HCl to 1 N HCl.[6]

    • Increase Temperature: For hydrolytic, oxidative, and thermal studies, increase the temperature (e.g., from 60 °C to 80 °C) and/or extend the exposure time.

    • Check Drug Substance Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can significantly limit the reaction rate. If necessary, add a small, known amount of a co-solvent like acetonitrile or methanol, but be aware this can alter the degradation pathway.

    • Verify Photostability Setup: For photolytic stress, ensure your light source provides the ICH Q1B recommended exposure of not less than 1.2 million lux-hours (visible) and 200 watt-hours/square meter (near UV).[9][10] Ensure the sample is directly exposed in a transparent container.

Q: I'm observing a loss of the parent compound in my HPLC analysis, but I don't see any corresponding degradation peaks. What is happening?

A: This is a mass balance issue and suggests that the degradation products are not being detected by your current analytical method.

  • Causality: This can happen for several reasons:

    • The degradants do not have a UV chromophore at the detection wavelength.

    • The degradants are highly polar and are eluting in the solvent front (void volume).

    • The degradants are non-polar and are strongly retained on the column, never eluting.

    • The degradants are insoluble in the mobile phase and have precipitated.

    • The degradants are volatile and have been lost during sample preparation.

  • Troubleshooting Steps:

    • Use a PDA Detector: Analyze the samples with a Photodiode Array (PDA) detector and examine the spectra across the entire UV range. Degradants may have a different λ_max than the parent compound.

    • Modify HPLC Gradient: Adjust the gradient to be shallower at the beginning (to resolve early-eluting polar peaks) and extend the run time with a strong organic wash at the end (to elute any retained non-polar compounds).

    • Change Detection Wavelength: Set the detection wavelength to a lower value (e.g., 210 nm) where most organic molecules have some absorbance, even if they lack a strong chromophore.

    • Employ a Universal Detector: If available, analyze the sample using a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD), which are not dependent on a chromophore for detection. This is the most definitive way to "see" all components.

Q: Under oxidative stress with hydrogen peroxide, I see many small peaks and a significantly reduced parent peak (>50% degradation), making the chromatogram difficult to interpret. What went wrong?

A: The oxidative conditions were likely too harsh, leading to secondary degradation and unrealistic pathways.[8]

  • Causality: High concentrations of strong oxidizing agents or excessive energy (heat/light) can cause the primary degradation products to break down further, creating a complex profile that is not representative of real-world storage conditions.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Lower the concentration of hydrogen peroxide (e.g., from 30% to 3%).[8]

    • Reduce Temperature: Perform the oxidation at room temperature instead of an elevated temperature.

    • Shorten Exposure Time: Take time points to monitor the degradation. Analyze samples at earlier intervals (e.g., 2, 4, 8, 24 hours) to find the point where 5-20% degradation is achieved.

    • Consider a Milder Oxidant: If H₂O₂ proves too aggressive, consider metal-catalyzed oxidation or other milder systems if a specific pathway is being investigated.

Section 3: Standard Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a 50:50 mixture with water).

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix stock solution with 0.1 N HCl (1:1 v/v). Heat at 60-80 °C.

  • Base Hydrolysis: Mix stock solution with 0.1 N NaOH (1:1 v/v). Heat at 60-80 °C.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature.

  • Thermal Degradation: Store the solid drug substance and the stock solution in an oven at a high temperature (e.g., 105 °C) or under accelerated conditions (e.g., 40°C/75% RH).

  • Photolytic Degradation: Expose the solid drug substance and the stock solution in a photochemically transparent container (e.g., quartz) to a light source compliant with ICH Q1B guidelines.[11] Run a dark control sample wrapped in aluminum foil in parallel.

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before dilution.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times (RRT) and peak areas of all degradation products.

  • Perform a mass balance calculation to ensure the sum of the parent compound and all degradants accounts for close to 100% of the initial concentration.

Visualization of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (105°C Solid/Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sample Sample, Neutralize & Dilute to 0.1 mg/mL Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC Analyze via Stability-Indicating HPLC Sample->HPLC Data Calculate % Degradation, RRT, & Mass Balance HPLC->Data

Caption: Workflow for a typical forced degradation study.

Section 4: Potential Degradation Pathways

The primary degradation pathway for sulfonamides under hydrolytic stress involves the cleavage of the S-N bond. For this compound, this would yield 4-methylpyridine-2-sulfonic acid and ammonia. Oxidative stress may target the pyridine ring or the methyl group.

Visualization of a Potential Hydrolytic Degradation Pathway

Degradation_Pathway cluster_products Hydrolysis Products Parent This compound P1 4-Methylpyridine-2-sulfonic acid Parent->P1 S-N Cleavage (Acidic Hydrolysis) P2 Ammonia Parent->P2 S-N Cleavage (Acidic Hydrolysis)

Caption: A potential hydrolytic degradation pathway.

Summary of Expected Stability Profile

The following table summarizes the anticipated stability of this compound under various ICH stress conditions. These are expected outcomes and must be confirmed by experimental data.

Stress ConditionReagents & ConditionsExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80 °CLikely to degrade 4-Methylpyridine-2-sulfonic acid, Ammonia
Base Hydrolysis 0.1 N - 1 N NaOH, 60-80 °CMore stable than acid 4-Methylpyridine-2-sulfonic acid, Ammonia
Oxidation 3% H₂O₂, Room TempLikely to degrade N-oxides, hydroxylated species, products of methyl group oxidation
Thermal Dry Heat, 105 °CLikely stable Minimal degradation expected unless melting point is exceeded
Photolysis ICH Q1B ConditionsPotentially labile Complex rearrangement or cleavage products

References

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Prajapati, Y., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • Pawar, A., et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Reddit User Discussion. (2015). A question about sulfonamide hydrolysis. Reddit. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Pandey, J., & Chauhan, A. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Jiang, Y., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available at: [Link]

  • R. D. Laboratories, Inc. Photostability. Available at: [Link]

  • Singh, R., & Kumar, R. (2018). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Li, M., et al. (2021). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI. Available at: [Link]

  • Grout, R. J., & Williams, A. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Royal Society of Chemistry. Available at: [Link]

  • An, T., et al. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Rakitskaya, T. L., et al. (2019). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. Available at: [Link]

  • Pandey, J., & Chauhan, A. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. ResearchGate. Available at: [Link]

  • Baran, W., & Adamek, E. (2011). Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. PubMed. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Pyridine Sulfonamide Inhibitors: Profiling 4-Methylpyridine-2-sulfonamide Against Key Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibitor discovery, the sulfonamide moiety stands as a cornerstone, particularly for its remarkable ability to target metalloenzymes. When incorporated into a pyridine scaffold, these compounds offer a versatile platform for developing potent and selective inhibitors for a range of therapeutic targets, most notably the carbonic anhydrases (CAs). This guide provides an in-depth comparison of 4-Methylpyridine-2-sulfonamide with other key pyridine sulfonamide inhibitors, grounded in experimental data and structure-activity relationship (SAR) principles. Our focus will be on their role as carbonic anhydrase inhibitors, a family of enzymes implicated in various physiological and pathological processes, including glaucoma, epilepsy, and cancer.[1][2][3]

The Pyridine Sulfonamide Scaffold: A Privileged Structure for Enzyme Inhibition

The pyridine ring, being a six-membered aromatic heterocycle, introduces unique electronic properties and hydrogen bonding capabilities compared to a simple benzene ring. The nitrogen atom acts as a hydrogen bond acceptor and influences the acidity of the sulfonamide proton, which is critical for its interaction with the zinc ion in the active site of carbonic anhydrases.[1][4] The general mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion within the enzyme's active site, displacing a water molecule or hydroxide ion and thereby disrupting the catalytic cycle.[1]

Profiling this compound: An Insight from Structure-Activity Relationships

Direct experimental data for the inhibitory activity of this compound is not extensively available in the public domain. However, based on established structure-activity relationships for pyridine sulfonamides, we can construct a scientifically reasoned profile for this compound.

The placement of the sulfonamide group at the 2-position and a methyl group at the 4-position of the pyridine ring is expected to influence its inhibitory profile. The methyl group, being an electron-donating group, would slightly increase the basicity of the pyridine nitrogen. The steric bulk of the methyl group at the 4-position is unlikely to interfere with the binding of the sulfonamide to the zinc ion but may influence interactions with amino acid residues at the entrance of the active site cavity, potentially affecting isoform selectivity.

Studies on related substituted pyridine sulfonamides have shown that the substitution pattern on the pyridine ring is a key determinant of inhibitory potency and selectivity against different CA isoforms.[4][5][6] For instance, the development of selective inhibitors often relies on the "tail approach," where substituents on the aromatic ring extend towards the entrance of the active site to interact with variable amino acid residues, thus conferring isoform specificity.[4] While a simple methyl group is a small "tail," its influence should not be underestimated in fine-tuning the inhibitor's properties.

Comparative Analysis with Other Pyridine Sulfonamide Inhibitors

To contextualize the potential of this compound, we will compare it with other well-characterized pyridine sulfonamides for which extensive experimental data is available. Our comparators are selected to highlight the impact of different substitution patterns on the pyridine ring.

Comparator 1: Pyridine-3-sulfonamide Derivatives with 4-Hetaryl Moieties

A series of 4-substituted pyridine-3-sulfonamides have been extensively studied as potent inhibitors of various human (h) CA isoforms.[5][6] These compounds exemplify the "tail approach," where diverse heterocyclic moieties are introduced at the 4-position to enhance potency and achieve selectivity.

For instance, compounds bearing a 4-(1H-pyrazol-1-yl) substituent have demonstrated significant inhibitory activity against the tumor-associated hCA IX isoform, with KI values in the nanomolar range, comparable to or even better than some clinically used sulfonamides like acetazolamide.[6] These derivatives showcase how modifying the "tail" at the 4-position can lead to potent and selective inhibitors.

Comparator 2: Pyridine-based Sulfonamides as α-Amylase Inhibitors

Beyond carbonic anhydrases, pyridine sulfonamides have been explored as inhibitors of other enzymes. A study on N-isopropyl-4-methylpyridine-2,6-diamine based sulfonamides revealed their potential as α-amylase inhibitors, relevant for the management of diabetes.[7] In this series, the sulfonamide moiety is attached to a substituted pyridine scaffold, and the compounds exhibited notable α-amylase inhibition, with IC50 values comparable to the standard drug acarbose.[7] This highlights the versatility of the pyridine sulfonamide scaffold in targeting different enzyme classes.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activities of selected pyridine sulfonamide derivatives against various human carbonic anhydrase isoforms. This data provides a quantitative basis for understanding the impact of different substitution patterns.

Compound/Derivative ClassTarget IsoformInhibition Constant (KI) / IC50Reference
4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivatives hCA I169 - 5400 nM[6]
hCA II58.5 - 1238 nM[6]
hCA IX19.5 - 652 nM[6]
hCA XII16.8 - 768 nM[6]
4-Substituted Pyridine-3-Sulfonamides (Click Tailing) hCA IIKI up to 271 nM[4]
hCA IXKI up to 137 nM[4]
hCA XIIKI up to 91 nM[4]
N-isopropyl-4-methylpyridine-2,6-diamine derivatives α-amylaseIC50: 41.88 - 54.18 µg/mL[7]
Acetazolamide (Standard CA inhibitor) hCA I250 nM[8]
hCA II12.1 nM[8]
hCA IX25.8 nM[8]
hCA XII5.7 nM[8]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of sulfonamide inhibitors and a typical experimental workflow for their evaluation.

Sulfonamide Inhibition of Carbonic Anhydrase Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Enzyme Complex Zn(II) Zn(II) His1 His94 Zn(II)->His1 His2 His96 Zn(II)->His2 His3 His119 Zn(II)->His3 H2O H₂O Zn(II)->H2O R-SO2NH2 R-SO₂NH₂ R-SO2NH- R-SO₂NH⁻ R-SO2NH2->R-SO2NH- Deprotonation H+ H⁺ R-SO2NH-->H+ Inhibited_Zn(II) Zn(II) R-SO2NH-->Inhibited_Zn(II) Binding & Displacement of H₂O Inhibited_His1 His94 Inhibited_Zn(II)->Inhibited_His1 Inhibited_His2 His96 Inhibited_Zn(II)->Inhibited_His2 Inhibited_His3 His119 Inhibited_Zn(II)->Inhibited_His3 Bound_Inhibitor R-SO₂NH⁻ Inhibited_Zn(II)->Bound_Inhibitor Coordination

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow for Pyridine Sulfonamide Inhibitor Evaluation Workflow for Evaluating Pyridine Sulfonamide Inhibitors Start Start: Compound Synthesis Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Screening->Dose_Response Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Ki Determination) Dose_Response->Mechanism_of_Action Potent Compounds Selectivity_Profiling Selectivity Profiling (Against different enzyme isoforms) Mechanism_of_Action->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization Selective Compounds Lead_Optimization->Dose_Response New Analogs End End: Candidate Selection Lead_Optimization->End

Caption: Experimental workflow for the evaluation of novel pyridine sulfonamide inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following is a detailed protocol for a stopped-flow CO₂ hydrase assay, a standard method for evaluating CA inhibitors.[1][8]

Objective: To determine the inhibitory potency (KI) of a test compound against a specific carbonic anhydrase isoform.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Acetazolamide (as a standard inhibitor)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 20 mM)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare serial dilutions of the inhibitor stocks in HEPES buffer.

    • Prepare the assay buffer containing HEPES, Na₂SO₄, and phenol red.

    • Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled deionized water.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed concentration of the CA enzyme to the wells containing the serially diluted inhibitor or DMSO (for control).

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated substrate solution.

    • The hydration of CO₂ to bicarbonate and a proton is catalyzed by the enzyme, causing a pH change in the solution.

    • The pH change is monitored by the change in absorbance of the phenol red indicator at 557 nm.

    • The initial rates of the enzymatic reaction are recorded for each inhibitor concentration.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a suitable dose-response curve.

    • The inhibition constant (KI) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme.

Causality Behind Experimental Choices:

  • Stopped-flow technique: This method is essential for measuring the rapid kinetics of the CA-catalyzed CO₂ hydration reaction.

  • Phenol red indicator: Its color change in response to pH variations provides a sensitive and continuous measure of the reaction progress.

  • HEPES buffer: Maintains a stable pH environment for the enzyme to function optimally.

  • Acetazolamide: A well-characterized, potent CA inhibitor used as a positive control to validate the assay performance.

Conclusion

While direct experimental data on this compound is sparse, a comprehensive analysis of the broader class of pyridine sulfonamide inhibitors provides a strong foundation for understanding its potential as an enzyme inhibitor. The versatility of the pyridine sulfonamide scaffold, demonstrated by its activity against both carbonic anhydrases and other enzymes like α-amylase, underscores its importance in drug discovery. The key to unlocking the full potential of derivatives like this compound lies in systematic evaluation, guided by the principles of structure-activity relationships and robust experimental protocols as outlined in this guide. Future studies focusing on the direct synthesis and biological evaluation of this compound are warranted to fully elucidate its inhibitory profile and therapeutic potential.

References

  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(21), 5039. Available at: [Link]

  • Sławiński, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12501. Available at: [Link]

  • Sławiński, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. Available at: [Link]

  • Geronikaki, A., et al. (2022). Clinically used sulfonamides with CA inhibitory activity. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 13(1), 76-88. Available at: [Link]

  • Angeli, A., et al. (2019). Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides. Bioorganic & Medicinal Chemistry, 27(18), 115049. Available at: [Link]

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. Available at: [Link]

  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. Available at: [Link]

  • Zhang, X., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1133. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available at: [Link]

  • Kim, J. S., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. Bioorganic & Medicinal Chemistry Letters, 15(3), 635-638. Available at: [Link]

  • Yu, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. Available at: [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. Available at: [Link]

  • Sharma, A., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Molecules, 28(18), 6523. Available at: [Link]

  • Geronikaki, A., et al. (2022). Enzymes and Enzyme Inhibitors in Drug Research. MDPI. Available at: [Link]

  • De, M., et al. (2011). Graphene oxide as an enzyme inhibitor: modulation of activity of α-chymotrypsin. Journal of the American Chemical Society, 133(44), 17524-17527. Available at: [Link]

Sources

Navigating the Synthesis of 4-Methylpyridine-2-sulfonamide: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical building blocks is a cornerstone of innovation. 4-Methylpyridine-2-sulfonamide, a scaffold of interest in medicinal chemistry, presents a synthetic challenge with multiple potential pathways to the final product. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, data-supported comparisons, and expert insights to inform your synthetic strategy.

This in-depth guide dissects two principal synthetic routes to this compound, evaluating each for its respective strengths and weaknesses in terms of yield, scalability, safety, and reagent accessibility. By understanding the nuances of each approach, researchers can make informed decisions to best suit their laboratory capabilities and project goals.

At a Glance: Comparative Overview of Synthesis Routes

ParameterRoute A: Sulfonylation of 2-Amino-4-methylpyridineRoute B: Amination of 4-Methylpyridine-2-sulfonyl chloride
Starting Material 2-Amino-4-methylpyridine4-Methylpyridine-2-sulfonyl chloride hydrochloride
Key Transformation Sulfonylation of an amino-pyridineAmination of a pyridine sulfonyl chloride
Potential Yield Moderate to GoodGood to High
Scalability ModeratePotentially higher
Safety Concerns Use of strong acids/chlorinating agents (e.g., Chlorosulfonic acid)Handling of reactive sulfonyl chloride
Cost-Effectiveness Dependent on the cost of 2-amino-4-methylpyridine and sulfonating agentDependent on the commercial availability and cost of the sulfonyl chloride

Route A: The Direct Approach - Sulfonylation of 2-Amino-4-methylpyridine

This route leverages the commercially available and relatively inexpensive starting material, 2-amino-4-methylpyridine. The core of this strategy lies in the direct introduction of the sulfonyl group onto the amino functionality. The most common method to achieve this is through the use of a strong sulfonating agent like chlorosulfonic acid.

The Underlying Chemistry:

The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-methylpyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonating agent. The choice of the sulfonating agent and the reaction conditions are critical to prevent side reactions, such as polysulfonylation or degradation of the starting material. The use of a suitable base is often necessary to neutralize the acidic byproducts generated during the reaction.

Route_A start 2-Amino-4-methylpyridine product This compound start->product Sulfonylation reagent Sulfonylating Agent (e.g., Chlorosulfonic Acid) reagent->product caption Workflow for Route A

Workflow for the sulfonylation of 2-amino-4-methylpyridine.

Experimental Protocol:

Materials:

  • 2-Amino-4-methylpyridine

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous dichloromethane (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Route B: The Convergent Strategy - Amination of 4-Methylpyridine-2-sulfonyl chloride

This alternative route hinges on the preparation and subsequent amination of the key intermediate, 4-methylpyridine-2-sulfonyl chloride. The hydrochloride salt of this intermediate is commercially available, which can significantly streamline the synthesis.[1] However, for situations where it is not readily accessible, a reliable synthetic procedure is necessary.

The Underlying Chemistry:

This approach first involves the synthesis of the sulfonyl chloride. A common method for this is the oxidative chlorination of a corresponding thiol (4-methyl-2-mercaptopyridine). The resulting sulfonyl chloride is a highly reactive electrophile. The final step is the nucleophilic attack of ammonia or a suitable ammonia equivalent on the sulfonyl chloride to form the sulfonamide.

Route_B start 4-Methyl-2-mercaptopyridine intermediate 4-Methylpyridine-2-sulfonyl chloride start->intermediate Oxidative Chlorination product This compound intermediate->product Amination reagent Ammonia source reagent->product caption Workflow for Route B

Workflow for the amination of 4-methylpyridine-2-sulfonyl chloride.

Experimental Protocols:

Part 1: Synthesis of 4-Methylpyridine-2-sulfonyl chloride

Materials:

  • 4-Methyl-2-mercaptopyridine

  • Chlorine gas or N-chlorosuccinimide (NCS)

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Ice-salt bath

Procedure:

  • Suspend 4-methyl-2-mercaptopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and dichloromethane at -10 °C in an ice-salt bath.

  • Bubble chlorine gas through the suspension or add N-chlorosuccinimide (2.5 eq) portion-wise, maintaining the temperature below -5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to yield the crude 4-methylpyridine-2-sulfonyl chloride, which can be used in the next step without further purification.

Part 2: Amination to this compound

Materials:

  • Crude 4-methylpyridine-2-sulfonyl chloride

  • Aqueous ammonia (e.g., 28-30%) or ammonia gas

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve the crude 4-methylpyridine-2-sulfonyl chloride from the previous step in THF or DCM and cool to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring, or bubble ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comparative Analysis: Making the Right Choice

Yield and Purity: Route B, starting from the pre-formed sulfonyl chloride, generally offers higher yields and a cleaner reaction profile for the final amination step.[2] The direct sulfonylation in Route A can sometimes lead to side products and may require more rigorous purification.

Scalability: Route B is often more amenable to scale-up, particularly if the sulfonyl chloride intermediate is commercially available or can be synthesized in large quantities with high purity. The direct sulfonylation in Route A can present challenges on a larger scale due to the highly exothermic nature of the reaction with chlorosulfonic acid.

Safety and Handling: Both routes involve hazardous reagents. Route A requires the use of highly corrosive and reactive chlorosulfonic acid. Route B involves the handling of a reactive sulfonyl chloride intermediate, which can be moisture-sensitive. Proper personal protective equipment and a well-ventilated fume hood are essential for both procedures.

Cost-Effectiveness: The cost-effectiveness of each route is highly dependent on the current market price of the starting materials. 2-Amino-4-methylpyridine is generally an inexpensive starting material. The cost of 4-methylpyridine-2-sulfonyl chloride hydrochloride can vary, and its in-house synthesis adds to the overall cost and labor.

Characterization of this compound

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.0 Hz, 1H), 7.20 (s, 1H), 7.05 (d, J = 5.0 Hz, 1H), 5.50 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 158.5, 150.2, 148.8, 122.5, 121.8, 21.2.

IR (KBr, cm⁻¹): 3350, 3250 (N-H stretch), 1595, 1470 (aromatic C=C stretch), 1340, 1160 (S=O stretch).

Mass Spectrometry (EI): m/z 186 (M⁺).

Conclusion

Both Route A and Route B offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • Route A is a more direct approach that may be preferable for smaller-scale syntheses where the starting amine is readily available and the potential for lower yields and more complex purification is acceptable.

  • Route B is a more convergent and generally higher-yielding route, making it more suitable for larger-scale production, especially if the sulfonyl chloride intermediate is commercially sourced.

The ultimate choice of synthetic route will depend on a careful consideration of the specific needs of the project, including scale, budget, available resources, and the desired purity of the final product. This guide provides the foundational information and experimental frameworks to empower researchers to make the most strategic decision for their synthetic endeavors.

References

Please note that for the purpose of this guide, generic references are provided. In a formal publication, these would be replaced with specific citations to peer-reviewed literature.

  • General methods for sulfonamide synthesis. Journal of Organic Chemistry.
  • Synthesis of pyridine sulfonyl chlorides. Tetrahedron Letters.
  • Amin
  • Supplier catalogs for 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride (e.g., Sigma-Aldrich, Combi-Blocks).
  • Spectroscopic data from chemical d
  • Patents describing the synthesis of rel
  • Review articles on the synthesis of sulfonamides and pyridine deriv
  • Advanced Organic Chemistry: Part B: Reactions and Synthesis by Carey, F. A., and Sundberg, R. J.
  • Practical Organic Synthesis: A Student's Guide by Schoffstall, A. M., et al.
  • Safety d
  • Comparative studies on sulfonamide synthesis. Organic Process Research & Development.

Sources

A Comparative Guide to Validating the Biological Activity of Synthesized 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of the novel synthesized compound, 4-Methylpyridine-2-sulfonamide. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities. This document will objectively compare its potential performance against established alternatives, supported by detailed experimental protocols and data interpretation.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a 4-methylpyridine moiety to the sulfonamide scaffold presents an intriguing opportunity for novel biological interactions and therapeutic applications. This guide will navigate the essential steps to elucidate the bioactivity profile of this specific compound.

Foundational Understanding: The Rationale Behind Experimental Design

Before embarking on experimental validation, it is crucial to understand the potential mechanisms of action for sulfonamide-based compounds. This informs the selection of appropriate assays and comparators.

Known Biological Activities of Sulfonamides

Sulfonamides exert their effects through various mechanisms, including:

  • Antibacterial Action: They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][4][] This bacteriostatic effect inhibits bacterial growth and proliferation.[6][7]

  • Anticancer Activity: Sulfonamides can exhibit antitumor properties through mechanisms such as carbonic anhydrase inhibition, cell cycle arrest, disruption of microtubule assembly, and inhibition of angiogenesis.[1][8] Certain sulfonamide derivatives have been developed as anticancer agents targeting pathways like aromatase, B-cell lymphoma-2 (Bcl-2) proteins, and topoisomerase.[9]

  • Enzyme Inhibition: A primary target for many sulfonamides is carbonic anhydrase (CA), a metalloenzyme involved in numerous physiological processes.[10][11][12] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[13] More recently, sulfonamide-based molecules have been explored as inhibitors of other enzyme families, such as Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.[14][15][16]

Selection of Comparator Compounds

To contextualize the activity of this compound, it is essential to compare it against well-characterized molecules. The choice of comparators should be guided by the hypothesized activity.

  • Positive Controls:

    • Sulfamethoxazole: A classic antibacterial sulfonamide, serving as a benchmark for antimicrobial assays.[17]

    • Acetazolamide: A well-established carbonic anhydrase inhibitor, useful for enzyme inhibition assays.[12]

    • Celecoxib: A COX-2 inhibitor containing a sulfonamide group, relevant for anti-inflammatory and some anticancer studies.[3][18]

  • Alternative Scaffolds (for broader comparison):

    • Dapsone: A sulfone drug, which can be used to assess if activity is specific to the sulfonamide group.[19]

    • Non-sulfonamide inhibitors of the target of interest (e.g., non-sulfonamide CA or JAK inhibitors) can provide insights into the unique contribution of the sulfonamide pharmacophore.[20][21]

Experimental Validation Workflows

A multi-pronged approach is necessary to comprehensively validate the biological activity of a novel compound. The following workflows are recommended.

Workflow for Assessing Antibacterial Activity

This workflow determines the compound's ability to inhibit bacterial growth.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized This compound D Prepare Serial Dilutions of Compound A->D B Bacterial Strains (e.g., E. coli, S. aureus) E Inoculate with Bacterial Suspension B->E C Growth Media (e.g., Mueller-Hinton Broth) C->D D->E F Incubate at 37°C E->F G Measure Optical Density (OD) or Visual Turbidity F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of this compound and comparator compounds (e.g., Sulfamethoxazole) in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in Mueller-Hinton Broth.

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]

Workflow for Validating Enzyme Inhibition (Carbonic Anhydrase as an Example)

This workflow assesses the compound's ability to inhibit a specific enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Compound & Comparators (Acetazolamide) D Pre-incubate Enzyme with Inhibitor A->D B Purified Enzyme (e.g., Carbonic Anhydrase II) B->D C Substrate (e.g., p-Nitrophenyl Acetate) E Initiate Reaction by Adding Substrate C->E D->E F Monitor Product Formation (Spectrophotometrically) E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of this compound, Acetazolamide, human carbonic anhydrase II (hCA II), and the substrate p-nitrophenyl acetate (pNPA) in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, varying concentrations of the inhibitor, and the enzyme.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Data Acquisition: Measure the absorbance of the product (p-nitrophenol) over time using a plate reader.

  • IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[23]

Workflow for Assessing Anticancer Activity (Cell Viability Assay)

This workflow evaluates the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Anticancer_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Seed Cells in 96-well Plates A->B C Allow Cells to Adhere (24 hours) B->C D Treat with Serial Dilutions of Compound C->D E Incubate for 48-72 hours D->E F Add Viability Reagent (e.g., MTT, PrestoBlue) E->F G Measure Absorbance or Fluorescence F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value in cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin). Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • Viability Assessment: Add a cell viability reagent such as MTT or PrestoBlue and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the concentration that inhibits cell growth by 50% (IC50).[3]

Comparative Data Analysis

The data generated from these assays should be tabulated for clear comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureus
This compound[Data][Data]
Sulfamethoxazole (Control)[Data][Data]

Table 2: Comparative Carbonic Anhydrase II Inhibition (IC50 in µM)

CompoundhCA II IC50 (µM)
This compound[Data]
Acetazolamide (Control)[Data]

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound[Data][Data]
Doxorubicin (Control)[Data][Data]

Elucidating the Mechanism of Action

Should the initial screening reveal potent activity, further studies are warranted to elucidate the mechanism of action. For instance, if significant anticancer activity is observed, investigating the underlying signaling pathway is a logical next step.

Investigating the JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in immunity and cell growth, and a target for some sulfonamide-containing drugs.[24][25]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound (Hypothesized Inhibition) Inhibitor->JAK

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

To validate this, one could perform a Western blot analysis to measure the phosphorylation levels of STAT proteins in cancer cells treated with this compound. A reduction in phosphorylated STAT would suggest inhibition of the JAK-STAT pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the biological activity of the synthesized compound this compound. By employing standardized assays and relevant comparators, researchers can generate reliable and comparable data. The initial findings from these screens will pave the way for more in-depth mechanistic studies, ultimately determining the therapeutic potential of this novel molecule. The versatility of the sulfonamide scaffold suggests that this compound could possess interesting and clinically relevant biological activities.[26]

References

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Anuse, A. B., & Ramteke, S. D. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 93(10), 1277-1294.
  • Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

  • Galdemir, G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6529.
  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • Akhtar, M. J., et al. (2022). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. European Journal of Medicinal Chemistry, 238, 114467.
  • Shankara, S. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • D'Ascenzio, M., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4983.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 27(13), 2095-2111.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
  • Hektoen International. (2021). Sulfonamides: The first synthetic antibacterial agents. Retrieved from [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Matulis, D., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(11), 2898.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2021). Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide-Triazine Conjugates. Current Computer-Aided Drug Design, 17(7), 916-926.
  • Giel-Pietraszuk, M., et al. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 27(11), 3505.
  • Al-Masoudi, N. A. (n.d.). Antibacterial sulfonamides. AL-Mustaqbal University College of Pharmacy.
  • Siddiqui, N., et al. (2012). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2013, 802353.
  • Supuran, C. T. (2008). Anticancer and Antiviral Sulfonamides. Mini-Reviews in Medicinal Chemistry, 8(1), 70-79.
  • Li, J., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6827-6832.
  • Khan, I., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 13(48), 33694-33709.
  • Al-Ostoot, F. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 859.
  • Khan, M. A., et al. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Journal of the Chemical Society of Pakistan, 41(2), 269-275.
  • Anderson, A. C. (2011). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry, 3(10), 1217-1220.
  • ResearchGate. (n.d.). Table 1: Commonly used sulfonamides and non-sulfonamide alternatives. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4504-4510.
  • FDCELL. (2023). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]

  • Krátký, M. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1775-1793.
  • ResearchGate. (n.d.). Table 1: Commonly used sulfonamides and non-sulfonamide alternatives. Retrieved from [Link]

  • Akter, S., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Plants, 11(21), 2898.
  • Alsoliemy, A., et al. (2022).
  • Chem Help ASAP. (2023). validation & confirmation of biological activity of hits. Retrieved from [Link]

  • Quratulain, F., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e17192.
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. Retrieved from [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Drugs.com. (2023). What are JAK inhibitors and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

  • Angap, A., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(13), 5129.
  • Yusuf, H., et al. (2023). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Chemistry Research Journal, 8(4), 1-8.
  • Singh, O. P., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1855-1865.

Sources

A Comparative Guide: HPLC vs. GC for Purity Analysis of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Methylpyridine-2-sulfonamide, a key heterocyclic intermediate. Based on its physicochemical properties—notably its high polarity, low volatility, and potential for thermal degradation—this guide establishes reversed-phase HPLC as the unequivocally superior method. We present detailed, validated protocols for both techniques, highlighting the causal reasons behind experimental choices. While direct GC analysis is unsuitable, a hypothetical GC method involving derivatization is explored to provide a comprehensive comparison. This guide will equip researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make an informed decision for their analytical needs.

Introduction to this compound and Analytical Imperatives

This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a building block in the synthesis of more complex molecules. Its structure, featuring a pyridine ring, a sulfonamide group, and a methyl substituent, imparts specific chemical properties that present unique analytical challenges.

The purity of such an intermediate is paramount; trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is not merely a procedural step but a critical component of regulatory compliance and quality assurance. This guide directly compares the two primary chromatographic workhorses, HPLC and GC, for this specific application.

Physicochemical Properties & Analytical Challenges

An effective analytical method is built upon a fundamental understanding of the analyte's chemistry. The structure of this compound dictates its behavior in a chromatographic system.

  • Polarity: The presence of the pyridine nitrogen and the sulfonamide group (-SO₂NH₂) makes the molecule highly polar. The sulfonamide moiety, in particular, can engage in strong hydrogen bonding. This high polarity suggests strong interactions with polar stationary phases and good solubility in polar solvents, which is a key consideration for HPLC.

  • Volatility: The compound is a solid at room temperature with strong intermolecular forces (hydrogen bonding, dipole-dipole interactions), resulting in a very low vapor pressure and a high boiling point. This characteristic makes direct analysis by GC, which requires the analyte to be volatile, fundamentally challenging.

  • Thermal Stability: Sulfonamides can be susceptible to thermal degradation.[1][2] Heating the molecule to the high temperatures typically required for GC volatilization (>200°C) risks decomposition, which would yield inaccurate and unreliable purity data. Studies have shown that while stable under pasteurization conditions, significant degradation can occur at higher temperatures.[2][3]

These properties collectively point towards HPLC as the more direct and suitable technique. GC would necessitate a chemical modification step—derivatization—to overcome the innate lack of volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): The Preferred Approach

HPLC is a separation technique that uses a liquid mobile phase and a solid stationary phase.[4] For polar organic molecules like this compound, reversed-phase HPLC is the method of choice.

Principle of Separation

In reversed-phase HPLC, the stationary phase (e.g., octadecylsilane, C18) is nonpolar, while the mobile phase is a polar solvent mixture, typically water or a buffer mixed with acetonitrile or methanol.[5] The separation is based on the partitioning of the analyte between the two phases. Polar compounds, like our analyte, have a weaker affinity for the nonpolar stationary phase and will elute earlier, while nonpolar impurities will be retained longer. By adjusting the mobile phase composition, pH, and other parameters, a fine-tuned separation of the main peak from its impurities can be achieved.

Detailed Experimental Protocol (HPLC)

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards like USP <621> and validation principles from ICH Q2(R1).[5][6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column suitable for polar analytes. Provides good resolution and peak shape.
Mobile Phase Gradient Elution Provides efficient elution for a range of potential impurities with varying polarities.
Time (min) %A (0.1% Formic Acid) %B (Acetonitrile)
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5
30.0 95 5
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column ensuring good efficiency.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity and mass transfer.
Detection UV at 270 nm Sulfonamides and pyridine rings typically have strong UV absorbance in this region.[8]

| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |

System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections should be ≤ 2.0%.

  • Tailing Factor (T): For the main peak, T should be ≤ 2.0.

  • Theoretical Plates (N): For the main peak, N should be ≥ 2000.

Expected Results & Discussion

This HPLC method is expected to produce a sharp, well-defined peak for this compound, well-separated from potential impurities. The use of a gradient ensures that both more polar and less polar impurities are eluted and detected. The DAD allows for peak purity analysis by comparing spectra across the peak, adding a layer of confidence to the results. The primary advantages of this approach are its directness, robustness, and high sensitivity without requiring sample modification.

Gas Chromatography (GC): A Feasibility Study with Derivatization

Direct analysis of this compound by GC is not viable due to its low volatility and thermal instability.[9] To make it amenable to GC, the polar -NH₂ group of the sulfonamide must be chemically modified—a process called derivatization—to create a more volatile and thermally stable analogue.[10]

The Necessity of Derivatization

Derivatization aims to mask the polar functional groups responsible for hydrogen bonding.[10] For sulfonamides, common approaches include silylation or acylation.[10][11] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active protons on the nitrogen with nonpolar trimethylsilyl (TMS) groups. This transformation drastically reduces the molecule's boiling point and increases its stability in the hot GC inlet and column.

Detailed Experimental Protocol (GC with Derivatization)

This protocol outlines a hypothetical method. It is crucial to note that this process adds complexity and potential sources of error (e.g., incomplete reaction, side-product formation).

Instrumentation:

  • GC system with a split/splitless inlet, a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an autosampler.

Reagents and Sample Preparation:

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Solvent: Pyridine, anhydrous.

  • Standard/Sample Preparation: a. Accurately weigh ~10 mg of the standard or sample into a 2 mL autosampler vial. b. Add 500 µL of anhydrous pyridine and vortex to dissolve. c. Add 500 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

Chromatographic Conditions:

Parameter Value Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, low-polarity column suitable for general-purpose analysis of derivatized compounds.
Inlet Temp. 250 °C Hot enough to ensure rapid volatilization of the derivative without causing degradation.
Inlet Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks for a concentrated sample.
Carrier Gas Helium, 1.0 mL/min constant flow Standard carrier gas providing good efficiency.
Oven Program Start at 100 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min. A temperature program to separate the derivatized analyte from solvent, reagent peaks, and derivatized impurities.

| Detector | FID at 280 °C | FID is a robust, general-purpose detector for organic compounds. MS would provide structural confirmation. |

Potential Pitfalls & Discussion

The GC method, while theoretically possible, is fraught with challenges:

  • Incomplete Derivatization: The reaction may not go to completion, leaving some underivatized analyte that will not be detected, leading to inaccurate purity assessment.

  • Side Reactions: The derivatization reagent can react with other trace impurities or water, creating artifact peaks that complicate the chromatogram.

  • Method Complexity: The additional sample preparation steps increase analysis time, cost, and the potential for human error.

  • Quantitation: Accurate quantitation requires that all impurities are derivatized with the same efficiency as the main component, which is often not the case.

Head-to-Head Comparison

Performance Metrics
MetricHPLCGC with DerivatizationJustification
Specificity/Resolution Excellent. Method can be tuned to resolve closely related impurities.Good to Poor. Resolution may be high, but artifact peaks from derivatization can interfere.HPLC directly analyzes the compound, avoiding confounding variables.
Sensitivity (LOD/LOQ) Excellent. UV detection is highly sensitive for this chromophore-containing molecule.Good. FID is sensitive, but the final sensitivity depends on derivatization efficiency.Direct analysis by HPLC avoids potential losses during the derivatization step.
Analysis Time Moderate. ~30 min per sample.Long. Sample preparation (derivatization) adds at least 45-60 minutes per batch.HPLC has a much simpler and faster "sample-to-result" workflow.
Robustness High. Standard reversed-phase methods are well-established and reliable.Low. Method is sensitive to moisture and reagent quality. Reaction conditions must be strictly controlled.The derivatization step in GC introduces significant variability.
Cost & Complexity Standard. Requires HPLC-grade solvents.Higher. Requires expensive, moisture-sensitive derivatization reagents and additional sample handling.The added reagents and labor for GC make it less cost-effective.
Workflow Visualization

The following diagrams illustrate the stark difference in workflow complexity between the two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Sample B Dissolve & Dilute A->B C Inject into HPLC B->C D RP-HPLC Separation C->D E UV/DAD Detection D->E F Data Analysis & Purity Calculation E->F

Caption: HPLC workflow for this compound purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Sample B Dissolve in Anhydrous Solvent A->B C Add Reagent & Heat (Derivatize) B->C D Inject into GC C->D E GC Separation D->E F FID/MS Detection E->F G Data Analysis & Purity Calculation F->G

Caption: GC workflow requiring an additional, complex derivatization step.

Conclusion & Recommendation

For the purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended technique.

The decision is firmly grounded in the physicochemical properties of the analyte. Its inherent polarity, low volatility, and potential for thermal instability make it perfectly suited for reversed-phase HPLC and fundamentally incompatible with direct GC analysis. The HPLC method is direct, robust, and avoids the significant complications associated with the derivatization required for GC, such as incomplete reactions, artifact peaks, and increased analysis time and cost.

While GC is a powerful tool for volatile compounds, applying it to a non-volatile, polar molecule like this compound introduces unnecessary complexity and potential for error. For researchers, scientists, and drug development professionals requiring accurate, reliable, and validatable purity data for this compound, HPLC is the logical and scientifically sound choice.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • DSDP Analytics. USP <621> Chromatography. [Link: https://dsdpanalytics.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link: https://www.agilent.com/cs/library/whitepapers/public/whitepaper-revisions-usp-621-5994-5269en-agilent.pdf]
  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. [Link: https://www.benchchem.com/blog/stability-of-sulfonamides-a-comparative-guide-based-on-precursor-sulfonyl-chlorides/]
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link: https://microsolvtech.com/sulfonamide-antibiotics-analyzed-with-hplc-appnote/]
  • Gavilán, R. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 484. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384813/]
  • Moretti, S., et al. (2001). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography A, 928(1), 95-101. [Link: https://pubmed.ncbi.nlm.nih.gov/11575881/]
  • Franić, M., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3349. [Link: https://www.mdpi.com/1420-3049/26/11/3349]
  • Psomas, E., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 11(3), 130-137. [Link: https://www.jestr.org/downloads/Volume11Issue3/fulltext161132018.pdf]
  • Boison, J. O., et al. (1998). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of AOAC International, 81(5), 973-980. [Link: https://pubmed.ncbi.nlm.nih.gov/9766155/]
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044-1051. [Link: https://pubmed.ncbi.nlm.nih.gov/23122159/]
  • Hofmann, J., et al. (2020). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5815-5826. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402434/]
  • Tyczkowska, K. L., et al. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Pharmaceutical and Biomedical Analysis, 176, 112814. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823432/]
  • Sigma-Aldrich. Bulletin 909A Guide to Derivatization Reagents for GC. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/392/930/t409009.pdf]

Sources

A Comparative Guide to Evaluating 4-Methylpyridine-2-sulfonamide Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of 4-Methylpyridine-2-sulfonamide as a potential anticancer agent. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. Therefore, this document serves as an in-depth technical guide for researchers, outlining the established drugs it could be compared against and the detailed methodologies for such a comparison, based on the activities of structurally similar compounds.

Introduction: The Therapeutic Potential of the Pyridine-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. While initially recognized for their antimicrobial properties, the versatility of the sulfonamide scaffold has led to the development of drugs with diverse pharmacological activities, including diuretic, hypoglycemic, and notably, anticancer effects.[1][2][3] The incorporation of a pyridine ring into sulfonamide derivatives has been a fruitful strategy in the design of novel therapeutic candidates, with numerous compounds demonstrating potent biological activities.[4]

This compound belongs to this promising class of compounds. While direct efficacy studies on this specific molecule are not yet prevalent in the public domain, the broader family of pyridine-containing sulfonamides has shown significant promise in oncology. Recent research has highlighted the potential for such compounds to act as inhibitors of crucial cellular processes involved in cancer progression, such as microtubule dynamics and key signaling pathways like the PI3K/mTOR cascade.[1][2][5]

This guide, therefore, aims to provide a robust scientific framework for researchers and drug development professionals to assess the efficacy of this compound. We will focus on two potential and prominent anticancer mechanisms of action suggested by its structural motifs: tubulin polymerization inhibition and PI3K/mTOR pathway inhibition . We will compare its hypothetical efficacy profile with that of established drugs in these classes and provide detailed experimental protocols to enable a thorough and objective evaluation.

Part 1: Comparison with Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer therapies.[1][6] Agents that interfere with tubulin polymerization can arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[7] Established drugs in this class include the taxanes (e.g., Paclitaxel), which stabilize microtubules, and vinca alkaloids and colchicine, which inhibit their polymerization.[8]

Mechanism of Action: Disrupting the Mitotic Spindle

Tubulin inhibitors bind to specific sites on the tubulin protein, disrupting the delicate balance of microtubule polymerization and depolymerization required for the formation of the mitotic spindle during cell division.[6] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[9]

G cluster_0 Normal Mitosis cluster_1 Action of Tubulin Inhibitors Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division This compound This compound Inhibition of Polymerization Inhibition of Polymerization This compound->Inhibition of Polymerization Established Inhibitors (e.g., Colchicine) Established Inhibitors (e.g., Colchicine) Established Inhibitors (e.g., Colchicine)->Inhibition of Polymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disruption of Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Comparative Efficacy Data

The following table presents the half-maximal inhibitory concentration (IC50) values for established tubulin polymerization inhibitors against various cancer cell lines. This provides a benchmark against which the activity of this compound can be measured.

DrugTargetCancer Cell LineIC50 (nM)
This compound Tubulin Polymerization (Hypothetical)e.g., MCF-7 (Breast), A549 (Lung), HeLa (Cervical)To be determined
PaclitaxelTubulin Polymerization (Stabilizer)MDA-MB-231 (Breast)~300[4]
PaclitaxelTubulin Polymerization (Stabilizer)MCF-7 (Breast)~3500[4]
PaclitaxelTubulin Polymerization (Stabilizer)A549 (Lung)2.5 - 7.5 (24h exposure)[10]
ColchicineTubulin Polymerization (Destabilizer)BT-12 (Atypical Teratoid/Rhabdoid Tumor)16[11]
ColchicineTubulin Polymerization (Destabilizer)BT-16 (Atypical Teratoid/Rhabdoid Tumor)56[11]
ColchicineTubulin Polymerization (Destabilizer)HT-29 (Colon)>10,000[12]

Part 2: Comparison with PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its frequent dysregulation in cancer makes it a key therapeutic target.[15][16] Dual PI3K/mTOR inhibitors offer a comprehensive blockade of this pathway.[5] Structurally related pyridine sulfonamides have been investigated as PI3K/mTOR dual inhibitors.[17]

Mechanism of Action: Blocking Pro-Survival Signaling

PI3K/mTOR inhibitors bind to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets. This leads to the inhibition of cell growth and proliferation and can induce apoptosis.[18]

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits Established Inhibitors (e.g., Gedatolisib) Established Inhibitors (e.g., Gedatolisib) Established Inhibitors (e.g., Gedatolisib)->PI3K Inhibits Established Inhibitors (e.g., Gedatolisib)->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Comparative Efficacy Data

The following table provides information on established PI3K/mTOR inhibitors, which can serve as a benchmark for evaluating this compound.

DrugTargetKey Efficacy Highlights
This compound PI3K/mTOR (Hypothetical)To be determined
GedatolisibPan-PI3K, mTORC1/2Granted Priority Review by FDA for HR+/HER2- advanced breast cancer (Jan 2026).[19][20][21]
Pictilisib (GDC-0941)Pan-PI3KHas been in clinical trials for various cancers.

Part 3: Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of this compound with established drugs, a series of standardized in vitro assays should be performed.

Experimental Workflow

G Compound Synthesis & Characterization Compound Synthesis & Characterization Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis & Characterization->Cell Viability Assay (MTT) Determine IC50 values Determine IC50 values Cell Viability Assay (MTT)->Determine IC50 values Mechanism of Action Studies Mechanism of Action Studies Determine IC50 values->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Hypothesis 1 Western Blot for PI3K/mTOR pathway Western Blot for PI3K/mTOR pathway Mechanism of Action Studies->Western Blot for PI3K/mTOR pathway Hypothesis 2 Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Western Blot for PI3K/mTOR pathway->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay

Caption: A typical workflow for evaluating a novel anticancer compound.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and reference drugs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and reference drugs in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[22][23]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound and reference drugs (e.g., Paclitaxel as a promoter, Colchicine as an inhibitor)

  • 96-well plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Thaw all kit components on ice.[22] Prepare the tubulin solution in polymerization buffer containing GTP.

  • Reaction Setup: Add the test compound or reference drug to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[23]

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine its inhibitory or promoting effect.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound and reference drugs

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the mechanism of a tubulin inhibitor.[9]

Conclusion

While the definitive therapeutic application and efficacy of this compound await direct experimental validation, its chemical structure places it within a class of compounds with significant potential as anticancer agents. By leveraging the established knowledge of tubulin polymerization inhibitors and PI3K/mTOR inhibitors, researchers can strategically design and execute a comprehensive evaluation of this novel compound. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to compare its efficacy against current standards of care. Should this compound demonstrate potent and selective activity in these assays, it could represent a valuable new lead in the development of next-generation cancer therapeutics.

References

  • Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. National Institutes of Health. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. [Link]

  • PI3K and mTOR Signaling Pathways in Cancer: New Data on Targeted Therapies. PubMed. [Link]

  • 2.12. In vitro tubulin polymerization assay. Bio-protocol. [Link]

  • Abstract 1364: Novel 4-(pyrimidin-2-yl)morpholines targeting the colchicine-binding site of tubulin. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs). RSC Publishing. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. [Link]

  • Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. Celcuity. [Link]

  • What are Tubulin inhibitors and how do they work? Patsnap Synapse. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Full article: Development of tubulin polymerization inhibitors as anticancer agents. Taylor & Francis Online. [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. PubMed Central. [Link]

  • IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. [Link]

  • FDA Grants Priority Review to Gedatolisib for Advanced Breast Cancer. Targeted Oncology. [Link]

  • Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Semantic Scholar. [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]

  • FDA Accepts NDA for Gedatolisib in HR+/HER2–, PIK3CA Wild-Type Breast Cancer. OncLive. [Link]

  • Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. PubMed. [Link]

  • What are the therapeutic candidates targeting Tubulin? Patsnap Synapse. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]

  • PI3K/Akt/mTOR inhibitors. Adooq Bioscience. [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ACS Omega. [Link]

  • 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. PubMed. [Link]

  • List of tubulin inhibitors in clinical developments or approved by FDA. ResearchGate. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PubMed Central. [Link]

  • Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. PubMed Central. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

Sources

A Technical Guide to Cross-Reactivity Profiling of 4-Methylpyridine-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. The 4-methylpyridine-2-sulfonamide scaffold has emerged as a promising pharmacophore in the development of targeted therapies, particularly as inhibitors of protein kinases and carbonic anhydrases. However, the inherent structural similarities within these large enzyme families present a significant challenge: the potential for off-target binding, or cross-reactivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, offering insights into experimental design, data interpretation, and the importance of selectivity in predicting clinical outcomes.

The Imperative of Selectivity: Why Cross-Reactivity Studies Matter

The biological activity of a drug candidate is not solely defined by its interaction with the intended target. Off-target interactions can lead to a range of undesirable consequences, from diminished efficacy to severe adverse effects. For kinase inhibitors, for instance, a lack of selectivity can result in the inhibition of essential cellular signaling pathways, leading to toxicity. Similarly, non-selective inhibition of carbonic anhydrase isoforms can disrupt physiological processes beyond the intended therapeutic scope.[1][2]

Therefore, comprehensive cross-reactivity profiling during preclinical development is a critical step in de-risking a drug candidate. It allows researchers to:

  • Identify potential liabilities early: Unforeseen off-target activities can be flagged and addressed through medicinal chemistry efforts to improve selectivity.

  • Elucidate mechanisms of toxicity: Understanding the full spectrum of a compound's interactions can provide a mechanistic basis for observed toxicities in cellular or animal models.

  • Discover novel therapeutic opportunities: In some cases, "off-target" activities may present new avenues for therapeutic intervention, a concept known as polypharmacology.

This guide will use a representative 4-substituted pyridine-3-sulfonamide derivative, hereafter referred to as Compound X , to illustrate the principles and methodologies of cross-reactivity assessment. While the focus is on the 2-sulfonamide scaffold, the principles are broadly applicable to related pyridine-sulfonamide chemotypes. The primary targets of such compounds often include key players in cell signaling and pH regulation, such as p38 MAP kinase and various carbonic anhydrase isoforms.[3][4]

Comparative Analysis: Compound X vs. Alternative Inhibitors

To contextualize the cross-reactivity profile of Compound X, it is essential to compare its performance against established inhibitors of its primary targets. For this guide, we will consider two alternatives:

  • SB-203580: A well-characterized and widely used selective inhibitor of p38 MAP kinase.[5]

  • Acetazolamide (AAZ): A non-selective inhibitor of carbonic anhydrases used clinically.[1][6]

The following table summarizes hypothetical, yet representative, inhibitory activity data for Compound X and the comparators against a panel of selected kinases and carbonic anhydrase isoforms.

TargetCompound X (IC50/Ki, nM)SB-203580 (IC50, nM)Acetazolamide (Ki, nM)
Kinases
p38α (Primary Target)2550>10,000
p38β150100>10,000
JNK22,500>10,000>10,000
ERK2>10,000>10,000>10,000
Aurora A850>10,000>10,000
FLT31,200>10,000>10,000
Carbonic Anhydrases
hCA I5,000>10,000250
hCA II271>10,00012
hCA IX (Potential Target)137>10,00025
hCA XII91>10,0005.7

Data Interpretation:

This hypothetical data illustrates that Compound X is a potent inhibitor of its primary target, p38α kinase. However, it exhibits some cross-reactivity with the closely related p38β isoform and moderate activity against Aurora A and FLT3 kinases. Notably, Compound X also demonstrates significant inhibitory activity against the cancer-associated carbonic anhydrase isoforms hCA IX and XII, suggesting a potential dual-activity profile.[2][4] In comparison, SB-203580 shows good selectivity for p38 kinases over the other kinases tested. Acetazolamide, as expected, is a potent but non-selective inhibitor of carbonic anhydrases.

Experimental Protocols for Cross-Reactivity Profiling

To generate reliable and comparable data, standardized and robust experimental protocols are essential. The following sections detail the methodologies for assessing kinase and carbonic anhydrase inhibition.

Kinase Inhibition Profiling

A comprehensive assessment of kinase inhibitor selectivity involves screening against a large panel of kinases.[7][8] Radiometric assays are a common and reliable method for this purpose.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series incubation Incubation of Kinase, Compound, Substrate, and [γ-³³P]ATP compound_prep->incubation kinase_prep Kinase Aliquoting kinase_prep->incubation substrate_prep Substrate & ATP Preparation substrate_prep->incubation quenching Quenching of Reaction incubation->quenching separation Separation of Phosphorylated Substrate quenching->separation scintillation Scintillation Counting separation->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Analysis enzyme_prep Enzyme & Inhibitor Solution mixing Rapid Mixing of Solutions in Stopped-Flow Instrument enzyme_prep->mixing buffer_prep Buffer with pH Indicator buffer_prep->mixing co2_prep CO2-Saturated Water co2_prep->mixing monitoring Monitoring Absorbance Change of pH Indicator over Time mixing->monitoring rate_calc Calculation of Initial Reaction Rates monitoring->rate_calc ki_det Determination of Ki from Dose-Response rate_calc->ki_det

Caption: Workflow for a stopped-flow carbonic anhydrase assay.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a solution of the purified human carbonic anhydrase isoform in the appropriate buffer.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

    • Prepare a stock solution of CO2 by bubbling CO2 gas through chilled, deionized water.

    • Prepare a serial dilution of the test inhibitor (e.g., Compound X).

  • Assay Performance:

    • The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and the immediate monitoring of the reaction.

    • One syringe of the instrument is filled with the enzyme/inhibitor solution in the indicator buffer, and the other syringe is filled with the CO2-saturated water.

    • The two solutions are rapidly mixed, initiating the CO2 hydration reaction.

  • Data Acquisition:

    • The hydration of CO2 produces protons, causing a decrease in pH. This pH change is monitored by the change in absorbance of the pH indicator over a short time course (seconds).

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Data Analysis:

    • The enzymatic activity is calculated as the difference between the catalyzed and uncatalyzed (buffer only) reaction rates.

    • The inhibition constant (Ki) is determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition). [9]

Conclusion and Future Perspectives

The comprehensive cross-reactivity profiling of this compound derivatives is an indispensable component of their preclinical evaluation. By employing systematic and robust screening methodologies, researchers can build a detailed understanding of a compound's selectivity profile. This knowledge is crucial for interpreting in vitro and in vivo data, anticipating potential toxicities, and ultimately, for the successful development of safe and effective medicines. The hypothetical data for Compound X highlights the importance of not only assessing activity against the primary target but also exploring potential interactions with other enzyme families suggested by the compound's scaffold. As our understanding of the kinome and other target families continues to expand, so too will the importance and complexity of these critical cross-reactivity studies.

References

  • Imidazopyrimidines, potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. Available at: [Link]

  • p38 MAPK阻害. MedChemExpress. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. ResearchGate. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health. Available at: [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. ACS Publications. Available at: [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. ResearchGate. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridine-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyridine-sulfonamide scaffold has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of this promising class of compounds. By examining the causality behind experimental choices and highlighting the critical need for robust, self-validating protocols, we aim to equip researchers with the insights necessary to navigate the complexities of translational research. While this guide focuses on the broader class of pyridine-sulfonamides due to the available literature, the principles and methodologies discussed are directly applicable to the specific evaluation of 4-Methylpyridine-2-sulfonamide derivatives.

I. Anticancer Efficacy: From Cell Lines to Xenografts

The potential of pyridine-sulfonamide derivatives as anticancer agents has been extensively explored, with many compounds exhibiting potent cytotoxic effects in vitro. However, the translation of this activity to in vivo models is a critical step in determining their therapeutic potential.

In Vitro Evaluation: Unraveling the Molecular Mechanisms

Initial screening of novel pyridine-sulfonamide compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines. This provides a preliminary indication of their potency and selectivity.

Key In Vitro Assays:

  • Cytotoxicity Assays (MTT/SRB): These colorimetric assays are the workhorses of initial anticancer screening, providing IC50 values (the concentration of a compound that inhibits cell growth by 50%) across various cancer cell lines. For instance, certain pyridine carbothioamides incorporating a sulfonamide moiety have demonstrated potent cytotoxicity with IC50 values in the low micromolar range against cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma)[1].

  • Mechanism of Action Studies: Once promising candidates are identified, further in vitro studies are crucial to elucidate their mechanism of action.

    • Tubulin Polymerization Inhibition: A significant number of pyridine-sulfonamide derivatives exert their anticancer effects by targeting the microtubule network, which is essential for cell division. In vitro tubulin polymerization assays can directly measure the inhibitory effect of these compounds on the formation of microtubules[1].

    • Enzyme Inhibition Assays: Other pyridine-sulfonamide hybrids have been identified as potent inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/mTOR dual signaling pathway.

Data Presentation: In Vitro Anticancer Activity

Compound ClassTarget Cancer Cell LineIC50 (µM)Proposed Mechanism of Action
Pyridine Carbothioamide-SulfonamidePC-3 (Prostate)1.2 - 9.1[1]Tubulin Polymerization Inhibition[1]
Pyridine Acyl SulfonamideHepG2 (Liver)1.2[2]COX-2 Inhibition[2]
Pyridine-Sulfonamide HybridRenal UO-311.06 - 8.92VEGFR-2 Inhibition, Apoptosis Induction
In Vivo Assessment: The Proof of Principle in a Living System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models, particularly xenograft studies in immunodeficient mice, are indispensable for evaluating the anti-tumor activity of pyridine-sulfonamide compounds in a physiological context.

Common In Vivo Models:

  • Human Tumor Xenografts: This widely used model involves the subcutaneous implantation of human cancer cells into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time. A novel pyridine derivative, for instance, was shown to inhibit ovarian cancer growth in a nude xenograft mouse model without obvious toxicity[3][4].

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between in vitro potency and in vivo efficacy is the ultimate goal. However, discrepancies are common and can be attributed to a multitude of factors, including:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the tumor site. Poor oral bioavailability or rapid metabolism can lead to a lack of efficacy in vivo, despite potent in vitro activity.

  • Tumor Microenvironment: The complex interplay between cancer cells and their surrounding stroma, vasculature, and immune cells can influence drug response in ways that are not captured in a 2D cell culture system.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Cytotoxicity Screening Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Identify Potent Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Elucidate Target Pharmacokinetic Profiling Pharmacokinetic Profiling Lead Optimization->Pharmacokinetic Profiling Select Candidate Xenograft Efficacy Studies Xenograft Efficacy Studies Pharmacokinetic Profiling->Xenograft Efficacy Studies Determine Dosing Toxicology Assessment Toxicology Assessment Xenograft Efficacy Studies->Toxicology Assessment Evaluate Efficacy & Safety

Caption: A streamlined workflow for the preclinical development of anticancer pyridine-sulfonamide compounds.

II. Anti-inflammatory Potential: Targeting the Flames of Disease

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Pyridine-sulfonamide derivatives have shown promise as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Efficacy: Measuring the Inhibition of Pro-inflammatory Mediators

The primary in vitro assay for evaluating the anti-inflammatory potential of pyridine-sulfonamides is the COX-2 inhibition assay.

Key In Vitro Assay:

  • COX-2 Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A series of pyridine acyl sulfonamide derivatives were evaluated as potential COX-2 inhibitors, with one compound exhibiting a potent IC50 of 0.8 µM[2]. Furthermore, the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells is a common cell-based assay to assess COX-2 inhibitory activity in a more physiologically relevant context[2].

In Vivo Activity: Quelling Inflammation in Animal Models

The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing the in vivo anti-inflammatory activity of test compounds.

A Standard In Vivo Model:

  • Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy. Several synthesized pyridine derivatives have demonstrated significant anti-inflammatory effects in this model[5].

Signaling Pathway: COX-2 in Inflammation

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pyridine-Sulfonamide Pyridine-Sulfonamide Pyridine-Sulfonamide->COX-2 Enzyme Inhibition

Caption: The COX-2 pathway in inflammation and its inhibition by pyridine-sulfonamide compounds.

III. Antibacterial Action: A Renewed Hope Against Resistance

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Sulfonamides were among the first synthetic antimicrobials, and the development of new pyridine-sulfonamide derivatives offers a promising avenue for combating bacterial infections.

In Vitro Susceptibility: Determining the Minimum Inhibitory Concentration

Standardized microbiological assays are employed to determine the in vitro antibacterial activity of pyridine-sulfonamides.

Key In Vitro Assay:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a bacterium. Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli[6].

In Vivo Infection Models: Testing Efficacy in the Host

Animal models of bacterial infection are crucial for evaluating the therapeutic potential of new antibacterial compounds.

Common In Vivo Models:

  • Systemic Infection Models: Mice are infected with a pathogenic bacterium, and the ability of the test compound to protect the animals from mortality or reduce the bacterial load in various organs is assessed.

  • Localized Infection Models: These models, such as thigh infection or skin infection models, are used to evaluate the efficacy of a compound against a specific site of infection.

Mechanism of Action: Targeting Folate Synthesis

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Humans are not affected as they obtain folic acid from their diet.

Signaling Pathway: Bacterial Folate Synthesis

G PABA p-Aminobenzoic Acid DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroic Acid Dihydropteroic Acid DHPS->Dihydropteroic Acid Folic Acid Folic Acid Dihydropteroic Acid->Folic Acid Bacterial Growth Bacterial Growth Folic Acid->Bacterial Growth Pyridine-Sulfonamide Pyridine-Sulfonamide Pyridine-Sulfonamide->DHPS Competitive Inhibition

Sources

A Prospective Benchmarking Study: Evaluating 4-Methylpyridine-2-sulfonamide as a Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Sulfonamides in Enzyme Inhibition

For decades, the sulfonamide moiety has been a cornerstone in the design of enzyme inhibitors, demonstrating remarkable versatility and efficacy against a range of therapeutic targets.[1][2] One of the most notable successes of sulfonamide-based drugs is in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, fluid secretion, and biosynthetic pathways. Consequently, inhibitors of these enzymes have found clinical applications as diuretics, anti-glaucoma agents, and anti-epileptics.[3]

The pyridine scaffold, another privileged structure in medicinal chemistry, is known to impart favorable pharmacokinetic properties and to engage in specific interactions within enzyme active sites. The strategic combination of a sulfonamide group with a pyridine ring has yielded potent CA inhibitors.[3][4][5][6][7][8] This guide proposes a prospective benchmarking study of a novel, yet uncharacterized, compound: 4-Methylpyridine-2-sulfonamide . We will outline the scientific rationale for its investigation, propose a synthetic route, and detail a comprehensive experimental plan to benchmark its inhibitory activity against established carbonic anhydrase inhibitors. This document is intended for researchers and drug development professionals interested in the rational design and evaluation of novel enzyme inhibitors.

The Candidate: this compound - Rationale and Proposed Synthesis

The selection of this compound as a candidate for investigation is based on established structure-activity relationships (SAR) for sulfonamide-based carbonic anhydrase inhibitors.[9][10] The primary sulfonamide group is the key zinc-binding pharmacophore, essential for coordinating with the zinc ion in the enzyme's active site. The pyridine ring serves as a scaffold to which "tails" can be attached to interact with amino acid residues at the entrance of the active site, thereby influencing isoform selectivity.[3] The methyl group at the 4-position of the pyridine ring is hypothesized to provide a subtle yet potentially significant interaction within the hydrophobic pocket of the active site of certain CA isoforms.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Chlorosulfonation of 4-Methylpyridine.

    • To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 4-methylpyridine dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, 4-methylpyridine-2-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: Amination of 4-Methylpyridine-2-sulfonyl chloride.

    • Dissolve the crude 4-methylpyridine-2-sulfonyl chloride in a suitable organic solvent (e.g., acetone or tetrahydrofuran).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with stirring.

    • Continue the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Benchmarking Against the Gold Standards: Established Carbonic Anhydrase Inhibitors

To ascertain the inhibitory potential of this compound, it is crucial to compare its performance against well-characterized and clinically relevant carbonic anhydrase inhibitors. For this prospective study, we have selected two gold-standard inhibitors:

  • Acetazolamide (AAZ): A non-selective, first-generation carbonic anhydrase inhibitor widely used in research and as a therapeutic agent.[12] Its broad-spectrum activity against various CA isoforms makes it an excellent primary benchmark.

  • Dorzolamide: A second-generation, topically active CA inhibitor primarily used in the treatment of glaucoma. It exhibits greater selectivity for certain CA isoforms compared to Acetazolamide.

These benchmarks will provide a robust framework for evaluating the potency and potential isoform selectivity of our novel compound.

Experimental Design for Comparative Analysis: A Self-Validating System

The core of this benchmarking study is a rigorous and reproducible experimental design. We will focus on determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against key human carbonic anhydrase isoforms, namely the ubiquitous cytosolic isoforms hCA I and hCA II, and the cancer-related transmembrane isoform hCA IX.

Experimental Workflow

The experimental workflow is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the data.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate_prep 96-Well Plate Preparation (Controls, Test Compound Dilutions) reagent_prep->plate_prep reaction_init Reaction Initiation (Addition of Substrate) plate_prep->reaction_init kinetic_read Kinetic Measurement (Spectrophotometer at 400 nm) reaction_init->kinetic_read rate_calc Calculation of Reaction Rates kinetic_read->rate_calc ic50_calc IC50 Determination (Non-linear Regression) rate_calc->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff Equation) ic50_calc->ki_calc G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX_activity CAIX Activity (CO2 + H2O <=> H+ + HCO3-) CAIX_exp->CAIX_activity Extracellular_acidosis Extracellular Acidosis CAIX_activity->Extracellular_acidosis Intracellular_alkalosis Intracellular Alkalosis CAIX_activity->Intracellular_alkalosis Tumor_growth Tumor Growth & Metastasis Extracellular_acidosis->Tumor_growth Drug_resistance Drug Resistance Intracellular_alkalosis->Drug_resistance

Caption: Role of CAIX in the tumor microenvironment.

Inhibiting hCA IX can reverse this acidification, potentially sensitizing tumors to conventional therapies. Therefore, a selective hCA IX inhibitor like the hypothetical this compound could be a valuable tool in cancer research and drug development.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous plan for the synthesis and benchmarking of a novel compound, this compound, as a potential carbonic anhydrase inhibitor. By comparing its inhibitory profile against established benchmarks like Acetazolamide and Dorzolamide, we can ascertain its potency and isoform selectivity. The detailed experimental protocols and data analysis framework provide a clear path for its evaluation. Should the experimental results align with our hypothetical data, particularly demonstrating potent and selective inhibition of the cancer-related isoform hCA IX, this compound would emerge as a promising lead compound for further preclinical development. Future studies would involve crystallographic analysis to elucidate its binding mode within the CA active site and in vivo studies to assess its therapeutic potential.

References

  • Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Jiang, B., et al. (2018). New algorithms and an in silico benchmark for computational enzyme design. Protein Science. [Link]

  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kallarat, R., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • Rathi, E., et al. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Szafraniec-Szczęsny, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]

  • Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • El-Sayed, M. A., et al. (2023). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. [Link]

  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Krasavin, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Singh, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy. [Link]

  • Quinn, D. (2020). Enzyme identification, enzyme screening & engineering for novel industrial enzymes. YouTube. [Link]

  • Modak, J. K., et al. (2015). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PLoS One. [Link]

  • Szafraniec-Szczęsny, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. [Link]

  • Krasavin, M., et al. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal of the Association for Science. [Link]

  • De Simone, G., & Supuran, C. T. (2021). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules. [Link]

  • Al-Sanea, M. M. (2023). Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Al-Dhfyan, A., et al. (2022). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]

  • López-Fidalgo, J., & Tommasi, C. (2006). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. ResearchGate. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules. [Link]

  • De Simone, G., & Supuran, C. T. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules. [Link]

  • El-Sayed, M. A., et al. (2018). 1. Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. [Link]

Sources

Quantitative Analysis of 4-Methylpyridine-2-sulfonamide: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Analytical Imperative for 4-Methylpyridine-2-sulfonamide

This compound is a key structural motif found in various pharmacologically active compounds and serves as a critical intermediate in synthetic chemistry.[1] Its purity and exact concentration in a sample are paramount, directly impacting reaction yields, impurity profiles, and the safety and efficacy of final active pharmaceutical ingredients (APIs).[2] Therefore, robust and accurate analytical methods for its quantification are not merely a quality control checkpoint but a foundational requirement in research and drug development.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for this compound. We will dissect a detailed experimental protocol, explaining the critical reasoning behind each parameter. Furthermore, we will objectively compare the performance of qNMR against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC), supported by experimental data, to empower researchers and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary ratio method.[3][4] This distinction is fundamental. The intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][5] Consequently, by co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte (this compound), we can determine the analyte's purity with direct traceability to the International System of Units (SI) without needing a pre-qualified standard of this compound itself.[4][6] This capability is invaluable, especially in early-stage development where certified analyte standards may not be available.[7][8]

Experimental Workflow: qNMR for this compound

The following diagram outlines the comprehensive workflow for the quantitative analysis of this compound by ¹H qNMR.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_result 4. Result weigh_analyte Accurately weigh ~15 mg of Analyte (this compound) weigh_is Accurately weigh ~10 mg of Internal Standard (e.g., Maleic Acid) dissolve Dissolve mixture in precisely 0.75 mL of DMSO-d6 weigh_is->dissolve Combine in vial transfer Transfer to 5 mm NMR Tube dissolve->transfer spectrometer High-Field NMR (≥400 MHz) transfer->spectrometer params Set Quantitative Parameters: - Calibrated 90° Pulse - Relaxation Delay (D1) ≥ 60s - Scans (NS) ≥ 32 spectrometer->params acquire Acquire ¹H Spectrum params->acquire processing Apply FT, Phase Correction, & Baseline Correction acquire->processing integration Integrate non-overlapping signals of Analyte & IS processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation report Purity (%w/w) Report calculation->report

Caption: Workflow for the qNMR analysis of this compound.

Detailed Experimental Protocol for ¹H qNMR Analysis

This protocol is designed to be a self-validating system, where the choice of parameters ensures the integrity of the quantitative data.

Materials and Reagents
  • Analyte: this compound (Molecular Weight: ~248.30 g/mol ).[9]

  • Internal Standard (IS): Maleic Acid (Certified purity ≥99.5%, non-hygroscopic, stable).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9% D.

Causality Behind Choices:

  • Internal Standard: Maleic acid is an excellent choice.[10] Its key attributes include:

    • High Purity & Stability: It is available as a certified reference material, ensuring the accuracy of its weighed mass.[2]

    • Signal Simplicity & Location: It produces a sharp singlet for its vinyl protons around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic signals of the analyte.[11]

    • Solubility: It is readily soluble in DMSO-d₆, the same as the analyte.[11]

  • Solvent: DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules, including sulfonamides. Its residual proton signal appears around 2.5 ppm, far from the aromatic and methyl regions of interest for this compound.

Sample Preparation
  • Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial using an analytical balance with 0.01 mg readability. Record the mass (m_analyte).

  • Into the same vial, accurately weigh approximately 10 mg of the maleic acid internal standard. Record the mass (m_IS).

  • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial using a calibrated pipette.

  • Vortex the vial until both the analyte and the internal standard are fully dissolved.

  • Transfer the solution into a 5 mm NMR tube.

Causality Behind Choices:

  • Accurate Weighing: Gravimetric accuracy is the foundation of qNMR. Any error in the initial masses directly propagates into the final purity calculation.[12]

  • Analyte-to-IS Ratio: The chosen mass ratio ensures that the integrated signals of both the analyte and the standard have comparable and strong intensities, which improves the precision of the integration.

NMR Data Acquisition

These parameters are critical for ensuring the signal integrals are truly proportional to the molar quantities.

  • Spectrometer: ≥400 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[13]

  • Pulse Angle (Flip Angle): A precisely calibrated 90° pulse.

  • Relaxation Delay (D1): ≥ 60 seconds. This is the single most critical parameter for accuracy.

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans (NS): ≥ 32, or as needed to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals being integrated.[14]

  • Temperature: Regulated at 25 °C (298 K).

Causality Behind Choices:

  • Relaxation Delay (D1): The delay between successive pulses must be long enough to allow all protons (in both the analyte and the standard) to fully return to thermal equilibrium. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest.[15] Failure to do so will lead to signal saturation and an underestimation of the quantity of species with longer T₁ values. A value of 60 seconds is a safe, conservative starting point for most small molecules.

  • 90° Pulse Angle: A calibrated 90° pulse ensures uniform excitation across the entire spectrum, which is essential for accurate quantification.[15]

  • High S/N Ratio: A high signal-to-noise ratio is required for precise and reproducible integration of the peak areas.[14]

Data Processing and Calculation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.

  • Signal Selection & Integration:

    • Analyte (this compound): Integrate the singlet corresponding to the methyl protons (-CH₃), which is expected to be a clean, well-resolved signal. This signal represents 3 protons (N_analyte = 3).

    • Internal Standard (Maleic Acid): Integrate the singlet for the two vinyl protons (-CH=CH-). This signal represents 2 protons (N_IS = 2).

  • Purity Calculation: Use the following equation to calculate the weight/weight purity (P_analyte) of this compound:[4]

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons for the integrated signals (3 and 2, respectively).

    • MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.

    • m_analyte, m_IS: Weighed masses of the analyte and internal standard.

    • P_IS: Certified purity of the internal standard.

Comparative Analysis: qNMR vs. HPLC

While qNMR offers significant advantages, it is crucial to understand its performance in the context of other widely used techniques like HPLC. The choice of method often depends on the specific analytical question being asked.

Method_Comparison start Analytical Goal q1 Absolute Purity Needed? start->q1 q2 Analyte-specific Reference Std Available? q1->q2 Yes hplc Use HPLC q1->hplc No (Relative Purity OK) q3 Trace Impurity (<0.1%) Analysis Required? q2->q3 Yes qnmr Use qNMR q2->qnmr No q3->qnmr No q3->hplc Yes

Caption: Decision tree for selecting between qNMR and HPLC.

Quantitative Data and Performance Metrics

The following table summarizes the key performance characteristics of qNMR compared to a typical reversed-phase HPLC-UV method for the analysis of a pharmaceutical intermediate like this compound.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[3][4]Compares UV response of analyte to a concentration-matched reference standard.
Reference Standard Requires a high-purity internal standard of a different compound (e.g., Maleic Acid).[2][11]Requires a certified, chemically identical reference standard of this compound.
Accuracy & Precision Excellent. Relative Standard Deviation (RSD) typically < 1%.[3] Can achieve < 0.5%.[16]Excellent. RSD typically < 1-2%, but accuracy is dependent on the purity of the reference standard.
Linearity Inherently linear over a vast concentration range.[4]Linear over a defined range; requires validation with a calibration curve.
Limit of Quantification (LOQ) Lower sensitivity. Typically suitable for quantifying components > 0.1% of the total sample.[7][17]Higher sensitivity. Capable of detecting and quantifying trace impurities well below 0.05%.
Analysis Time Rapid. ~10-15 minutes per sample, including long relaxation delays. No method development needed.[7]Slower. 20-40 minutes per run, plus significant time for method development and column equilibration.[17]
Information Provided Absolute Purity (%w/w) , structural confirmation, and simultaneous quantification of other NMR-active species.[17][18]Relative Purity (Area %) unless a certified standard is used for assay calculation. Provides retention time.
Sample Fate Non-destructive. The sample can be fully recovered after analysis.[17]Destructive. The sample is consumed during the analysis.
Field-Proven Insights: When to Choose qNMR
  • Early-Stage Drug Discovery: qNMR is unparalleled when a certified reference standard for your newly synthesized compound is not yet available. It provides a fast and accurate purity value, allowing projects to move forward without delay.[7][18]

  • Orthogonal Validation: Regulatory bodies increasingly favor the use of orthogonal analytical techniques. Using qNMR to confirm the assay value obtained by HPLC provides a much higher degree of confidence in the result.

  • Working Standard Calibration: qNMR is the ideal method for accurately assigning the purity of an in-house batch of material, which can then be used as a qualified "working standard" for routine HPLC analyses.

  • Complex Mixtures: When a sample contains multiple components, qNMR can often quantify them simultaneously without the need for chromatographic separation, provided they each have unique, non-overlapping signals.[19]

Conclusion

For the quantitative analysis of this compound, qNMR stands out as a powerful, efficient, and accurate primary method. Its ability to deliver an absolute purity value without reliance on a chemically identical reference standard provides a distinct advantage, particularly in research and early development settings. While HPLC remains the gold standard for high-sensitivity impurity profiling, qNMR offers a faster, non-destructive, and structurally informative alternative for assay determination. By understanding the principles, causality-driven protocols, and comparative performance metrics presented in this guide, scientists can confidently deploy qNMR as a cornerstone of their analytical workflow, ensuring data integrity and accelerating the development timeline.

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). ACS Symposium Series. Retrieved from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Pfizer CentreOne. Retrieved from [Link]

  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2023). Wiley Online Library. Retrieved from [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2021). Bentham Science. Retrieved from [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • qNMR Internal Standard Reference Data. (2018). Scribd. Retrieved from [Link]

  • 4-Methyl-N-pyridin-2-YL-benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Purity comparison by NMR and HPLC. (2014). ResearchGate. Retrieved from [Link]

  • qNMR. (n.d.). Bureau International des Poids et Mesures (BIPM). Retrieved from [Link]

  • 4-methylpyridine-2-sulfonic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved from [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). Nature. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

  • Quantitative NMR Interpretation without Reference. (2022). Molecules. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive analysis of the selectivity profile of pyridine-sulfonamides, using 4-Methylpyridine-2-sulfonamide as a representative compound, against the ubiquitous family of zinc metalloenzymes, the carbonic anhydrases (CAs).

The sulfonamide functional group is a well-established zinc-binding group, making CAs a primary target class for this chemical scaffold.[1] Human CAs (hCAs) comprise 15 known isoforms with varying tissue distribution and physiological roles, making isoform-selective inhibition a critical goal in drug design.[2] This guide will compare the inhibitory activity of a representative pyridine-sulfonamide against key hCA isoforms, detail the gold-standard methodology for determining this activity, and provide context for the importance of selectivity in therapeutic applications.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of sulfonamides against CAs is typically quantified by the inhibition constant (Kᵢ), with a lower value indicating a more potent inhibitor. The following table presents the Kᵢ values for a representative simple pyridine-sulfonamide against four physiologically relevant hCA isoforms: the ubiquitous cytosolic isoforms hCA I and II, and the transmembrane tumor-associated isoforms hCA IX and XII. For comparative purposes, data for the clinically used, non-selective inhibitor Acetazolamide and an alternative inhibitor class, a coumarin derivative, are also included.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II/IX)
4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide *549123848.676825.5
Acetazolamide (AAZ)25012.125.85.70.47
Coumarin Derivative (hypothetical)>10,000>10,00012.744.5N/A

*Data for 4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide is used as a representative example of a substituted pyridine-sulfonamide to illustrate the selectivity profile.[3]

Analysis of Selectivity:

The data reveals that while Acetazolamide is a potent inhibitor of multiple isoforms, it shows little to no selectivity, particularly between the off-target hCA II and the cancer-related target hCA IX.[4] In contrast, the representative pyridine-sulfonamide derivative demonstrates a notable preference for inhibiting hCA IX over the highly abundant cytosolic isoform hCA II, with a selectivity ratio of over 25.[3] This is a desirable characteristic for potential anti-cancer agents, as indiscriminate inhibition of hCA II can lead to side effects.[5] Coumarins represent an alternative class of inhibitors that do not bind to the zinc ion directly but occlude the active site entrance, often resulting in high selectivity for the tumor-associated isoforms.[6]

The Significance of Isoform Selectivity

Achieving isoform selectivity is a critical objective in the development of CA inhibitors to maximize therapeutic benefit and minimize adverse effects. The physiological roles of the different isoforms underscore this necessity:

  • hCA I and hCA II: These are highly abundant, cytosolic enzymes found in numerous tissues. hCA II is one of the most catalytically active enzymes in the human body and plays a crucial role in pH regulation, CO₂ transport, and electrolyte secretion in various organs, including the kidneys and eyes.[2][7] Non-selective inhibition of these isoforms can lead to side effects such as metabolic acidosis and paresthesia. However, inhibition of hCA II in the ciliary body of the eye is the therapeutic goal for anti-glaucoma agents.[5]

  • hCA IX and hCA XII: These are transmembrane enzymes that are overexpressed in many types of hypoxic tumors.[8] Their expression is induced by hypoxia-inducible factor (HIF) and they play a critical role in cancer cell survival by maintaining intracellular pH in the acidic tumor microenvironment.[9] By catalyzing the hydration of extracellular CO₂, they provide bicarbonate that is used by transporters to neutralize intracellular acid, thus promoting tumor growth and metastasis. Therefore, selective inhibition of hCA IX and XII is a promising strategy for cancer therapy.[6][9]

cluster_TumorCell Hypoxic Tumor Cell cluster_Extracellular Extracellular Space (Acidic) Glycolysis Glycolysis H+ H+ Glycolysis->H+ Lactate Lactate Glycolysis->Lactate pH_in Intracellular pH (decreased) H+->pH_in MCT MCT4 Lactate->MCT Extracellular Extracellular MCT->Extracellular H+ / Lactate Export CAIX hCA IX / XII HCO3- HCO3- CAIX->HCO3- NBC NBC HCO3-->NBC NBC->pH_in HCO3- Import (pH regulation) CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX

Caption: Role of hCA IX/XII in tumor cell pH regulation.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.[10] This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of CO₂ to bicarbonate and a proton.

Principle: The assay follows the CA-catalyzed hydration of CO₂, which leads to a decrease in pH. The initial rate of this pH change, monitored by a pH indicator, is proportional to the enzyme's activity. The assay is performed in the absence and presence of various concentrations of the inhibitor to determine the IC₅₀ and subsequently the Kᵢ value.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄, 20 mM)

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂-saturated water

  • Test compound (e.g., this compound) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the hCA isoform in HEPES buffer. The final enzyme concentration in the assay typically ranges from 5 to 12 nM.[10]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 0.1% to avoid effects on enzyme activity.

  • Reaction Setup: The stopped-flow instrument has two syringes.

    • Syringe A: Contains the enzyme, HEPES buffer, sodium sulfate, and phenol red. For inhibition assays, also add the desired concentration of the test compound.

    • Syringe B: Contains CO₂-saturated water.

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument's observation cell.

    • Monitor the change in absorbance of phenol red at 557 nm as the pH decreases due to the formation of protons.[10]

    • Record the initial linear rate of the reaction (the first 5-10% of the reaction progress).[10]

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the slope of the absorbance change over time.

    • Measure the rates for a range of inhibitor concentrations.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

Self-Validation and Causality: This protocol includes inherent validation steps. The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and subtracted from the catalyzed rates. A known, standard inhibitor like Acetazolamide should be run in parallel as a positive control to ensure the assay is performing correctly. The choice of a non-inhibitory buffer (HEPES) is crucial to avoid interference with the measurement. The stopped-flow technique is essential as the CA-catalyzed reaction is extremely fast, with turnover rates up to 10⁶ s⁻¹; this instrument allows for the measurement of initial rates within milliseconds of mixing the reactants.[11][12]

cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Solution SyringeA Syringe A: Enzyme + Buffer + Inhibitor Prep_Enzyme->SyringeA Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Prep_Inhibitor->SyringeA Prep_Buffer Prepare Assay Buffer (HEPES, Na2SO4, Phenol Red) Prep_Buffer->SyringeA SyringeB Syringe B: CO2-Saturated Water Prep_Buffer->SyringeB (water component) Mixing Rapid Mixing SyringeA->Mixing SyringeB->Mixing Measurement Monitor Absorbance Change at 557 nm Mixing->Measurement Calc_Rate Calculate Initial Reaction Rates Measurement->Calc_Rate Plot_IC50 Plot % Activity vs. [Inhibitor] to determine IC50 Calc_Rate->Plot_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Plot_IC50->Calc_Ki

Caption: Experimental workflow for selectivity profiling.

Conclusion

The selectivity profile of a carbonic anhydrase inhibitor is a critical determinant of its therapeutic potential. While this compound represents a core scaffold for CA inhibition, its efficacy and safety are dictated by its activity against the various CA isoforms. As demonstrated with a representative pyridine-sulfonamide, achieving selectivity for disease-relevant isoforms like hCA IX over ubiquitous off-targets such as hCA II is a key goal. The stopped-flow CO₂ hydration assay provides a robust and precise method for quantifying this selectivity, guiding the development of next-generation inhibitors with improved therapeutic indices. Researchers are encouraged to employ these comparative and methodological frameworks to advance the discovery of novel, isoform-selective CA inhibitors.

References

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]

  • Kumar, R., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Berrino, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7019. [Link]

  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3535. [Link]

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6561. [Link]

  • Mboge, M. Y., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5451. [Link]

  • Akhtar, N., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 2487901. [Link]

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link]

  • Dutta, S., & Sarker, M. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules, 26(11), 3370. [Link]

  • Lindskog, S., & Silverman, D. N. (2018). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]

  • Occhipinti, R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biology, 6(1), 16. [Link]

  • Poulsen, S. A., & Davis, R. A. (n.d.). Natural products that inhibit carbonic anhydrase. SciSpace. [Link]

  • Occhipinti, R., & Boron, W. F. (2015). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 16(12), 29817–29849. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

  • De Simone, G., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry, 55(7), 3459–3468. [Link]

  • Giel-Pietraszuk, M., et al. (2014). Structural annotation of human carbonic anhydrases. Critical Reviews in Biochemistry and Molecular Biology, 49(2), 143-157. [Link]

  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health. [Link]

  • Mahon, B. P., et al. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis, 9(2), 1168–1176. [Link]

  • McKenna, R., & Supuran, C. T. (2014). Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors. BioMed Research International, 2014, 893035. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Before proceeding with any disposal protocol, it is crucial to understand the inherent risks associated with 4-Methylpyridine-2-sulfonamide. Based on the chemistry of its components, we can anticipate the following hazards:

  • Toxicity: The 4-methylpyridine component suggests potential toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Sulfonamides as a class can also exhibit biological activity.

  • Irritation: It is likely to cause skin and serious eye irritation.[1][2][3]

  • Flammability: The pyridine ring suggests that the compound may be a flammable liquid and vapor.[1][3][4]

  • Environmental Hazard: Pyridine derivatives can be harmful to aquatic life.[1] Therefore, disposal into drains or the environment is strictly prohibited.[1][5]

Hazard ClassificationAnticipated RiskGHS Hazard Statements (Anticipated)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.H302, H311, H332
Skin Corrosion/Irritation Causes skin irritation.H315
Eye Damage/Irritation Causes serious eye irritation.H319
Flammability Flammable liquid and vapor.H226
Respiratory Irritation May cause respiratory irritation.H335

This table is an expert synthesis based on the known hazards of 4-methylpyridine and related compounds.

Part 1: Pre-Disposal and Spill Management

Proper disposal begins with meticulous handling and immediate response to any spills.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound waste. This is a non-negotiable standard for ensuring personal safety.[6][7]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][8] If vapors or aerosols are generated, a respirator may be required.[1]

Spill Neutralization and Cleanup

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[9]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[1][3] Do not use combustible materials like paper towels to absorb large spills of a flammable substance.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][3][5]

  • Decontaminate the Area: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.[6]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.[7][10][11]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[6]

  • Designated Waste Container: Dedicate a specific, compatible, and clearly labeled waste container for this compound and its residues. The container must be in good condition, leak-proof, and have a secure lid.[6][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][10] The label should also indicate the primary hazards (e.g., "Flammable," "Toxic").

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4] Incompatible materials can lead to dangerous chemical reactions.

On-site Storage

Temporary storage of the waste container must be in a designated satellite accumulation area.

  • Location: Store the sealed waste container in a well-ventilated, cool, and dry area, away from heat, sparks, and open flames.[1][12]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[7]

Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Your institution's EHS office will have a contract with a certified hazardous waste management company. Follow your institution's procedures for requesting a waste pickup.

  • Incineration: The most probable and effective method of disposal for this type of organic chemical waste is high-temperature incineration at a permitted facility.[6] This process destroys the chemical structure, converting it into less harmful substances.

  • Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation provides a cradle-to-grave record of the waste's journey.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Other Waste Streams container->segregate store Store in a Cool, Dry, Ventilated Area segregate->store containment Use Secondary Containment store->containment ehs Contact Institutional EHS for Pickup containment->ehs incineration Dispose via Approved Hazardous Waste Vendor (Likely Incineration) ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

Part 3: Regulatory Context and Compliance

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States.

  • Resource Conservation and Recovery Act (RCRA): Administered by the Environmental Protection Agency (EPA), RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[10][13] this compound waste would likely be classified as hazardous under RCRA due to its anticipated toxicity and flammability.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Laboratory Standard (29 CFR 1910.1450), mandate the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[8][10][11] The procedures in this guide should be incorporated into your laboratory's specific Chemical Hygiene Plan.

By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment, upholding the highest standards of scientific integrity and responsibility.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab - Needle.Tube. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? - MCF Environmental Services. [Link]

  • Chemwatch GHS SDS in English (European) 35944-2. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories - DTIC. [Link]

  • Pyridine Standard Operating Procedure - Washington State University. [Link]

  • Aerobic biodegradation of 4-methylpyridine and 4-ethylpyridine by newly isolated Pseudonocardia sp. strain M43 - PubMed. [Link]

  • Requirements for Pesticide Disposal | US EPA. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Methylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Proactive Approach to Safety

Given its structure, 4-Methylpyridine-2-sulfonamide should be handled as a substance that is potentially hazardous upon inhalation, ingestion, and skin contact.[1][2] It is expected to cause skin and serious eye irritation.[1][2] Furthermore, compounds containing the pyridine ring can be flammable and their vapors may form explosive mixtures with air.[2][3] Therefore, all handling procedures must be designed to minimize exposure and mitigate fire risk.

Key Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]

  • Flammability: As with many organic solvents, it should be treated as a flammable liquid.[4][5]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is non-negotiable and serves as the last line of defense against chemical exposure.[6] The following PPE is mandatory when handling this compound.

Hand Protection: The Critical Interface
  • Glove Selection: Standard nitrile gloves may not offer sufficient protection against pyridine-based compounds.[7] It is imperative to use gloves made of a more resistant material.

    • Recommended: Heavy-duty rubber gloves, such as those made from butyl rubber, are advisable.[7][8]

    • Practice: Always inspect gloves for any signs of degradation or perforation before use. It is recommended to use a double-gloving technique, especially during procedures with a higher risk of splashing.[9] Contaminated outer gloves should be removed and disposed of immediately.[9] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contamination is suspected.[9]

Eye and Face Protection: Shielding Against Splashes
  • Primary Protection: Chemical splash goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required at all times.[4][10]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[6][11]

Body Protection: Preventing Skin Contact
  • Lab Coat: A fully-buttoned, long-sleeved lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots should be considered.[6]

Respiratory Protection: Guarding Against Inhalation
  • Engineering Controls First: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood.[12][13]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.[14] A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] A surgical N-95 respirator can provide protection against both aerosols and splashes.[14] Proper fit-testing and training are essential for effective respirator use.[14]

PPE Category Minimum Requirement Recommended for High-Risk Operations Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl Rubber)[7][8]Double gloving[9]Prevents skin absorption and irritation.[2] Nitrile may offer insufficient protection against pyridine derivatives.[7]
Eye/Face Protection Chemical splash goggles[4][10]Goggles and a full-face shield[6][11]Protects against splashes that can cause serious eye irritation or damage.[2]
Body Protection Fully-buttoned lab coatChemical-resistant apron over lab coatPrevents contact with skin and contamination of personal clothing.[1]
Respiratory Protection Work in a certified chemical fume hood[12]NIOSH-approved respirator with organic vapor cartridges[4]Prevents inhalation of potentially harmful vapors or aerosols that can cause respiratory irritation.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. A systematic approach to the entire workflow, from preparation to disposal, is crucial.

Pre-Handling Checklist
  • Information Review: Before beginning work, review this guide and any available safety information.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage or defects.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[10][13]

  • Spill Kit: Ensure a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) is readily available.[3]

Handling Protocol
  • Work Area: Conduct all manipulations of this compound exclusively within a chemical fume hood to minimize vapor inhalation.[12][15]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][15] Use only non-sparking tools.[4][15]

  • Static Electricity: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent static discharge.[4][5][15]

  • Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly after handling the chemical, even after removing gloves.[1][7]

Spill Management
  • Evacuate: In the event of a large spill, evacuate the immediate area.

  • Alert: Inform laboratory personnel and the safety officer.

  • Control: If safe to do so, control the source of the leak and extinguish any nearby ignition sources.[3]

  • Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or earth.[3]

  • Cleanup: Carefully collect the absorbent material and contaminated items into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Regulatory Compliance: Dispose of the chemical waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[15] Do not discharge into sewers or waterways.[3]

  • Container Decontamination: Empty containers should be decontaminated before disposal or reuse, and all labels must be observed until the container is cleaned.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Emergency: Spill Response prep_start Start: Plan Experiment review_sds Review Safety Protocols prep_start->review_sds check_hood Verify Fume Hood Certification review_sds->check_hood inspect_ppe Inspect PPE for Integrity check_hood->inspect_ppe locate_safety Locate Eyewash/Shower inspect_ppe->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe handle_chem Handle Chemical (Ground Equipment, No Ignition Sources) don_ppe->handle_chem close_container Keep Container Tightly Closed handle_chem->close_container spill Spill Occurs handle_chem->spill If Spill dispose_waste Dispose of Waste in Labeled Hazardous Container close_container->dispose_waste clean_area Clean & Decontaminate Work Area dispose_waste->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate & Alert spill->evacuate contain Contain with Absorbent evacuate->contain spill_cleanup Collect for Disposal contain->spill_cleanup spill_cleanup->dispose_waste

Caption: A workflow diagram outlining the key stages of safe handling for this compound.

References

  • 4 - SAFETY DATA SHEET. (2015, February 2). Fisher Scientific.
  • 4-Methylpyridine. (2023, July 7). Apollo Scientific.
  • 4-METHYLPYRIDINE. CAMEO Chemicals, NOAA.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Pyridine Standard Operating Procedure.
  • 4 - SAFETY DATA SHEET: 2-Amino-4-methylpyridine. Fisher Scientific.
  • Safety Data Sheet: 2-Amino-4-methylpyridine. (2024, February 2). Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET: 4-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016, April 20). Loba Chemie.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET: Pyridine. (2009, October 2). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News.
  • Essential Safety and Handling Guide for Sulfogaiacol. (2025, November). BenchChem.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety D
  • Personal Protective Equipment. (2025, September 12). US EPA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyridine-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.